molecular formula C8H13NO2 B1589628 8-Oxa-2-azaspiro[4.5]decan-3-one CAS No. 194862-84-5

8-Oxa-2-azaspiro[4.5]decan-3-one

货号: B1589628
CAS 编号: 194862-84-5
分子量: 155.19 g/mol
InChI 键: KPHVZBBAIJUNAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Oxa-2-azaspiro[4.5]decan-3-one is a versatile spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H13NO2, features a unique structure that incorporates both oxygen and nitrogen heteroatoms within a spiro-fused ring system . This architecture makes it a valuable synthon and core building block for the synthesis of more complex, biologically active molecules. Research and patent literature indicates that derivatives of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold have been explored for various therapeutic applications. Notably, such compounds have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders, including binge eating and obesity . Other researched derivatives demonstrate calcium uptake inhibitory effects, suggesting potential applications in conditions like brain injury . Furthermore, the structurally related drug Fenspiride, which is approved for use in certain markets for respiratory diseases, highlights the pharmaceutical relevance of this general class of azaspirodecane compounds . This product is intended for research purposes as a key intermediate in the development of new active compounds and for library synthesis in high-throughput screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-5-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHVZBBAIJUNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441982
Record name 8-oxa-2-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194862-84-5
Record name 8-oxa-2-azaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-oxa-2-azaspiro[4.5]decan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Oxa-2-azaspiro[4.5]decan-3-one structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 8-Oxa-2-azaspiro[4.5]decan-3-one

Abstract

The spirocyclic lactam motif is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of biologically active molecules and serving as a critical building block in drug discovery.[1] The unique three-dimensional architecture and conformational rigidity of these structures offer promising avenues for developing novel therapeutics with high specificity and efficacy.[2][3] This guide presents a comprehensive, multi-technique framework for the unambiguous structure elucidation of a representative member of this class: this compound. We will move beyond a simple recitation of methods to provide a self-validating, logic-driven workflow, explaining the causality behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable strategy for characterizing complex heterocyclic scaffolds.

Introduction: The Significance of the Spirocyclic Lactam Core

This compound is a heterocyclic compound featuring a γ-lactam ring fused to a tetrahydropyran ring through a common spiro-carbon atom. Its molecular formula is C₈H₁₃NO₂ with a molecular weight of 155.19 g/mol .[4] While this specific molecule may serve as a synthetic intermediate, its core structure is of immense interest. Related oxa-azaspiro[4.5]decane derivatives have been investigated for a range of therapeutic applications, including as M1 muscarinic agonists for Alzheimer's disease, antihypertensive agents, and Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain and inflammation.[5][6][7]

Given the critical importance of precise molecular architecture in determining biological activity, a definitive and verifiable method for structure elucidation is paramount. This guide outlines such a method, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.

Caption: 2D structure of this compound.

Foundational Analysis: Confirming Identity and Functional Groups

The first phase of elucidation involves orthogonal techniques to confirm the molecular formula and identify the key functional groups. This establishes a foundational dataset upon which the more complex NMR analysis will be built.

High-Resolution Mass Spectrometry (HRMS)

Causality: Before dedicating resources to detailed structural analysis, it is imperative to confirm that the compound in hand has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode to generate protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da), ensuring sufficient resolution (>10,000 FWHM) to achieve high mass accuracy.

  • Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the proposed formula, C₈H₁₃NO₂. The deviation should be less than 5 ppm.

Data Presentation:

Ion SpeciesTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺156.10192156.1021+1.2
[M+Na]⁺178.08386178.0840+0.8

Table 1: Expected HRMS data for C₈H₁₃NO₂.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the principal functional groups within a molecule. For this scaffold, we expect to see characteristic absorptions for the amide (lactam) and ether moieties.

Experimental Protocol (KBr Pellet):

  • Preparation: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Presentation:

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Rationale
Amide N-HStretch3200 - 3400Confirms the secondary amide.[8]
C-H (sp³)Stretch2850 - 3000Aliphatic C-H bonds in the rings.
Amide C=O (Lactam)Stretch (Amide I)1680 - 1700Typical for a five-membered γ-lactam ring.[9]
C-O-C (Ether)Asymmetric Stretch1070 - 1150Confirms the tetrahydropyran ether linkage.

Table 2: Key characteristic FTIR absorption bands for this compound.

The Core of Elucidation: A Comprehensive NMR Workflow

With the molecular formula and key functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the precise atomic connectivity and complete the structural puzzle. Our workflow is designed to be self-validating, where data from one experiment is used to confirm and expand upon the hypotheses generated by another.

Caption: A logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR: The Initial Blueprint

Causality: ¹H and ¹³C NMR provide the fundamental census of hydrogen and carbon atoms in the molecule, categorizing them by their chemical environment. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments further classify carbons into CH, CH₂, and CH₃ groups, which is crucial for building molecular fragments.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Shimming: Shim the magnetic field to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The number of signals, their integration (relative number of protons), chemical shift (ppm), and multiplicity (splitting pattern) provide the initial data.

  • ¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbons. Run DEPT-90 and DEPT-135 experiments to differentiate between CH (positive in both), CH₂ (negative in DEPT-135, absent in DEPT-90), and CH₃ (positive in DEPT-135, absent in DEPT-90) signals. Quaternary carbons (including C=O and the spiro-carbon) are visible in the ¹³C spectrum but absent in all DEPT spectra.

Data Presentation (Predicted):

Atom LabelPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)DEPT-135
C=O (C3)-~175Absent
Spiro-C (C5)-~70Absent
CH₂ (C4)~3.3, s, 2H~45Negative
CH₂ (C1)~2.5, s, 2H~40Negative
O-CH₂ (C7, C9)~3.8, t, 4H~65Negative
CH₂ (C6, C10)~1.8, t, 4H~35Negative
N-H~7.5, br s, 1H--

Table 3: Predicted ¹H and ¹³C NMR data. Chemical shifts are estimates based on similar structures and serve as a starting point for assignment.[10][11]

Two-Dimensional (2D) NMR: Connecting the Atoms

Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. A combination of COSY, HSQC, and HMBC experiments is used to connect the atoms into the final spirocyclic structure, leaving no ambiguity.

Protocol: Standard pulse programs for COSY, HSQC, and HMBC are run on the same sample used for 1D NMR.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Expected Result: A cross-peak between the protons at ~3.8 ppm (C7/C9) and ~1.8 ppm (C6/C10) would confirm the -O-CH₂-CH₂- fragment of the tetrahydropyran ring. The absence of other correlations would support the isolated nature of the CH₂ groups in the lactam ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for linking each proton directly to the carbon it is attached to.

    • Expected Result: It will show correlations for every C-H bond, for instance, linking the ¹H signal at ~3.8 ppm to the ¹³C signal at ~65 ppm, confirming the assignment of the O-CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating complex structures. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "see" across quaternary carbons and heteroatoms.

    • Causality in Action: The key to confirming the spirocyclic structure lies in identifying HMBC correlations to the spiro-carbon (C5). The protons on C1, C4, C6, and C10 should all show a correlation to the quaternary carbon signal at ~70 ppm. Similarly, correlations from the protons on C1 and C4 to the carbonyl carbon (C3) at ~175 ppm will lock in the structure of the lactam ring.

Caption: Key HMBC correlations confirming the spirocyclic core.

Advanced Analysis: Stereochemistry and 3D Structure

While the parent this compound is achiral, many of its derivatives possess stereocenters. A complete structure elucidation must address the three-dimensional arrangement of atoms.

  • NOESY/ROESY Spectroscopy: For chiral derivatives, these experiments detect through-space correlations between protons that are close to each other, regardless of bonding. This is the primary NMR method for determining the relative stereochemistry of substituents on the rings.

  • Single-Crystal X-ray Crystallography: This is the unequivocal gold standard for structure determination.[12] If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides a complete 3D model of the molecule, revealing precise bond lengths, bond angles, and both relative and absolute stereochemistry.[6] This technique serves as the ultimate validation of the structure proposed by spectroscopic methods.

Conclusion

The structure elucidation of this compound is a clear demonstration of a modern, logic-driven analytical workflow. The process begins with foundational techniques like HRMS and FTIR to confirm the elemental composition and key functional groups. It then progresses to a systematic and integrated series of 1D and 2D NMR experiments that function as a self-validating system. The combination of COSY, HSQC, and particularly HMBC, allows for the unambiguous assembly of the molecular fragments into the final spirocyclic architecture. For more complex, chiral derivatives of this scaffold, the workflow can be extended with NOESY and X-ray crystallography to provide a complete and definitive three-dimensional structure. This comprehensive approach ensures the highest level of scientific integrity and is essential for advancing drug discovery programs that rely on these valuable molecular scaffolds.

References

physicochemical properties of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Oxa-2-azaspiro[4.5]decan-3-one

Introduction: The Significance of the Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity, metabolic stability, and precise vectoral orientation of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. This compound (CAS No. 194862-84-5) represents a key heterocyclic building block within this class.[1] Its unique topology, combining a tetrahydropyran ring with a γ-lactam, provides a rigid framework that is of significant interest to researchers in drug discovery. While extensive research has been conducted on related isomers, such as muscarinic agonists for potential Alzheimer's therapy, the specific physicochemical profile of this compound is not widely published, necessitating a foundational guide for its characterization.[2]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It consolidates the available computational data for this compound and, more critically, provides detailed, field-proven methodologies for the experimental determination of its core physicochemical properties. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing discovery programs.

Part 1: Molecular and Structural Identity

A precise understanding of a compound's structure is the bedrock of all subsequent characterization.

  • Chemical Name: this compound

  • CAS Number: 194862-84-5

  • Molecular Formula: C₈H₁₃NO₂[3]

  • Appearance: White crystalline powder

Table 1: Structural and Molecular Identifiers

IdentifierValueSource
IUPAC Name This compoundSigma-Aldrich
Molecular Weight 155.19 g/mol ---
Monoisotopic Mass 155.09464 DaPubChemLite[3][4]
SMILES C1COCCC12CC(=O)NC2PubChemLite[3]
InChI InChI=1S/C8H13NO2/c10-7-5-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10)PubChemLite[3]
InChIKey KPHVZBBAIJUNAC-UHFFFAOYSA-NPubChemLite[3]

Part 2: Computational Physicochemical Profile

Prior to embarking on laboratory work, in-silico models provide valuable estimations of a compound's properties, guiding experimental design and helping to contextualize its potential role in a biological system. These predictions are derived from the compound's structure using established algorithms.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug DiscoverySource
XlogP -0.3Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.PubChemLite[3]
Topological Polar Surface Area (TPSA) 49.4 ŲReflects the surface area occupied by polar atoms; a value < 140 Ų is generally associated with good cell permeability.---
Hydrogen Bond Donors 1Influences solubility and receptor binding interactions.---
Hydrogen Bond Acceptors 2Influences solubility and receptor binding interactions.---
Rotatable Bonds 0The rigid spirocyclic system minimizes conformational flexibility, which can be advantageous for receptor affinity and metabolic stability.---

These computational values suggest that this compound is a polar, hydrophilic molecule with a rigid structure. The low XlogP, in particular, points towards the necessity of precise experimental determination of its solubility and lipophilicity.

Part 3: Experimental Characterization Protocols

The following sections detail the standard, robust methodologies for determining the key physicochemical properties of a novel compound like this compound. The causality behind experimental choices is explained to ensure a deep understanding of the process.

Workflow for Physicochemical Characterization

A systematic approach is crucial for efficient and accurate characterization. The following workflow outlines the logical progression from initial purity assessment to detailed property measurement.

G cluster_0 Phase 1: Purity & Identity Confirmation cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration Purity Purity Assessment (HPLC-UV, LC-MS) Structure Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) Purity->Structure Identity Confirmed MeltingPoint Melting Point & Thermal Stability (DSC) Structure->MeltingPoint Solubility Aqueous Solubility (Shake-Flask Method) MeltingPoint->Solubility pKa Acid/Base Dissociation Constant (pKa) (Potentiometric Titration) Solubility->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask or HPLC) pKa->LogP Analysis Data Analysis & Interpretation LogP->Analysis Report Final Physicochemical Profile Report Analysis->Report

Caption: General workflow for physicochemical characterization of a new chemical entity.

Melting Point and Thermal Stability

Importance: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity crystalline solid. Furthermore, thermal analysis by Differential Scanning Calorimetry (DSC) provides critical information on stability, polymorphism, and potential degradation, which is vital for formulation and storage decisions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (m.p. 156.6 °C). This step is crucial for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min. The controlled ramp ensures thermal equilibrium and reproducible results.

    • Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

    • The sharpness of the peak indicates the purity. Broad peaks may suggest impurities or multiple thermal events.

    • Integrate the peak area to determine the heat of fusion (ΔHfus).

    • Observe the thermogram for any other thermal events, such as decomposition (indicated by a broad, irregular exotherm or endotherm at higher temperatures).

Aqueous Thermodynamic Solubility

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can be a major hurdle in drug development. The "gold standard" for its determination is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol: Shake-Flask Method (OECD Guideline 105)

  • System Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH of 7.4. Filter the buffer through a 0.22 µm filter.

  • Sample Addition: Add an excess amount of the solid compound to a series of glass vials containing the pH 7.4 buffer. The visible excess of solid is necessary to ensure that equilibrium is reached from a saturated state.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This extended period allows the system to reach thermodynamic equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially inflating the measured concentration.

  • Quantification:

    • Prepare a standard calibration curve of the compound in the buffer/organic solvent mixture used for analysis.

    • Dilute the filtered supernatant into the linear range of the calibration curve.

    • Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.

  • Data Reporting: The average concentration from replicate measurements is reported as the thermodynamic solubility in mg/mL or µM.

G Start Start: Excess Solid Compound + pH 7.4 Buffer Equilibrate Equilibrate for 24-48h (Constant Temp. Shaking) Start->Equilibrate Settle Settle Undissolved Solid Equilibrate->Settle Filter Filter Supernatant (0.22 µm Syringe Filter) Settle->Filter Separate Phases Quantify Quantify Concentration (HPLC-UV or LC-MS) Filter->Quantify Analyze Aliquot Result Result: Thermodynamic Solubility Quantify->Result

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Ionization Constant (pKa)

Importance: The pKa value defines the extent of ionization of a molecule at a given pH. Since ionization state profoundly affects solubility, permeability, and receptor binding, pKa is a non-negotiable parameter in drug discovery. The γ-lactam in this compound is expected to have a very weakly acidic N-H proton, likely with a pKa outside the physiological range, but this must be confirmed experimentally.

Experimental Protocol: Potentiometric Titration

  • Instrument Setup: Use a calibrated automated titrator equipped with a pH electrode. Calibrate the electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) to ensure sufficient initial solubility. The presence of a co-solvent will shift the apparent pKa (pₛKa), which must be corrected.

  • Titration Procedure:

    • Sparge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all species fully.

    • Subsequently, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

  • Data Analysis and Correction:

    • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

    • For co-solvent systems, perform titrations at multiple solvent ratios (e.g., 20%, 40%, 60% methanol) and extrapolate the results to 0% organic solvent using a Yasuda-Shedlovsky plot to obtain the true aqueous pKa. This correction is essential for obtaining a thermodynamically relevant value.

Part 4: Synthesis and Purity Considerations

The reliability of all physicochemical data hinges on the purity of the sample. Synthetic routes for oxa-azaspiro[4.5]decane scaffolds often involve multi-step processes, such as tandem cyclization reactions.[5][6] Potential impurities could include starting materials, reagents, or diastereomers. Therefore, it is imperative that the material used for characterization is of high purity (typically >97%), as confirmed by orthogonal analytical methods like HPLC, LC-MS, and NMR.

Conclusion

This compound is a valuable building block for creating structurally complex molecules for drug discovery and materials science. While specific experimental data for this compound remains sparse in public literature, this guide provides the necessary framework for its comprehensive characterization. The computational data suggests a polar, hydrophilic molecule, and the detailed protocols for determining melting point, solubility, and pKa offer a clear path for researchers to generate the robust experimental data needed to unlock its full potential. Adherence to these validated methodologies will ensure the creation of a high-quality physicochemical profile, enabling informed decisions in any research and development pipeline.

References

8-Oxa-2-azaspiro[4.5]decan-3-one CAS number 194862-84-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decan-3-one (CAS Number 194862-84-5)

Authored by a Senior Application Scientist

Disclaimer: This document provides a comprehensive technical overview of this compound. Due to a lack of specific peer-reviewed literature for this exact compound (CAS 194862-84-5), this guide synthesizes information from commercial supplier data and established scientific principles derived from structurally related compounds. The experimental protocols and analytical predictions herein are proposed based on expert knowledge and require experimental validation.

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

This compound is a spirocyclic organic molecule featuring a tetrahydropyran ring fused to a γ-lactam (pyrrolidin-2-one) ring via a shared quaternary carbon. While this specific compound is commercially available, it remains largely unexplored in published scientific literature.[1][2] However, its core structure belongs to the oxa-azaspiro[4.5]decane family, a class of heterocyclic compounds recognized for its significant potential in drug discovery.

Spirocyclic systems are of great interest to medicinal chemists because their rigid, three-dimensional structures can offer improved binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[3][4] The introduction of a spiro center can orient substituents in precise vectors, allowing for meticulous exploration of a target's binding pocket. The γ-lactam moiety is a common feature in many biologically active compounds, serving as a stable amide surrogate and participating in crucial hydrogen bonding interactions.[5][6] Furthermore, the tetrahydropyran ring is a well-regarded structural motif in drug design, often used to enhance aqueous solubility and metabolic stability.[7]

This guide provides a detailed examination of this compound, including its known properties, proposed synthetic routes, methodologies for characterization, and a discussion of its potential applications in the development of novel therapeutics.

Physicochemical and Structural Characteristics

The fundamental properties of this compound, as gathered from commercial suppliers, are summarized below. These data provide a baseline for handling and utilizing this compound in a research setting.

PropertyValueSource(s)
CAS Number 194862-84-5[1][2]
Molecular Formula C₈H₁₃NO₂[1]
Molecular Weight 155.19 g/mol [2]
IUPAC Name This compound[1]
Physical Form White crystalline powder[1]
Purity Typically ≥95-97%[1][2]
Storage Room Temperature[1]

Structural Analysis:

The molecule's spirocyclic nature, combining a tetrahydropyran and a γ-lactam, imparts specific structural features that are critical for its potential function in a biological context:

  • Spiro Center (C5): This quaternary carbon locks the two rings in a perpendicular orientation, creating a well-defined three-dimensional shape. This rigidity is a key attribute for designing selective ligands.

  • γ-Lactam Ring: This five-membered ring contains an amide bond. The nitrogen atom (position 2) can be a site for further functionalization, while the carbonyl group (position 3) can act as a hydrogen bond acceptor.

  • Tetrahydropyran Ring: The oxygen atom (position 8) in this six-membered ring can also act as a hydrogen bond acceptor and influences the molecule's polarity and solubility.

Proposed Synthesis Pathway

While no specific synthesis for this compound has been published, a logical and efficient route can be proposed based on established organic chemistry reactions and literature precedents for similar spiro-γ-lactams. A plausible multi-step synthesis starting from commercially available tetrahydropyran-4-carboxylic acid is outlined below.

G cluster_0 Proposed Synthetic Workflow A Tetrahydropyran-4-carboxylic acid B Tetrahydropyran-4-carbonyl chloride A->B  SOCl₂ or (COCl)₂ C N-allyl-tetrahydropyran-4-carboxamide B->C  Allylamine, Base D 4-(Iodomethyl)-N-allyl-tetrahydropyran-4-carboxamide C->D  Radical Iodination  (e.g., NIS, AIBN) E This compound D->E  Radical Cyclization  (e.g., Bu₃SnH, AIBN)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Tetrahydropyran-4-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrahydropyran-4-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

    • Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acid chlorides, which are much more reactive electrophiles for the subsequent amidation.

Step 2: Synthesis of N-allyl-tetrahydropyran-4-carboxamide

  • Dissolve the crude tetrahydropyran-4-carbonyl chloride from Step 1 in a suitable aprotic solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add allylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

    • Causality: The base (triethylamine) is crucial to neutralize the HCl generated during the reaction, driving the amidation to completion. The allyl group is introduced as a handle for the subsequent cyclization step.

Step 3 & 4: One-Pot Radical Iodination and Cyclization

This proposed key step is based on well-established radical cyclization chemistry to form the γ-lactam ring.

  • Dissolve N-allyl-tetrahydropyran-4-carboxamide (1.0 eq) in a degassed solvent like benzene or toluene.

  • Add N-iodosuccinimide (NIS, 1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

  • Heat the mixture to reflux (around 80-110 °C depending on the solvent).

  • In a separate flask, prepare a solution of tributyltin hydride (Bu₃SnH, 1.5 eq) and AIBN (0.1 eq) in the same solvent.

  • Add the Bu₃SnH solution dropwise to the refluxing reaction mixture over 2-3 hours using a syringe pump.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

    • Causality: This tandem reaction is an efficient way to construct the spirocyclic lactam. The reaction proceeds via a 5-exo-trig cyclization. AIBN initiates the radical process. NIS serves as an iodine source for an intermediate that is not isolated. Bu₃SnH is the hydrogen atom donor that propagates the radical chain reaction and completes the cyclization. Slow addition of Bu₃SnH is critical to keep its concentration low, favoring the cyclization over direct reduction of the intermediate radical.

Proposed Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed. The following table outlines the expected data.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the diastereotopic protons of the tetrahydropyran and lactam rings. The absence of vinyl protons from the allyl group would be a key indicator of successful cyclization.
¹³C NMR A signal for the lactam carbonyl carbon (around 170-175 ppm), a quaternary signal for the spiro carbon, and other signals corresponding to the aliphatic carbons of the two rings.
IR Spectroscopy A strong absorption band for the lactam C=O stretch (around 1680-1700 cm⁻¹), and a band for the N-H stretch (around 3200 cm⁻¹).
Mass Spectrometry An [M+H]⁺ peak at m/z 156.10, corresponding to the molecular formula C₈H₁₄NO₂⁺.
HPLC A single major peak indicating high purity (e.g., >95%) under standard reversed-phase conditions.

Potential Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of compound libraries for screening against various biological targets. Based on the activities of structurally similar compounds, this molecule could serve as a key building block in several therapeutic areas.[5][8][9]

G cluster_apps Potential Therapeutic Areas Core This compound (Core Scaffold) CNS CNS Disorders (e.g., M1 Agonists) Core->CNS Functionalization at N2 and C4 Infectious Infectious Diseases (Antiviral, Antimicrobial) Core->Infectious Library Synthesis Oncology Oncology (Enzyme Inhibitors) Core->Oncology Scaffold Hopping Metabolic Metabolic Diseases Core->Metabolic Bioisosteric Replacement

References

Spectroscopic Analysis of 8-Oxa-2-azaspiro[4.5]decan-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

This guide addresses the topic of spectroscopic data for 8-Oxa-2-azaspiro[4.5]decan-3-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Our objective was to provide an in-depth technical guide encompassing its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and detailed interpretation.

However, a comprehensive search of peer-reviewed scientific literature and chemical databases has revealed a significant gap in publicly available experimental data for this specific molecule. While the compound is commercially available, indicating its synthesis has been achieved, detailed characterization data, particularly NMR, IR, and MS spectra, have not been published in accessible scientific journals.

The following sections will outline the structural features of this compound and discuss the expected spectroscopic characteristics based on the analysis of related compounds and general principles of spectroscopic interpretation. This approach will provide a foundational understanding for researchers who may be working with this or similar spirocyclic lactams.

Molecular Structure and Functional Groups

This compound possesses a unique spirocyclic framework, where a pyrrolidinone (γ-lactam) ring and a tetrahydropyran ring are joined at a single carbon atom (the spirocenter).

Key Structural Features:

  • Spirocyclic System: A challenging synthetic target that imparts conformational rigidity and a three-dimensional architecture.

  • γ-Lactam: A five-membered cyclic amide, a common motif in pharmaceuticals.

  • Tetrahydropyran Ring: A saturated six-membered ether ring.

The interplay of these features is expected to result in a distinct spectroscopic signature.

Predicted Spectroscopic Data and Interpretation

While specific experimental data is unavailable, we can predict the key spectroscopic features based on the known chemical shifts and absorption frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone and tetrahydropyran rings. The spirocyclic nature of the molecule may lead to complex splitting patterns due to restricted bond rotation and diastereotopicity of methylene protons adjacent to the stereocenter.

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most downfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
C1~2.0-2.5~35-45H4, H5
C3 (C=O)-~170-180H1, H4, NH
C4~3.0-3.5~40-50H1, H5, NH
C5 (Spiro)-~70-80H1, H4, H6, H10
C6, C10~3.5-4.0~60-70H7, H9
C7, C9~1.5-2.0~30-40H6, H10
NH~6.0-8.0 (broad)-C3, C4

Note: These are estimated values and the actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Lactam)Stretching3200-3300 (broad)
C-H (Aliphatic)Stretching2850-3000
C=O (γ-Lactam)Stretching1680-1720 (strong)
C-O-C (Ether)Stretching1050-1150 (strong)
C-N (Amide)Stretching1200-1300

The most characteristic peaks would be the strong carbonyl absorption of the γ-lactam and the broad N-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For this compound (C₈H₁₃NO₂), the expected molecular weight is approximately 155.1 g/mol .

  • Molecular Ion Peak (M⁺): Expected at m/z = 155.

  • Common Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z = 156) and [M+Na]⁺ (m/z = 178) would be observed.

  • Key Fragmentation Pathways: Fragmentation would likely involve the loss of CO, cleavage of the tetrahydropyran ring, and other characteristic fragmentations of lactams and ethers.

Experimental Protocols: A General Approach

While specific protocols for this compound are not available, the following outlines a general workflow for the spectroscopic characterization of a novel spirocyclic lactam.

Sample Preparation
  • NMR: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • IR: For a solid sample, a KBr pellet or ATR (Attenuated Total Reflectance) would be used. For a liquid, a thin film between salt plates would be appropriate.

  • MS: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) for analysis by ESI or other soft ionization techniques.

Data Acquisition

Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). IR spectra would be recorded on an FTIR spectrometer. Mass spectra would be acquired on a high-resolution mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a novel compound using spectroscopic methods.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.

Conclusion and Future Outlook

While a detailed experimental guide for the spectroscopic characterization of this compound cannot be provided at this time due to the lack of published primary data, this guide offers a robust theoretical framework for understanding its expected spectroscopic properties. The predictions and general methodologies outlined herein can serve as a valuable resource for researchers working with this compound or related spirocyclic systems.

It is our hope that researchers who have synthesized this molecule will publish their findings, including detailed spectroscopic data, to contribute to the collective knowledge of the scientific community. Such a publication would be a valuable addition to the literature and would enable more in-depth studies of the chemical and biological properties of this intriguing molecule.

A Technical Guide to the Biological Activity Screening of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Spirocyclic scaffolds, such as 8-Oxa-2-azaspiro[4.5]decan-3-one, represent a class of compounds with significant potential due to their rigid, three-dimensional structures that can facilitate precise interactions with biological targets. This technical guide provides a comprehensive framework for the systematic biological activity screening of this compound and its analogues. Eschewing a rigid template, this document is structured to provide a logical, field-proven workflow, guiding researchers from broad-based primary screening to more focused secondary and mechanistic assays. The protocols detailed herein are grounded in established scientific principles to ensure data integrity and reproducibility, with in-text citations linking to authoritative sources. We will explore screening cascades for anticancer, antimicrobial, and neuroprotective activities, areas where spirocyclic lactams have shown promise.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecular scaffold.

Introduction: The Rationale for Screening this compound

The this compound core (Figure 1) is a unique heterocyclic entity characterized by the fusion of a piperidine and a γ-lactam ring through a spirocyclic center. This distinct architecture imparts conformational rigidity, a desirable trait in drug design for enhancing target specificity and reducing off-target effects. Lactams, in general, are prevalent motifs in a wide array of biologically active compounds, including antibiotics and enzyme inhibitors.[2] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) within the lactam ring, coupled with the ether oxygen in the tetrahydropyran ring, provides multiple points for potential interactions with biological macromolecules.

Previous research into related spirocyclic systems has revealed a diverse range of biological activities. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease, highlighting a clear precedent for neurological activity. Furthermore, various spiro-lactams have been explored for their antimicrobial and anticancer properties.[1] This documented potential necessitates a broad yet systematic screening approach to fully elucidate the pharmacological profile of this compound.

Figure 1: Chemical Structure of this compound

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of the 8-Oxa-2-azaspiro[4.5]decan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The spirocyclic lactam motif is a privileged scaffold in medicinal chemistry, prized for a rigid three-dimensional structure that allows for precise orientation of functional groups and exploration of novel chemical space.[1][2] The specific compound, 8-Oxa-2-azaspiro[4.5]decan-3-one, belongs to the spiro-γ-lactam class and represents a promising, yet underexplored, chemical entity.[3] While direct biological data for this exact molecule is sparse, a comprehensive analysis of its structural analogs provides a robust, evidence-based foundation for identifying and prioritizing potential therapeutic targets. This guide synthesizes existing research on analogous spiro[4.5]decane and spiro-lactam systems to propose a rational, multi-target discovery strategy. We will delve into the pharmacology of the most promising targets, outline detailed experimental workflows for validation, and provide the scientific rationale behind each proposed step, equipping drug discovery professionals to unlock the therapeutic potential of this scaffold.

Introduction to the this compound Scaffold

Core Chemical Structure and Properties

The this compound molecule features a unique fusion of a tetrahydropyran ring and a pyrrolidin-2-one (γ-lactam) ring, joined by a single spirocyclic carbon atom.

  • Molecular Formula: C₈H₁₃NO₂

  • Key Features:

    • Spiro Center: Confers significant conformational rigidity compared to linear or simple cyclic systems. This rigidity can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.

    • γ-Lactam Ring: A common pharmacophore present in numerous bioactive molecules.[1][2] The amide bond provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for molecular recognition.

    • Tetrahydropyran Ring: The ether oxygen introduces a polar feature and a potential hydrogen bond acceptor site, influencing solubility and target interaction.

Rationale for an Analog-Based Discovery Approach

The direct study of this compound is not yet prevalent in published literature. However, the broader class of azaspiro[4.5]decane derivatives has been extensively investigated, revealing a wide range of biological activities. This guide leverages this wealth of analog data to construct a predictive framework for identifying high-probability targets for the core scaffold. This approach is efficient, cost-effective, and grounded in established structure-activity relationships (SAR).

Prioritized Potential Therapeutic Targets

Based on strong evidence from structurally related compounds, we have prioritized four key classes of proteins as potential therapeutic targets. The following sections detail the rationale for each and propose a comprehensive validation strategy.

Muscarinic M1 Acetylcholine Receptors (mAChRs)

Scientific Rationale: Analogs such as 2,8-dimethyl-1-oxa-8-azaspiro[1][4]decan-3-one and 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as potent M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease.[5][6] The structural similarity is striking, making the M1 receptor a primary target for investigation. M1 receptors are Gq-coupled G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system and are critical for learning and memory.

Potential Therapeutic Indication: Alzheimer's Disease, Cognitive Disorders.

Proposed Mechanism of Action: Partial or full agonism at the M1 receptor, stimulating the phosphoinositide signaling cascade.

Signaling Pathway: M1 Muscarinic Receptor Activation

M1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Ligand Compound (Agonist) Ligand->M1 Binds

Caption: M1 receptor signaling cascade via Gq protein activation.

Neurokinin 1 (NK1) Receptors

Scientific Rationale: Multiple studies describe novel spiroether-based and spiro-substituted piperidine compounds with a [4.5] spirocyclic core as potent antagonists of the Neurokinin-1 (NK1) receptor.[7][8] The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in pain transmission, inflammation, and the emetic reflex. NK1 antagonists are clinically used as antiemetics in chemotherapy.[9]

Potential Therapeutic Indication: Chemotherapy-Induced Nausea and Vomiting (CINV), Depression, Pain.

Proposed Mechanism of Action: Competitive antagonism at the NK1 receptor, blocking the binding of Substance P.

GABA-A Receptors

Scientific Rationale: The Gamma-Aminobutyric Acid Type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the CNS and a well-established drug target.[10] Spiro-hydantoins have been reported to act as allosteric modulators of GABA-A receptors.[11] Furthermore, imidazobenzodiazepines, which are positive allosteric modulators (PAMs), have been developed as inhaled treatments for bronchoconstriction, highlighting the diverse therapeutic applications of targeting this receptor.[12] PAMs enhance the effect of GABA without directly activating the receptor, a mechanism employed by benzodiazepines and Z-drugs.[13][14]

Potential Therapeutic Indication: Anxiety, Epilepsy, Insomnia, Bronchoconstrictive Disorders.

Proposed Mechanism of Action: Positive or negative allosteric modulation of the GABA-A receptor ion channel.

Acetylcholinesterase (AChE)

Scientific Rationale: Several classes of spiro compounds, including spiro-oxindoles and spiroquinazolines, have been synthesized and identified as inhibitors of acetylcholinesterase (AChE).[15][16] AChE inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the level of the neurotransmitter acetylcholine in the synaptic cleft. Studies have demonstrated that various spiro heterocycles possess AChE inhibitory activity.[4][17]

Potential Therapeutic Indication: Alzheimer's Disease, Myasthenia Gravis.

Proposed Mechanism of Action: Reversible or irreversible inhibition of the AChE enzyme, preventing the hydrolysis of acetylcholine.

Experimental Validation Workflow

A systematic, multi-step validation process is crucial to characterize the activity of the this compound scaffold. The following workflow provides a logical progression from initial screening to detailed mechanistic studies.

Caption: A rational workflow for target validation and hit identification.

Detailed Experimental Protocols

The following protocols are presented as a guide for researchers. It is imperative to include appropriate positive and negative controls in every experiment to ensure data integrity.

Target Binding Assay: Radioligand Displacement (for GPCRs)

Causality: This assay is the first step to determine if the test compound physically interacts with the target receptor. It quantifies the compound's affinity (Ki) by measuring its ability to displace a known high-affinity radiolabeled ligand.

Methodology:

  • Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human target receptor (e.g., M1 or NK1).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane homogenate (5-20 µg protein).

    • Radioligand (e.g., [³H]-pirenzepine for M1; [³H]-Substance P for NK1) at a concentration near its Kd.

    • Test compound at 8-12 serial dilutions (e.g., 1 nM to 100 µM).

    • Assay buffer.

  • Controls:

    • Total Binding: Vehicle only (e.g., DMSO).

    • Non-specific Binding (NSB): A high concentration of a known, unlabeled competitor (e.g., 10 µM Atropine for M1; 1 µM Aprepitant for NK1).

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash filters 3-4 times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate percent inhibition for each concentration of the test compound relative to total and non-specific binding. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Acetylcholinesterase Inhibition (Ellman's Method)

Causality: This assay moves beyond binding to measure the functional consequence of the compound's interaction with the enzyme. It directly quantifies the inhibition of AChE's catalytic activity.

Methodology:

  • Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.

  • Reaction Mixture: In a 96-well plate, add in order:

    • Phosphate buffer (pH 8.0).

    • Test compound at various concentrations.

    • DTNB solution.

    • AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiation: Add the substrate, ATCI, to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration relative to the uninhibited control. Plot percent inhibition against log[Inhibitor] to calculate the IC₅₀ value.

Functional Assay: Electrophysiology for GABA-A Receptors

Causality: This is the gold-standard functional assay for ion channels. It provides detailed information on the mechanism of action, distinguishing between agonists, antagonists, and allosteric modulators by directly measuring ion flow across the cell membrane.

Methodology (Two-Electrode Voltage Clamp in Xenopus oocytes):

  • Preparation: Inject cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes. Incubate for 2-5 days to allow for receptor expression.

  • Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

  • Application Protocol:

    • Control Response: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a control inward chloride current.

    • Modulator Effect: Co-apply the GABA EC₂₀ concentration with the test compound. An increase in current indicates positive allosteric modulation (PAM), while a decrease suggests negative allosteric modulation (NAM).

    • Direct Agonism: Apply the test compound in the absence of GABA. An elicited current indicates direct agonism.

  • Data Analysis: Quantify the peak current amplitude for each condition. Calculate the percent modulation relative to the GABA control response. Perform concentration-response experiments to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

Data Synthesis and Strategic Outlook

A summary of the prioritized targets and their associated validation assays is presented below.

Potential Target Therapeutic Area Key Validation Assays Strength of Evidence (from Analogs)
Muscarinic M1 Receptor Neurology (Alzheimer's)Radioligand Binding, Calcium FluxVery High [5][6]
Neurokinin 1 Receptor Oncology (Antiemetic), NeurologyRadioligand Binding, Functional GPCR AssaysHigh [7][8]
GABA-A Receptor Neurology, PulmonologyRadioligand Binding, ElectrophysiologyHigh [11][12]
Acetylcholinesterase Neurology (Alzheimer's)Ellman's Enzymatic Assay, DockingModerate to High [4][15][16]

Future Directions: Upon successful validation of a primary target, subsequent efforts should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of derivatives to understand the key chemical features required for potency and selectivity.

  • Selectivity Profiling: Screen hit compounds against a panel of related receptors and enzymes (e.g., other muscarinic subtypes, other proteases) to ensure a clean pharmacological profile.

  • ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to assess their drug-like potential.

This structured, analog-driven approach provides a powerful and resource-efficient strategy to explore the therapeutic landscape of the this compound scaffold, paving the way for the development of novel therapeutics.

References

in silico modeling of 8-Oxa-2-azaspiro[4.5]decan-3-one interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 8-Oxa-2-azaspiro[4.5]decan-3-one Interactions

Abstract

The this compound scaffold represents a compelling starting point for novel therapeutic development due to its inherent three-dimensionality and conformational rigidity—properties highly sought after in modern drug design. Spirocyclic systems offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic structures that dominate many compound libraries.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to effectively model the molecular interactions of this scaffold in silico. We will move beyond a simple recitation of steps to delve into the strategic rationale behind methodological choices, ensuring a robust and self-validating computational workflow. The protocols outlined herein cover the entire pipeline, from initial ligand preparation and target identification to advanced molecular dynamics simulations and ADMET profiling, empowering research teams to generate actionable, hypothesis-driven data for their drug discovery programs.

Part 1: Strategic Foundations for Modeling a Novel Scaffold

The Spirocyclic Advantage and the Computational Imperative

The defining feature of the this compound is its spirocyclic core, where two rings are joined at a single carbon atom. This arrangement imparts significant conformational constraint compared to linear or simple cyclic analogs. For drug design, this is advantageous:

  • Reduced Entropy Penalty: A more rigid molecule has less conformational freedom to lose upon binding to a target, which can lead to a more favorable change in Gibbs free energy and, consequently, higher binding affinity.

  • Precise Vectorial Display of Substituents: The rigid framework allows for the precise positioning of functional groups into a target's binding pocket, enhancing specificity and potency.

  • Access to Novel Chemical Space: Spirocycles are underrepresented in many screening libraries, offering an opportunity to discover novel intellectual property and overcome resistance mechanisms.[1]

However, the synthesis of large, diverse libraries of spirocyclic compounds can be complex and resource-intensive.[1] This is where in silico modeling becomes not just a tool, but a cornerstone of the discovery strategy.[2] Computational methods allow for the rapid, cost-effective exploration of how this scaffold and its derivatives might interact with a vast array of biological targets, prioritizing the most promising candidates for synthesis and in vitro testing.

Designing the Investigation: Defining the Core Objective

Before a single calculation is run, the primary objective must be clearly defined. The choice of computational tools and the structure of the workflow are entirely dependent on the research question.

Objective CategoryKey Research QuestionPrimary Computational Approach
Target Identification What potential protein targets could this scaffold modulate?Ligand-Based Methods (Pharmacophore Modeling, Shape-Based Screening)
Hit-to-Lead Optimization A target is known. How can we modify the scaffold to improve binding affinity and selectivity?Structure-Based Methods (Molecular Docking, Molecular Dynamics)
ADMET Profiling Is this scaffold likely to have drug-like properties (e.g., good absorption, low toxicity)?QSAR & ADMET Prediction Models
Overall In Silico Workflow

The following diagram provides a high-level overview of a comprehensive modeling workflow. Subsequent sections will detail the protocols for each stage.

G cluster_start 1. Project Initiation cluster_setup 2. System Preparation cluster_methods 3. Core Modeling cluster_analysis 4. Analysis & Prioritization A Define Research Objective (Target ID, Optimization, etc.) B Ligand Preparation (3D Structure Generation, Energy Minimization) A->B C Target Identification & Preparation A->C D Molecular Docking (Pose & Affinity Prediction) B->D H In Silico ADMET Prediction (Drug-Likeness Assessment) B->H C->D E Molecular Dynamics (MD) (Stability & Dynamic Interactions) D->E F Pharmacophore Modeling (Virtual Screening / Scaffold Hopping) D->F G Binding Free Energy (MM/PBSA, MM/GBSA) E->G I Data Synthesis & Candidate Selection F->I G->I H->I G A Is a Biological Target Known? B Yes: Structure-Based Approach A->B Yes C No: Ligand-Based Approach A->C No D Download structure from PDB (e.g., RCSB.org) B->D G Generate Pharmacophore Model (Based on known active molecules with different scaffolds) C->G H Perform Shape-Based Screening (Use ligand 3D shape as a query to find similar molecules with known targets) C->H E Prepare Protein: - Remove water, co-factors - Add hydrogens - Assign protonation states - Energy minimize D->E F Define Binding Site (Based on co-crystallized ligand or literature data) E->F G A Stable Protein-Ligand Complex (from Docking/MD) B Identify Key Interactions (H-bonds, Hydrophobic, etc.) A->B C Abstract Interactions into Pharmacophore Features (e.g., H-bond donor, Aromatic) B->C D Generate 3D Pharmacophore Model C->D E Screen Compound Database (e.g., ZINC, ChEMBL) D->E F Identify Novel Scaffolds that Match the Pharmacophore E->F

References

literature review of 8-oxa-2-azaspirodecane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 8-Oxa-2-azaspiro[4.5]decane Scaffold: Synthesis, Pharmacology, and Application in CNS Drug Discovery

Executive Summary

The 8-oxa-2-azaspiro[4.5]decane scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its inherent three-dimensionality offers a significant advantage over traditional flat, aromatic structures, providing enhanced target selectivity and improved physicochemical properties. This guide offers a comprehensive review of this privileged scaffold, detailing its synthetic accessibility, exploring its rich pharmacological landscape, and highlighting its successful application in the development of clinical candidates. We will delve into the causality behind synthetic choices, analyze structure-activity relationships (SAR) that drive potency and selectivity, and present detailed protocols and data to provide a practical resource for researchers, scientists, and drug development professionals.

The Rise of a Spirocyclic Scaffold: A Three-Dimensional Approach to CNS Targets

In the quest for novel therapeutics, drug discovery has progressively moved away from "flatland"—the realm of two-dimensional, aromatic molecules—towards more complex, three-dimensional structures.[1] Spirocyclic systems, which feature two rings connected by a single common atom, are at the forefront of this evolution. The 8-oxa-2-azaspiro[4.5]decane core, a specific class of spirocycle, imposes a rigid conformational constraint on molecules, which can be highly beneficial for receptor binding. This defined spatial arrangement allows for precise orientation of pharmacophoric elements, leading to higher affinity and selectivity for biological targets.[1]

This scaffold has proven particularly valuable in the development of agents targeting CNS disorders. Its structure is frequently found in potent and selective muscarinic agonists, sigma-1 receptor ligands, and triple re-uptake inhibitors, demonstrating its versatility as a privileged core for neurological drug design.[2][3][4]

Synthetic Strategies: Constructing the 8-Oxa-2-azaspiro[4.5]decane Core

The utility of a scaffold is directly tied to its synthetic accessibility. Fortunately, several robust methods have been developed to construct the 8-oxa-2-azaspiro[4.5]decane framework, ranging from classical cyclization reactions to modern catalytic approaches.

Key Synthetic Pathways

The primary challenge in synthesizing this scaffold lies in the stereocontrolled formation of the spirocyclic center. Common strategies often involve intramolecular reactions where a pre-formed piperidine or pyrrolidine ring is cyclized onto a tethered electrophile or nucleophile.

One convenient and effective approach begins with commercially available reagents, such as tetrahydropyran-4-carbonitrile, highlighting the practicality of this scaffold for large-scale synthesis.[5] Other innovative methods employ advanced catalysis, such as the diastereoselective Gold (Au) and Palladium (Pd) relay catalysis, to form related oxa-azaspirodecane derivatives from readily available enynamides.[6] A more traditional route involves the reaction of alkylene oxides with imines to form the core heterocyclic structure.[7]

The logical flow of a common synthetic approach is visualized below.

G cluster_start Starting Materials cluster_process Key Transformations A Piperidine Derivative (e.g., 4-Piperidone) C Sidechain Attachment (e.g., Alkylation, Grignard) A->C Step 1 B Oxygen-containing Sidechain Precursor B->C D Intramolecular Cyclization (Key Spiro-formation Step) C->D Step 2 E Functional Group Interconversion / Deprotection D->E Step 3 F Target Scaffold: 8-Oxa-2-azaspiro[4.5]decane E->F Final Product

Caption: Generalized workflow for the synthesis of the 8-oxa-2-azaspiro[4.5]decane scaffold.

Detailed Protocol: Deprotection of a BOC-Protected Intermediate

This protocol describes a common final step in many synthetic routes: the removal of a tert-Butoxycarbonyl (BOC) protecting group to yield the free amine of the target scaffold. This step is crucial as the secondary amine is often the key pharmacophoric element for biological activity.

Objective: To deprotect 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate to yield 2-Oxa-8-azaspiro[4.5]decane.[8]

Materials:

  • 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate (starting material)

  • Methanolic hydrogen chloride (3M solution)

  • Methanol (Anhydrous)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (rotary evaporator, glassware, etc.)

Step-by-Step Procedure:

  • Preparation: Dissolve the BOC-protected starting material (e.g., 150 mg, 0.62 mmol) in anhydrous methanol in a round-bottom flask.[8]

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Acidification: Slowly add 3M methanolic hydrogen chloride (3 mL) to the stirred solution. Causality Note: The strong acidic conditions are required to protonate the carbamate, initiating the cleavage of the acid-labile BOC group. Methanol acts as both the solvent and a scavenger for the tert-butyl cation byproduct.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours.[8]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl. The resulting solid is typically the hydrochloride salt of the desired product.

  • Purification (if necessary): The product can be further purified by recrystallization or chromatography if impurities are present. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃) followed by extraction.

The Pharmacological Landscape: A Scaffold for High-Impact Targets

The 8-oxa-2-azaspiro[4.5]decane core has been successfully employed to generate ligands for multiple high-value CNS targets.

The Muscarinic Connection: M1 Agonists for Alzheimer's Disease

A major application of this scaffold has been in the design of selective M1 muscarinic acetylcholine receptor agonists for the symptomatic treatment of Alzheimer's disease.[2] The cognitive decline in Alzheimer's is linked to a deficit in cholinergic neurotransmission. M1 receptor agonists aim to restore this signaling.

Derivatives of 1-oxa-8-azaspiro[4.5]decane were designed by incorporating the key tetrahydrofuran moiety of the natural product muscarone into the spirocyclic framework.[2] This led to the development of potent compounds that showed preferential affinity for M1 over M2 receptors and demonstrated significant antiamnesic activity in preclinical models.[2] These agonists typically function by stimulating the Gq-protein coupled pathway, leading to the hydrolysis of phosphoinositides.[2]

G Agonist Oxa-azaspirodecane (e.g., YM796) M1R M1 Muscarinic Receptor Agonist->M1R Binds & Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca Ca²⁺ Release ER->Ca Response Neuronal Excitation & Cognitive Enhancement Ca->Response PKC->Response

Caption: M1 muscarinic receptor signaling pathway activated by 8-oxa-2-azaspirodecane agonists.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-oxa-8-azaspiro[4.5]decane scaffold has yielded crucial insights into the features required for M1 agonistic activity and selectivity.[2][9]

  • Substitution at C2: Changing the methyl group at the C2 position to an ethyl group (Compound 18 vs. 17 ) maintained potent activity.[2]

  • Modification at C3: Replacing the C3-ketone with a methylene group (Compound 29 ) led to a compound with preferential M1 affinity and potent antiamnesic activity, sufficiently separated from cholinergic side effects.[2] This compound, (-)-29, was ultimately selected for clinical studies.[2]

  • N-Methyl Group: The methyl group on the piperidine nitrogen (N8) is generally crucial for potent muscarinic activity.

  • Stereochemistry: M1 agonist activity resides preferentially in the (-)-isomers, with the absolute configuration of active compound (-)-29 determined to be (S).[2]

CompoundKey Structural FeatureM1 Receptor Affinity (Ki, nM)M1 Agonist ActivityIn Vivo Antiamnesic Effect
17 2-Methyl, 3-KetoHighFull AgonistPotent, but non-selective
18 2-Ethyl, 3-KetoHighPartial AgonistPotent
29 (YM796) 2-Methyl, 3-MethyleneHighPartial AgonistPotent with good selectivity
6a 1-Oxa-2,8-diaza analogHighPartial AgonistPotent, but non-selective

Data synthesized from multiple sources for illustrative comparison.[2][9]

Broader CNS Applications

The scaffold's utility is not limited to muscarinic receptors.

  • Sigma-1 Receptor Ligands: Derivatives have been developed as high-affinity, selective ligands for the sigma-1 (σ1) receptor.[3] Fluorine-18 radiolabeled versions of these ligands are being investigated as potential PET imaging agents to visualize σ1 receptor density in the brain, which is relevant for neurodegenerative diseases and psychiatric disorders.[3]

  • Triple Re-uptake Inhibitors (TRIs): Other oxa-azaspiro derivatives have been identified as a novel class of inhibitors for the transporters of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), making them potential candidates for treating depression and other mood disorders.[4]

Case Study: YM796 - A Clinical Candidate for Alzheimer's Disease

The development of YM796 (the racemic form of compound 29, 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) represents a successful translation of the principles discussed.

  • Discovery: YM796 was identified through systematic SAR studies aimed at improving the selectivity of M1 agonism over peripheral M2/M3-mediated side effects (like tremor and salivation).[2]

  • Preclinical Profile: In animal models, YM796 potently reversed cognitive deficits induced by scopolamine or lesions, demonstrating its efficacy as a cognitive enhancer. Crucially, it showed a wider therapeutic window between its effective dose for cognitive improvement and the doses that caused cholinergic side effects compared to earlier agonists.[2]

  • Mechanism: YM796 acts as a partial agonist at M1 receptors, stimulating phosphoinositide hydrolysis in the hippocampus, a key brain region for memory. The partial agonism is a key attribute, as it can provide sufficient receptor stimulation to be therapeutic without causing the overstimulation associated with full agonists, which often leads to receptor desensitization and side effects.

  • Clinical Advancement: Based on its promising preclinical profile of potent in vivo efficacy and improved selectivity, the levorotatory enantiomer, (-)-29, was selected for clinical evaluation.[2]

Conclusion and Future Outlook

The 8-oxa-2-azaspiro[4.5]decane scaffold is a testament to the power of three-dimensional thinking in drug design. Its rigid, well-defined structure provides a robust platform for developing highly selective and potent ligands for challenging CNS targets. The successful progression of M1 agonists like YM796 from rational design to clinical evaluation underscores the scaffold's therapeutic potential.

Future research will likely focus on expanding the diversity of substituents on the core, exploring different isomers, and applying it to new biological targets. The continued development of enantioselective synthetic methodologies will be critical to efficiently access specific stereoisomers, further refining the pharmacological profiles of next-generation therapeutics built upon this remarkable and versatile spirocyclic core.

References

discovery and isolation of spiro-lactam natural products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Isolation of Spiro-Lactam Natural Products

Introduction: The Allure of the Spiro-Lactam Core

Natural products have long been a cornerstone of drug discovery, providing structurally diverse scaffolds that have evolved to interact with biological targets.[1] Among these, compounds featuring spirocyclic systems—where two rings are joined by a single common atom—are of significant interest due to their unique three-dimensional architecture.[2] The spiro-lactam motif, which incorporates a nitrogen-containing cyclic amide at the spiro-center, represents a particularly privileged structure in medicinal chemistry.[3] These molecules often exhibit conformational rigidity and novel spatial arrangements of functional groups, making them attractive candidates for modulating protein-protein interactions and targeting challenging biological receptors.[2][4]

This guide provides a comprehensive overview of the technical methodologies and strategic considerations for the discovery and isolation of novel spiro-lactam natural products. It is designed for researchers at the bench, offering field-proven insights into the workflow from initial screening to the acquisition of a pure, structurally characterized molecule.

Part 1: Discovery Strategies - Finding the Bioactive Needle in a Haystack

The journey to a novel spiro-lactam begins with a robust discovery strategy. The classical and still highly relevant approach is Bioassay-Guided Isolation, which uses a biological assay to direct the purification process.[5] This method ensures that chemical efforts are always focused on the fractions containing the desired biological activity, making it an efficient path to discovering new drugs.[6]

The Bioassay-Guided Isolation (BGI) Principle

Bioassay-guided isolation is a systematic process that pairs iterative chemical separation with biological testing. A crude extract from a natural source (e.g., a marine fungus, plant, or bacterium) is first tested for a specific biological effect, such as antimicrobial, cytotoxic, or enzyme-inhibitory activity.[5] If the crude extract is active, it is subjected to chromatographic fractionation. Each resulting fraction is then tested in the bioassay. The most active fraction is selected for further separation, and this cycle is repeated until a pure, bioactive compound is isolated.[6] This methodical pursuit is crucial for navigating the immense chemical complexity of natural extracts.

The workflow is a powerful tool for discovering compounds with specific biological activities that can be developed into new drugs or used to understand biological mechanisms.

BGI_Workflow cluster_0 Phase 1: Extraction & Initial Screening cluster_1 Phase 2: Iterative Fractionation & Purification cluster_2 Phase 3: Characterization A Natural Source (e.g., Microbial Culture, Plant Material) B Crude Solvent Extract A->B Extraction C Initial Bioassay B->C D Initial Fractionation (e.g., VLC, LLE) C->D If Active E Fraction Pool D->E F Bioassay Screening of Fractions E->F G Identify Active Fraction(s) F->G H Secondary Purification (e.g., Column Chromatography) G->H I Bioassay of Sub-fractions H->I J Final Purification (e.g., Preparative HPLC) I->J Isolate Active Peak K Pure Bioactive Compound (Spiro-Lactam) J->K L Structure Elucidation (NMR, MS, etc.) K->L

Diagram: Bioassay-Guided Isolation Workflow.

While powerful, BGI can be time-consuming and may lead to the frequent rediscovery of known compounds.[7] Therefore, modern discovery pipelines often integrate metabolomics and genomic data. Techniques like LC-MS-based molecular networking can help "dereplicate" extracts early in the process, identifying known compounds and prioritizing fractions that contain potentially novel chemistry.[1][7]

Part 2: The Isolation Workflow - A Practical Guide

The isolation of a single chemical entity from a complex biological matrix is a multi-step process requiring a combination of extraction and chromatographic techniques.[8]

Step 1: Sourcing and Extraction

The choice of the natural source is critical. Spiro-lactams have been isolated from various organisms, including fungi like Penicillium and Aspergillus and plants.[2][9] For microbial sources, fermentation conditions (media, temperature, aeration) can be varied to induce the production of different secondary metabolites, a strategy known as "One Strain, Many Compounds" (OSMAC).[9]

Protocol: General Solvent Extraction from Microbial Culture

  • Culture Separation: Separate the microbial biomass (mycelium) from the liquid broth via vacuum filtration or centrifugation. Both should be processed, as bioactive compounds may be intracellular or secreted.

  • Broth Extraction: For the broth, perform a liquid-liquid extraction. Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate) to the broth in a separatory funnel.

    • Rationale: Ethyl acetate is a moderately polar solvent capable of extracting a wide range of secondary metabolites without being fully miscible with the aqueous broth.

  • Shake and Separate: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate fully.

  • Collect Organic Layer: Drain the lower aqueous layer, then collect the upper ethyl acetate layer. Repeat the extraction on the aqueous layer 2-3 times with fresh ethyl acetate to maximize yield.

  • Biomass Extraction: Soak the filtered mycelium in a polar solvent like methanol or acetone overnight. This disrupts cell walls and solubilizes intracellular compounds.[10]

  • Filter and Concentrate: Filter the biomass extract to remove solid material. Combine all organic extracts (from both broth and biomass) and concentrate them under reduced pressure using a rotary evaporator to yield the crude extract.

Step 2: Chromatographic Purification

Chromatography is the core technique for separating the components of a complex mixture.[11][12] The process typically moves from low-resolution, high-capacity methods to high-resolution, low-capacity methods.

A. Column Chromatography (CC)

This is the workhorse of natural product isolation, used for initial fractionation of the crude extract.[10][12] Separation is based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it.[12]

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of solvent. For dry loading, adsorb the dissolved extract onto a small amount of silica gel, dry it to a powder, and carefully add it to the top of the packed column.

    • Rationale: Dry loading prevents poor separation that can result from using a strong solvent to dissolve the sample, ensuring a tight starting band of compounds.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol) in a stepwise or gradient fashion.[6][10]

  • Fraction Collection: Collect the eluent in a series of tubes. The separated compounds will emerge from the column at different times based on their polarity.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain compounds. Pool fractions with similar TLC profiles.[11]

  • Bioassay: Test the pooled fractions in the bioassay to identify which ones contain the activity of interest.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of compounds from active fractions.[8][11] It uses high pressure to force the mobile phase through a column packed with very fine particles, resulting in superior separation.[8]

Chromatography Mode Stationary Phase Mobile Phase Elution Order Best for Separating
Normal Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane, Ethyl Acetate)Least polar compounds elute first.Isomers, compounds with different functional groups.
Reverse Phase (RP) Non-polar (e.g., C18-bonded silica)Polar (e.g., Water, Acetonitrile, Methanol)Most polar compounds elute first.Broad range of moderately polar to non-polar natural products.[8]

Protocol: Preparative Reverse-Phase HPLC

  • Column & Solvent Selection: Choose a suitable C18 preparative column and a mobile phase system (e.g., a gradient of water and acetonitrile).

  • Sample Preparation: Dissolve the semi-purified active fraction from column chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the column.

  • Method Development: First, develop an analytical method on a smaller analytical HPLC system to determine the optimal gradient and retention time of the target compound.

  • Purification Run: Scale up the analytical method to the preparative system. Inject the sample and run the gradient.

  • Peak Collection: Use a fraction collector to automatically collect the peaks as they elute from the column, detected by a UV detector.

  • Purity Check: Analyze the collected peak fractions on an analytical HPLC to confirm purity. Combine pure fractions and evaporate the solvent to yield the final isolated compound.

Part 3: Structure Elucidation - Defining the Molecule

Once a pure compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of mass spectrometry and NMR spectroscopy.[13][14]

Technique Information Provided Key Strengths
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Resolution MS).[15]High sensitivity, requires very little sample.[15]
1D NMR (¹H, ¹³C) Number and type of protons and carbons; functional group information.Provides the fundamental carbon-hydrogen framework.[16]
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms (H-H, C-H).Crucial for assembling the molecular structure piece by piece.[14]
X-ray Crystallography Absolute three-dimensional structure and stereochemistry.The definitive method for structure determination, but requires suitable crystals.[13][15]

The process of structure elucidation involves piecing together clues from these techniques like a puzzle.[17] For example, the structure of spiro-arogenate, a spiro-γ-lactam, was established using a combination of UV, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[18] Similarly, the structures of new spirocyclic diketopiperazine alkaloids from a marine-derived Penicillium species were elucidated through comprehensive 1D and 2D NMR analyses.[9]

Spec_Techniques cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy PureCompound Pure Isolated Compound MS HRMS PureCompound->MS NMR_1D 1D NMR (¹H, ¹³C) PureCompound->NMR_1D NMR_2D 2D NMR (COSY, HMBC) PureCompound->NMR_2D Formula Molecular Formula (e.g., C₂₇H₃₃N₃O₄) MS->Formula Provides Structure Proposed 2D Structure Formula->Structure Framework C-H Framework & Functional Groups NMR_1D->Framework Identifies Connectivity Atom Connectivity (Molecular Skeleton) NMR_2D->Connectivity Reveals Framework->Structure Connectivity->Structure FinalStructure Final 3D Structure (including Stereochemistry) Structure->FinalStructure Stereochemical Analysis (NOESY, CD) Xray X-Ray Crystallography (if crystal available) Xray->FinalStructure Confirms Absolutely

Diagram: Logic of Spectroscopic Structure Elucidation.

Conclusion

The is a challenging but rewarding endeavor that sits at the intersection of biology, chemistry, and analytical science. The process demands a systematic approach, from the strategic selection of a biological source and a guiding bioassay to the meticulous application of chromatographic separation techniques. Success hinges on the ability to integrate modern analytical tools for rapid dereplication and structure elucidation with the time-tested principles of bioassay-guided fractionation. The unique and complex architectures of spiro-lactams ensure they will remain an exciting frontier in the search for new therapeutic agents.

References

Methodological & Application

A [3+2] Cycloaddition Protocol for the Synthesis of the 8-Oxa-2-azaspiro[4.5]decan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are privileged structures in medicinal chemistry and natural product synthesis. The rigid, three-dimensional architecture of spiro-fused rings allows for precise spatial orientation of functional groups, making them ideal for targeting complex protein-protein interactions. The spirooxindole core, for instance, is found in numerous biologically active alkaloids and has been developed into potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer therapy.[1][2]

This application note outlines a proposed protocol for the synthesis of the 8-Oxa-2-azaspiro[4.5]decan-3-one scaffold, a novel heterocyclic system that combines a tetrahydropyran ring with a γ-lactam in a spirocyclic arrangement. The design of this protocol is based on the highly efficient and atom-economical [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) of an azomethine ylide.[3][4] This powerful reaction class enables the stereocontrolled construction of five-membered nitrogen heterocycles, such as pyrrolidines, in a single step.[2] The protocol described herein adapts established methodologies for spirooxindole synthesis to this new target, providing a robust framework for accessing novel chemical space for drug discovery.

Mechanistic Rationale and Strategy

The core of this protocol is a one-pot, three-component reaction that proceeds via a [3+2] cycloaddition mechanism. This strategy involves the in situ generation of a non-stabilized azomethine ylide, which then acts as the 1,3-dipole. This ylide is trapped by a specifically designed dipolarophile to yield the desired spirocyclic product.

Component Selection
  • The 1,3-Dipole (Azomethine Ylide): The azomethine ylide is generated in situ from the condensation of an α-amino acid (in this case, sarcosine) and an aldehyde (paraformaldehyde). The decarboxylation of the resulting iminium ion intermediate is a common and efficient method for producing non-stabilized azomethine ylides.[1] This approach provides the necessary atoms for the γ-lactam portion of the target scaffold.

  • The Dipolarophile: To construct the 8-oxa-spiro[4.5]decane core, a tetrahydropyran-based dipolarophile is required. We propose the use of (E)-5-(benzylidene)tetrahydro-pyran-4-one . This α,β-unsaturated ketone contains the exocyclic double bond necessary for the cycloaddition and the tetrahydropyran ring that will form the "8-oxa" portion of the final product. The use of such electron-deficient olefins as dipolarophiles is well-documented in azomethine ylide cycloadditions.[5]

The Reaction Pathway

The proposed reaction proceeds through a concerted, though likely asynchronous, transition state. The reaction is expected to be highly regio- and diastereoselective, a hallmark of thermal [3+2] cycloadditions.[6] The condensation of sarcosine and paraformaldehyde forms the azomethine ylide, which then reacts across the exocyclic double bond of the tetrahydropyranone dipolarophile to forge two new carbon-carbon bonds and create the five-membered lactam ring, installing the spirocenter in a single, efficient step.

Diagram 1: Proposed Reaction Scheme A visual overview of the three-component [3+2] cycloaddition.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Sarcosine r2 Paraformaldehyde p1 In situ Azomethine Ylide Generation r1->p1 r3 (E)-5-(benzylidene) tetrahydro-pyran-4-one r2->p1 p2 [3+2] Cycloaddition r3->p2 p1->p2 prod This compound Scaffold p2->prod

Detailed Experimental Protocol

This protocol is designed as a representative procedure. Optimization of solvent, temperature, and reaction time may be required for specific substrate analogs.

Equipment and Reagents
  • Equipment: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer/hotplate, oil bath, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup.

  • Reagents:

    • (E)-5-(benzylidene)tetrahydro-pyran-4-one (Dipolarophile)

    • Sarcosine (N-methylglycine)

    • Paraformaldehyde

    • Anhydrous Ethanol (or Methanol) as solvent[7]

    • Ethyl acetate and Hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (E)-5-(benzylidene)tetrahydro-pyran-4-one (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add sarcosine (1.3 mmol, 1.3 equiv) and paraformaldehyde (1.3 mmol, 1.3 equiv) to the flask.[6]

    • Scientist's Note: A slight excess of the amino acid and aldehyde is often used to ensure the complete consumption of the limiting dipolarophile and drive the equilibrium towards ylide formation.[6]

  • Solvent Addition: Add anhydrous ethanol (20 mL) to the flask.

  • Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to reflux (approximately 78 °C for ethanol). Stir the reaction vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes). The disappearance of the dipolarophile spot (visualized under UV light) indicates reaction completion. Typical reaction times range from 4 to 8 hours.[7]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • In many cases, the spirocyclic product may precipitate from the ethanol solution upon cooling.[8] If a solid forms, collect the product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture in vacuo using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent (e.g., ethanol) can yield the pure product.[8]

Diagram 2: Cycloaddition Mechanism The mechanistic pathway for the formation of the spiro-pyrrolidine ring.

G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: [3+2] Cycloaddition S1_text Sarcosine + Paraformaldehyde -> [Iminium Ion] -> Azomethine Ylide + CO2 + H2O Ylide Azomethine Ylide (1,3-Dipole) S1_text->Ylide Generates TS Concerted Transition State Ylide->TS + Dipolarophile (E)-5-(benzylidene) tetrahydro-pyran-4-one Dipolarophile->TS Product Spiro Product TS->Product Ring Formation

Expected Results and Data

Based on analogous multi-component cycloaddition reactions reported in the literature, this protocol is expected to provide the target spiro-compound with good yield and high diastereoselectivity.[1][6]

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValue / ConditionRationale / Expected Outcome
Solvent Ethanol or MethanolProtic solvents are effective for these reactions, facilitating the formation of the azomethine ylide.[6][7]
Temperature Reflux (~78 °C)Thermal conditions are typically required to promote the decarboxylation step for ylide generation.[6]
Reaction Time 4 - 8 hoursStandard timeframe for similar cycloadditions to reach completion.
Stoichiometry 1 : 1.3 : 1.3An excess of the ylide precursors ensures the consumption of the more valuable dipolarophile.[6]
Expected Yield 60 - 85%Yields in this range are common for efficient one-pot [3+2] cycloadditions.
Diastereoselectivity High (>10:1 dr)The concerted nature of the cycloaddition typically favors the formation of a single diastereomer.[9]

Conclusion and Outlook

The described three-component [3+2] cycloaddition protocol offers a highly efficient and convergent pathway to the novel this compound scaffold. By leveraging well-established principles of 1,3-dipolar cycloaddition chemistry, this method provides rapid access to complex molecular architectures from simple, readily available starting materials.[10] The procedure is operationally simple, atom-economical, and amenable to the creation of libraries for high-throughput screening by varying the α-amino acid, aldehyde, and dipolarophile components. This flexibility opens the door for extensive structure-activity relationship (SAR) studies, positioning this scaffold as a promising new core for future drug discovery programs.

References

Application Notes & Protocols: Purification of 8-Oxa-2-azaspiro[4.5]decan-3-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerically Pure Spirocyclic Scaffolds

The 8-oxa-2-azaspiro[4.5]decan-3-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational landscape for interacting with biological targets, leading to its incorporation into a wide range of therapeutic candidates, from muscarinic agonists for Alzheimer's disease to novel antibacterial agents.[1] The synthesis of these spirocyclic lactams often results in the formation of multiple stereoisomers, including diastereomers and enantiomers.[2][3][4] Given that the pharmacological and toxicological profiles of stereoisomers can differ dramatically, the isolation of single, isomerically pure compounds is a critical step in the drug discovery and development process.[5]

These application notes provide a comprehensive guide to the purification of this compound isomers, with a focus on robust and scalable chromatographic techniques. We will delve into the underlying principles of these methods, offering detailed, field-proven protocols and expert insights to aid researchers in achieving high-purity separation of these valuable compounds.

Understanding the Separation Challenge: Diastereomers vs. Enantiomers

The purification strategy for this compound isomers hinges on the type of stereoisomers present.

  • Diastereomers , which are stereoisomers that are not mirror images of each other, possess different physical properties. This inherent difference allows for their separation using standard chromatographic techniques such as Flash Chromatography or High-Performance Liquid Chromatography (HPLC) with achiral stationary phases.[6][7]

  • Enantiomers , which are non-superimposable mirror images, have identical physical properties in an achiral environment. Their separation necessitates the use of a chiral environment, typically achieved through chiral chromatography with a chiral stationary phase (CSP).[7][8]

Chromatographic Techniques for Isomer Purification

A variety of chromatographic techniques can be employed for the purification of this compound isomers. The choice of technique depends on the scale of the purification, the nature of the isomeric mixture, and the desired level of purity.

Flash Chromatography for Diastereomer Separation

For rapid, medium-scale purification of diastereomers, Flash Chromatography is often the method of choice. It offers a balance of speed and resolution, making it ideal for routine purification in a synthesis laboratory.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

When high resolution and purity are paramount, preparative HPLC is the preferred technique.[9][10][11] It can be used for the separation of both diastereomers and, with the appropriate chiral stationary phase, enantiomers.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to normal-phase HPLC for chiral separations.[12][13][14] Utilizing supercritical CO2 as the primary mobile phase component, SFC offers several advantages, including faster separations, reduced organic solvent consumption, and easier fraction recovery.[12][13][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of this compound isomers.

Protocol 1: Diastereomer Separation using Flash Chromatography

This protocol outlines a general procedure for the separation of diastereomers of this compound using a standard silica gel flash column.

Workflow for Flash Chromatography Diastereomer Separation

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Collection dissolve Dissolve crude mixture in minimum amount of DCM adsorb Adsorb onto Celite or Silica Gel dissolve->adsorb dry Dry under vacuum adsorb->dry load Load dried sample onto column dry->load pack Pack silica gel column pack->load elute Elute with Hexane/EtOAc gradient load->elute monitor Monitor fractions by TLC elute->monitor pool Pool pure fractions monitor->pool concentrate Concentrate under reduced pressure pool->concentrate

Caption: Workflow for diastereomer separation by flash chromatography.

Methodology:

  • Sample Preparation:

    • Dissolve the crude mixture of this compound isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • For dry loading, adsorb the dissolved sample onto a small amount of silica gel or an inert support like Celite.

    • Evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Chromatography:

    • Stationary Phase: Silica gel (particle size appropriate for flash chromatography).

    • Mobile Phase: A gradient of ethyl acetate in hexane is a common starting point. The optimal gradient will need to be determined empirically based on thin-layer chromatography (TLC) analysis.

    • Loading: Load the prepared sample onto the pre-equilibrated flash column.

    • Elution: Begin the elution with the determined solvent gradient.

    • Fraction Collection: Collect fractions throughout the run.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure, separated diastereomers.

    • Combine the fractions containing each pure isomer.

    • Remove the solvent under reduced pressure to yield the purified diastereomers.

Data Presentation: Flash Chromatography of Diastereomers

ParameterValue
Column Silica Gel, 40-63 µm
Mobile Phase Gradient: 10% to 60% Ethyl Acetate in Hexane
Flow Rate 40 mL/min
Detection UV at 254 nm
Sample Load 500 mg crude mixture
Isomer 1 (less polar) Retention Volume: 250-300 mL
Isomer 2 (more polar) Retention Volume: 350-420 mL
Protocol 2: Chiral Separation of Enantiomers by Preparative SFC

This protocol details a method for the separation of enantiomers of a specific this compound isomer using preparative Supercritical Fluid Chromatography.

Workflow for Preparative SFC Enantiomer Separation

G cluster_prep Sample Preparation cluster_sfc Preparative SFC cluster_collection Fraction Collection & Analysis dissolve Dissolve racemic mixture in Methanol/DCM inject Inject sample dissolve->inject equilibrate Equilibrate Chiral Column equilibrate->inject separate Isocratic elution with CO2/Methanol inject->separate collect Collect fractions based on UV or MS signal separate->collect analyze Analyze fractions for enantiomeric excess (ee%) collect->analyze pool Pool pure enantiomer fractions analyze->pool evaporate Evaporate solvent pool->evaporate

Caption: Workflow for enantiomer separation by preparative SFC.

Methodology:

  • Method Development (Analytical Scale):

    • Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) to identify a column that provides baseline separation of the enantiomers.[8][16]

    • Optimize the mobile phase composition (CO2 and a co-solvent, typically an alcohol like methanol or ethanol) and other parameters such as back pressure, temperature, and flow rate to maximize resolution.

  • Preparative Scale-Up:

    • System: A preparative SFC system equipped with a suitable chiral column (larger internal diameter and length for higher loading).

    • Sample Preparation: Dissolve the racemic mixture in a suitable solvent (e.g., methanol/dichloromethane) at a high concentration.

    • Injection: Perform stacked injections to maximize throughput.

    • Chromatographic Conditions:

      • Column: e.g., Chiralpak® AD-H, 20 x 250 mm, 5 µm

      • Mobile Phase: Isocratic, e.g., 80% CO2, 20% Methanol

      • Flow Rate: e.g., 50 mL/min

      • Back Pressure: e.g., 150 bar

      • Temperature: e.g., 35 °C

    • Fraction Collection: Collect the separated enantiomers into individual fractions using an automated fraction collector triggered by a UV or mass spectrometer signal.

  • Post-Purification Analysis:

    • Analyze the collected fractions using an analytical chiral SFC or HPLC method to determine the enantiomeric excess (ee%) of each purified enantiomer.

    • Combine the fractions of each enantiomer that meet the desired purity specifications.

    • Remove the solvent to obtain the pure enantiomers.

Data Presentation: Preparative SFC of Enantiomers

ParameterValue
Column Chiralpak® IA, 21 x 250 mm, 5 µm
Mobile Phase 75:25 CO2/Isopropanol
Flow Rate 60 g/min
Back Pressure 120 bar
Temperature 40 °C
Detection UV at 220 nm
Sample Load 100 mg per injection
Enantiomer 1 Retention Time: 4.2 min
Enantiomer 2 Retention Time: 5.5 min
Resolution (Rs) > 2.0
Purity (ee%) > 99% for both enantiomers

Troubleshooting and Expert Insights

  • Poor Resolution of Diastereomers: If diastereomers co-elute, consider changing the solvent system polarity or switching to a different stationary phase (e.g., C18 for reversed-phase or a cyano-bonded phase for normal-phase).

  • No Enantiomeric Separation: If no separation is observed on a particular chiral column, it is crucial to screen a diverse set of chiral stationary phases with different selectors (e.g., amylose vs. cellulose derivatives). The choice of co-solvent in SFC can also dramatically impact selectivity.[8]

  • Peak Tailing: For basic compounds like the this compound, peak tailing can be an issue on silica-based columns. The addition of a small amount of a basic modifier (e.g., triethylamine or diethylamine) to the mobile phase can often improve peak shape.

  • Solubility Issues: For SFC, ensuring the sample is fully soluble in the injection solvent is critical to avoid precipitation on the column. A mixture of solvents may be necessary.[12]

Conclusion

The successful purification of this compound isomers is an enabling step in the advancement of drug discovery programs centered on this important scaffold. By systematically applying the principles of chromatography and leveraging the power of modern techniques like Flash Chromatography, preparative HPLC, and SFC, researchers can efficiently isolate diastereomers and enantiomers in high purity. The protocols and insights provided in these application notes serve as a robust starting point for developing and optimizing purification methods for this and other structurally related spirocyclic compounds.

References

Application Notes and Protocols for the Functionalization of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Oxa-2-azaspiro[4.5]decan-3-one Scaffold in Medicinal Chemistry

The this compound core represents a privileged scaffold in modern drug discovery. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a tetrahydropyran ring and a γ-lactam, offers a unique topographical presentation for molecular recognition by biological targets. Spirocyclic systems, particularly spiro-γ-lactams, are increasingly sought after in medicinal chemistry due to their conformational rigidity and novel chemical space they occupy compared to traditional flat aromatic structures.[1][2] The incorporation of the oxa-azaspiro[4.5]decane motif has been explored in the development of therapeutic agents, including M1 muscarinic agonists for neurodegenerative diseases and compounds for the treatment of eating disorders.[3][4]

The functionalization of this core structure is paramount to unlocking its full potential in generating diverse libraries of bioactive compounds. This guide provides detailed experimental protocols for the two primary modes of functionalization: N-alkylation and N-arylation of the lactam nitrogen. These modifications allow for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Core Functionalization Strategies: A Mechanistic Overview

The primary sites for functionalization on the this compound scaffold are the lactam nitrogen and the α-carbon to the carbonyl. This guide will focus on the more synthetically accessible and widely applicable N-functionalization reactions.

Functionalization_Overview cluster_core This compound Core cluster_functionalization Functionalization Pathways cluster_products Functionalized Products Core This compound N_Alkylation N-Alkylation Core->N_Alkylation Electrophilic Alkyl Halide N_Arylation N-Arylation (Buchwald-Hartwig) Core->N_Arylation Aryl Halide, Pd-Catalyst Alkylated_Product N-Alkyl Derivatives N_Alkylation->Alkylated_Product Arylated_Product N-Aryl Derivatives N_Arylation->Arylated_Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X Pd(II)_Complex L₂Pd(Ar)(X) Ox_Add->Pd(II)_Complex Amide_Coord Amide Coordination Pd(II)_Complex->Amide_Coord Lactam-H, Base Pd(II)_Amide L₂Pd(Ar)(N-Lactam) Amide_Coord->Pd(II)_Amide Red_Elim Reductive Elimination Pd(II)_Amide->Red_Elim Red_Elim->Pd(0)L2 Product N-Aryl Lactam Red_Elim->Product

References

The Ascendancy of a Spirocyclic Scaffold: Application Notes and Protocols for 8-Oxa-2-azaspiro[4.5]decan-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of molecular complexity and three-dimensionality has led researchers to explore novel chemical scaffolds that can overcome the limitations of traditional flat, aromatic structures. Among these, spirocyclic systems have emerged as particularly promising motifs. Their inherent rigidity and defined three-dimensional geometry can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides an in-depth exploration of the 8-Oxa-2-azaspiro[4.5]decan-3-one scaffold, a versatile building block with significant potential in medicinal chemistry. We will delve into its synthesis, derivatization, and application in the development of innovative therapeutic agents.

The Strategic Advantage of the this compound Scaffold

The this compound core offers a unique combination of structural features that make it an attractive starting point for library synthesis and lead optimization. The fusion of a tetrahydropyran ring and a γ-lactam at a single spirocyclic center introduces a significant degree of sp3-hybridization, moving away from the planar structures that often plague drug candidates with poor solubility and metabolic instability.[4] The presence of a secondary amine within the lactam ring provides a readily accessible handle for diversification, allowing for the introduction of a wide array of substituents to probe the chemical space around a biological target. Furthermore, the oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, contributing to target engagement.

Synthesis of the Core Scaffold: A General Protocol

A convenient and efficient synthesis of the this compound scaffold has been developed, utilizing readily available starting materials.[5] The following protocol outlines a representative procedure based on this approach.

Protocol 1: Synthesis of this compound

Materials:

  • Tetrahydropyran-4-carbonitrile

  • 1-Bromo-2-fluoroethane

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the α-lithiated nitrile:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.1 equivalents) to the cooled THF.

    • Dissolve tetrahydropyran-4-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Alkylation:

    • Slowly add 1-bromo-2-fluoroethane (1.2 equivalents) to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Cyclization:

    • Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with water.

    • Add concentrated HCl and heat the mixture to reflux for 4-6 hours to effect hydrolysis of the nitrile and subsequent intramolecular cyclization to the lactam. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Derivatization Strategies: Unlocking the Potential of the Scaffold

The true power of the this compound scaffold lies in its potential for derivatization. The secondary amine of the lactam is the primary site for modification, allowing for the introduction of a diverse range of functional groups.

N-Alkylation and N-Arylation

Standard N-alkylation and N-arylation reactions can be employed to introduce various substituents at the 2-position of the scaffold.

Protocol 2: General Procedure for N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.2 equivalents) at room temperature.

  • Stir the mixture for 15-30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Targets

While direct applications of this compound are an emerging area of research, the broader class of oxa-azaspiro[4.5]decanones has shown significant promise in targeting a range of diseases.

M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists for the treatment of Alzheimer's disease.[2] Systematic modifications of this scaffold have led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[2] The spirocyclic core was crucial for achieving the desired selectivity and in vivo efficacy.

Antihypertensive Agents

1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and evaluated as antihypertensive agents. These compounds were designed as mixed alpha- and beta-adrenergic receptor blockers, demonstrating the utility of this spirocyclic system in cardiovascular drug discovery.

NPY Y5 Receptor Antagonists for Eating Disorders

Patents have been filed for 1-oxa-3-azaspiro[4.5]decan-2-one derivatives as neuropeptide Y (NPY) Y5 receptor antagonists for the potential treatment of eating disorders. This highlights the application of this scaffold in targeting G-protein coupled receptors (GPCRs) involved in metabolic regulation.

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR data from studies on related oxa-azaspiro[4.5]decanone scaffolds, providing a valuable starting point for the design of new derivatives of this compound.

Scaffold PositionModificationImpact on Biological ActivityReference
N-8 (piperidine) Introduction of small alkyl groups (e.g., methyl)Potent muscarinic activity[2]
C-2 (lactone) Substitution with ethyl groupPartial M1 agonistic activity[2]
N-3 (lactam) Introduction of aryl or heteroaryl groupsNPY Y5 receptor antagonism
N-8 (piperidine) Substitution with indolylethyl or benzodioxanyl-hydroxyethyl groupsα-adrenergic blocking activity

Visualizing the Synthetic and Application Pathways

The following diagrams illustrate the general synthetic workflow and the potential for diversification and application of the this compound scaffold.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization cluster_applications Potential Applications Start Tetrahydropyran-4-carbonitrile & 1-Bromo-2-fluoroethane Step1 Deprotonation & Alkylation Start->Step1 Step2 Hydrolysis & Cyclization Step1->Step2 Scaffold This compound Step2->Scaffold N_Alkylation N-Alkylation/ N-Arylation Scaffold->N_Alkylation CNS CNS Disorders (e.g., Alzheimer's) N_Alkylation->CNS SAR-guided modification CVS Cardiovascular Diseases (e.g., Hypertension) N_Alkylation->CVS SAR-guided modification Metabolic Metabolic Disorders (e.g., Eating Disorders) N_Alkylation->Metabolic SAR-guided modification

Caption: Synthetic and derivatization workflow for this compound.

Conclusion and Future Directions

The this compound scaffold represents a compelling and underexplored entry point for the development of novel therapeutics. Its inherent three-dimensionality, coupled with the ease of derivatization, provides a powerful platform for medicinal chemists. Future efforts should focus on the synthesis of diverse libraries based on this scaffold and their screening against a wide range of biological targets. The insights gained from related oxa-azaspiro[4.5]decanone systems provide a solid foundation for the rational design of new and effective drug candidates. As the demand for innovative and patentable chemical matter continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Application Notes & Protocols: Radiolabeling 8-Oxa-2-Azaspiro[4.5]decane Derivatives for PET Imaging of Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirocyclic Scaffold in Neuroreceptor PET Imaging

The 8-oxa-2-azaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry, particularly for targeting proteins in the central nervous system (CNS). Its rigid, three-dimensional conformation allows for precise orientation of pharmacophoric elements, leading to high affinity and selectivity for specific biological targets. One such target of immense interest is the sigma-1 (σ1) receptor, a unique ligand-regulated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] The σ1 receptor is implicated in a host of pathophysiological processes, including neurodegenerative diseases, psychiatric disorders, and cancer, making it a compelling target for diagnostic imaging and therapeutic development.[1][2]

Positron Emission Tomography (PET) is a highly sensitive, quantitative molecular imaging technique that enables the in vivo visualization of biological processes.[3] The development of PET radiotracers that can specifically map the density and distribution of σ1 receptors in the living brain is a critical step toward understanding disease progression and evaluating the efficacy of novel therapeutics. Derivatives of the 8-oxa-2-azaspiro[4.5]decane core have emerged as promising candidates for this purpose, demonstrating high binding affinity and the ability to be labeled with positron-emitting radionuclides.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of 8-oxa-2-azaspiro[4.5]decane derivatives with Fluorine-18 ([¹⁸F]), the most widely used radionuclide for PET imaging.[5] We will detail the synthesis of a key labeling precursor, the automated radiolabeling procedure, rigorous quality control protocols, and methods for in vitro and in vivo evaluation. The causality behind experimental choices is explained throughout, providing a field-proven framework for developing novel PET radioligands based on this versatile scaffold.

Part 1: Synthesis of the Labeling Precursor

The success of any radiolabeling campaign hinges on the availability of a high-quality labeling precursor. For nucleophilic [¹⁸F]fluorination, this typically involves synthesizing a derivative of the core molecule functionalized with a good leaving group, such as a tosylate (OTs), nosylate, or triflate. The tosylate is often preferred due to its stability and reliable reactivity.

The following protocol outlines a representative multi-step synthesis of a tosylated precursor for an 8-oxa-2-azaspiro[4.5]decane derivative, designed for subsequent radiolabeling. The synthesis begins with the construction of the spirocyclic core.

Protocol 1.1: Multi-step Synthesis of a Tosylate Precursor

This protocol is adapted from established synthetic routes for spirocyclic amines and subsequent functionalization.[6][7]

Step 1: Synthesis of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate This key intermediate can be synthesized via a multi-step sequence starting from commercially available 1,4-dioxaspiro[4.5]decan-8-one.[6] The process involves nitrile formation, alkylation, reductive cyclization, and Boc-protection, followed by deprotection of a ketal group to reveal the ketone.

Step 2: Reductive Amination to Introduce the Side Chain

  • Dissolve tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) and 4-(2-hydroxyethoxy)benzaldehyde (1.1 eq) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 8-((4-(2-hydroxyethoxy)phenyl)methyl)-2-azaspiro[4.5]decan-2-carboxylate.

Step 3: Tosylation of the Primary Alcohol

  • Dissolve the product from Step 2 (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (2.0 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq) dissolved in anhydrous DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to obtain the tosylated intermediate.

Step 4: N-Boc Deprotection

  • Dissolve the purified tosylate from Step 3 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Evaporate the solvent under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free amine precursor: 2-((4-(((2-azaspiro[4.5]decan-8-yl)methyl)amino)phenyl)oxy)ethyl 4-methylbenzenesulfonate.

Causality Insight: The Boc-protecting group is used on the spirocyclic nitrogen to prevent it from interfering with the tosylation reaction. It is removed in the final step to provide the secondary amine necessary for the desired pharmacophore and to prevent side reactions during the subsequent high-temperature, basic conditions of the radiofluorination step.

Part 2: [¹⁸F]Radiolabeling and Purification

The introduction of Fluorine-18 is the most critical step and requires specialized equipment, including a cyclotron for [¹⁸F]fluoride production and a shielded synthesis module ("hot cell"). The half-life of ¹⁸F is approximately 110 minutes, necessitating rapid and efficient chemical procedures.[8]

Workflow for [¹⁸F]Radiolabeling

G cluster_0 Step 1: [¹⁸F]Fluoride Processing cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Formulation a [¹⁸O]H₂O Target Bombardment (p,n reaction) b Trap [¹⁸F]Fluoride on Anion Exchange Cartridge a->b c Elute with K₂CO₃ / Kryptofix 2.2.2 b->c d Azeotropic Drying (CH₃CN, 100-115°C) c->d e Add Precursor in Anhydrous DMSO d->e Dried K[¹⁸F]F-K222 complex f Heat Reaction Vial (115-130°C, 5-15 min) e->f g Quench & Dilute Reaction Mixture f->g Crude [¹⁸F]Product h Semi-Preparative HPLC (C18 Column) g->h i Collect Product Fraction h->i j Solid-Phase Extraction (SPE) (e.g., C18 Sep-Pak) i->j k Elute with Ethanol, Formulate in Saline j->k l Quality Control k->l Final Radiotracer for QC

Caption: Automated workflow for the synthesis of an ¹⁸F-labeled spirocyclic PET tracer.

Protocol 2.1: Automated [¹⁸F]Radiosynthesis

This protocol is designed for an automated synthesis module (e.g., GE TRACERlab, Siemens Explora).

  • [¹⁸F]Fluoride Trapping and Drying:

    • Aqueous [¹⁸F]fluoride from the cyclotron target is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The cartridge is eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile/water into the reaction vessel.

    • The solvent is removed via azeotropic distillation under a stream of nitrogen or argon at 100-115°C to yield the anhydrous, highly reactive K[¹⁸F]F-K222 complex.[9] Expertise Insight: This drying step is absolutely critical. Residual water will hydrate the fluoride ion, drastically reducing its nucleophilicity and leading to failed synthesis.[10]

  • Nucleophilic Substitution Reaction:

    • A solution of the tosylate precursor (typically 1-2 mg) in anhydrous dimethyl sulfoxide (DMSO) is added to the reaction vessel containing the dried K[¹⁸F]F-K222 complex.

    • The vessel is sealed and heated to 115-130°C for 5-15 minutes.[9] The reaction progress can be monitored by radio-TLC.

  • Purification by Semi-Preparative HPLC:

    • After cooling, the reaction mixture is quenched with the HPLC mobile phase (e.g., a mixture of water and acetonitrile or ethanol, often with a buffer like ammonium formate) and injected onto a semi-preparative reverse-phase (C18) HPLC column.

    • The eluent is monitored by an in-line UV detector and a radioactivity detector. The peak corresponding to the [¹⁸F]-labeled product is collected. Trustworthiness: HPLC purification is essential to separate the desired radiotracer from unreacted [¹⁸F]fluoride, the precursor, and any non-radioactive or radiolabeled side products.

  • Final Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 solid-phase extraction (SPE) cartridge (e.g., a Sep-Pak).

    • The cartridge traps the radiotracer while the aqueous HPLC mobile phase passes through.

    • The cartridge is washed with sterile water to remove any residual buffer salts.

    • The final product is eluted from the cartridge with a small volume (e.g., 1-2 mL) of USP-grade ethanol, followed by sterile saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. This provides the final radiopharmaceutical ready for quality control.

ParameterTypical Conditions / ValuesRationale
Precursor Amount 1-2 mgSufficient for high radiochemical yield while minimizing mass to achieve high specific activity.
Reaction Solvent Anhydrous DMSO or AcetonitrileAprotic, polar solvents that solubilize the reactants and do not interfere with nucleophilicity.
Reaction Temperature 115 - 130 °CProvides sufficient thermal energy to overcome the activation barrier for nucleophilic substitution.
Reaction Time 5 - 15 minBalances reaction completion with the decay of ¹⁸F. Longer times risk degradation and lower yields.
Radiochemical Yield 10 - 40% (decay-corrected)Varies based on precursor reactivity and automation efficiency.
Total Synthesis Time 50 - 70 minA rapid synthesis is crucial to maximize the final activity of the ¹⁸F-labeled product.

Part 3: Quality Control (QC) for Radiopharmaceutical Release

Before administration, the final radiopharmaceutical product must undergo a series of rigorous QC tests to ensure it is safe and effective for in vivo use. These tests validate its identity, purity, and other critical parameters.[11]

QC Testing Workflow

G cluster_0 cluster_1 QC Tests cluster_2 A Formulated Radiotracer B Appearance (Visual Inspection) A->B C pH Measurement A->C D Analytical Radio-HPLC A->D E Radionuclidic Identity (Half-life Measurement) A->E F Bacterial Endotoxin Test A->F G Sterility Test (Post-release) A->G H Release for In Vivo Study B->H C->H D->H Identity, Purity, SA Confirmed E->H F->H

Caption: Quality control workflow for the release of a PET radiopharmaceutical.

Protocol 3.1: Analytical Quality Control
  • Appearance & pH:

    • Visually inspect the final solution. It must be clear, colorless, and free of particulate matter.

    • Measure the pH using pH strips. It should be within a physiologically acceptable range (typically 5.5 - 7.5).

  • Radiochemical Purity and Identity (Radio-HPLC):

    • System: An analytical HPLC system equipped with a C18 column, a UV detector (set at a wavelength appropriate for the compound, e.g., 254 nm), and an in-line radioactivity detector.[12]

    • Method: Inject a small aliquot (10-20 µL) of the final product.

    • Identity: The retention time of the main radioactive peak must match the retention time of a co-injected, non-radioactive reference standard of the compound.

    • Purity: The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the product peak. The acceptance criterion is typically ≥95%.[13]

  • Specific Activity (SA):

    • From the same HPLC run, a calibration curve is generated using known concentrations of the non-radioactive reference standard and their corresponding UV peak areas.

    • The mass of the non-radioactive compound in the radiotracer injection is calculated from its UV peak area.

    • The total radioactivity of the sample is measured in a dose calibrator.

    • Specific Activity (GBq/µmol) = Total Radioactivity / (Calculated Mass / Molecular Weight).

    • Expertise Insight: High specific activity is crucial for receptor imaging to ensure that the injected mass is low enough to avoid occupying a significant fraction of the target receptors, which would lead to an underestimation of receptor density and potential pharmacological side effects.[14]

  • Radionuclidic Identity and Purity:

    • Confirm the identity of the radionuclide as ¹⁸F by measuring the half-life of the sample using a dose calibrator. The measured half-life should be 109.8 ± 5 minutes.

    • Gamma spectroscopy can also be used to confirm the characteristic 511 keV annihilation peak.

  • Sterility and Endotoxin Testing:

    • Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test to ensure bacterial endotoxin levels are below the acceptable limit for parenteral drugs.

    • Sterility: A sample is sent for sterility testing (e.g., incubation in fluid thioglycolate and soybean-casein digest medium). This is typically a retrospective test, and the batch is released for use before results are final, based on a validated sterile manufacturing process.

QC ParameterSpecificationMethod
Appearance Clear, colorless, no particulatesVisual Inspection
pH 5.5 - 7.5pH paper or meter
Radiochemical Purity ≥ 95%Analytical Radio-HPLC
Radionuclidic Identity ¹⁸F (T½ ≈ 110 min)Half-life measurement / Gamma Spectroscopy
Specific Activity > 40 GBq/µmol at EOSAnalytical HPLC with UV calibration
Bacterial Endotoxins < 175 EU / VLimulus Amebocyte Lysate (LAL) Test

Part 4: In Vitro and In Vivo Evaluation

Once a new radiotracer is successfully synthesized and passes all QC tests, its biological properties must be characterized to validate its utility for PET imaging.

Protocol 4.1: In Vitro Sigma-1 Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of the non-radioactive compound for the σ1 receptor, which is essential for confirming that the structural modifications for radiolabeling have not compromised its target engagement. The protocol is based on competitive radioligand binding assays.[2][15]

  • Tissue Preparation: Prepare membrane homogenates from a tissue known to have high expression of σ1 receptors, such as guinea pig liver.[15]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane homogenate (e.g., 100-200 µg of protein).

    • A fixed concentration of a selective σ1 radioligand, such as [³H]-(+)-pentazocine (near its K𝘥 value).[15]

    • Increasing concentrations of the non-radioactive 8-oxa-2-azaspiro[4.5]decane derivative (the "cold" version of the PET tracer).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the [³H] radioligand against the log concentration of the competitor compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the [³H] radioligand and K𝘥 is its dissociation constant.

Protocol 4.2: Small Animal PET Imaging

In vivo PET studies in rodents are used to assess the brain uptake, regional distribution, and target-specific binding of the new radiotracer.

  • Animal Preparation: Anesthetize a healthy rodent (e.g., Wistar rat or C57BL/6 mouse) using isoflurane (2-3% in O₂). Place the animal on the scanner bed of a small-animal PET/CT system, with monitoring of vital signs.

  • Radiotracer Administration: Administer a bolus injection of the [¹⁸F]-labeled spirocyclic tracer (e.g., 5-10 MBq) via a lateral tail vein catheter.

  • PET Scan Acquisition: Acquire dynamic PET data for 60-90 minutes immediately following injection. An initial CT scan can be performed for attenuation correction and anatomical co-registration.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., OSEM3D).

  • Data Analysis:

    • Co-register the PET images to a standard MRI template of the rodent brain.

    • Define regions of interest (ROIs) for brain areas with known high (e.g., cortex, hippocampus) and low (e.g., cerebellum, often used as a reference region for non-specific binding) σ1 receptor density.

    • Generate time-activity curves (TACs) for each ROI, plotting the radioactivity concentration over time.

    • Calculate the Standardized Uptake Value (SUV) for brain regions to assess brain penetration. A successful CNS PET tracer should exhibit good initial brain uptake (e.g., SUV > 1 within the first few minutes).[16]

  • Blocking Study (To Confirm Specificity):

    • In a separate imaging session with a different animal (or the same animal after a washout period), pre-treat the animal with a known, high-affinity σ1 receptor ligand (e.g., SA4503 or haloperidol) 15-30 minutes before injecting the [¹⁸F] radiotracer.

    • Repeat the PET scan and data analysis. A significant reduction in radioactivity uptake in σ1-rich brain regions compared to the baseline scan confirms that the tracer binding is specific to the target receptor.

Conclusion

The 8-oxa-2-azaspiro[4.5]decane scaffold provides a robust platform for the development of potent and selective PET radioligands for the σ1 receptor. By following a structured approach encompassing rational precursor design, optimized [¹⁸F]radiolabeling, stringent quality control, and thorough biological evaluation, researchers can successfully develop novel imaging agents. The protocols and insights provided herein serve as a detailed guide to empower the scientific community in creating valuable tools for neuroscience research and clinical translation, ultimately advancing our understanding and treatment of complex CNS disorders.

References

Application Note: High-Throughput Screening Strategies for 8-Oxa-2-azaspiro[4.5]decan-3-one Analogs Targeting GPCRs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-Oxa-2-azaspiro[4.5]decan-3-one represents a compelling, three-dimensional chemical scaffold with significant potential in drug discovery.[1] Its structural rigidity and novelty make it an attractive starting point for the development of selective modulators of challenging biological targets. Drawing parallels from the known M1 muscarinic agonist activity of structurally related 1-oxa-8-azaspiro[4.5]decane compounds, this guide focuses on establishing robust high-throughput screening (HTS) assays targeting G-protein coupled receptors (GPCRs).[2] We present a comprehensive, two-tiered screening cascade, beginning with a biochemical fluorescence polarization (FP) competition assay for primary hit identification, followed by a cell-based AlphaScreen™ cAMP functional assay for orthogonal validation and potency determination. This document provides detailed, field-proven protocols, data analysis guidelines, and the scientific rationale underpinning the proposed screening strategy.

Introduction: The Rationale for Screening Spirocyclic Scaffolds

Modern drug discovery endeavors increasingly focus on exploring novel chemical space beyond flat, aromatic molecules. Spirocyclic systems, such as the this compound scaffold, offer a unique three-dimensional architecture.[3][4] This inherent 3D nature can lead to improved target specificity, enhanced binding affinity, and more favorable physicochemical properties compared to traditional "flat" molecules.[1]

Given that closely related spirocyclic structures exhibit activity as M1 muscarinic agonists, a logical starting point for screening a library of this compound analogs is to target GPCRs.[2] GPCRs represent one of the largest and most successfully drugged target families. The screening cascade detailed herein is designed to be adaptable for various GPCR targets but will use a hypothetical M1 muscarinic receptor antagonist screen as a working example.

The core principle of a successful HTS campaign is the efficient and accurate identification of true "hits" from a large compound library, while minimizing false positives.[5] To achieve this, we employ a strategy that couples a direct binding assay with a downstream functional assay, ensuring that identified compounds not only bind to the target but also elicit a measurable biological response.

The HTS Workflow: A Dual-Assay Cascade

A robust screening campaign relies on a multi-step process to identify, confirm, and validate hits.[6] Our proposed workflow ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Validation cluster_3 Lead Generation Primary Primary HTS (Single 10 µM Concentration) Fluorescence Polarization Assay DoseResponse Confirmatory Dose-Response (IC50 Determination) Fluorescence Polarization Assay Primary->DoseResponse ~1-2% Hit Rate Triage Hit Triage (PAINS & cheminformatic analysis) DoseResponse->Triage Secondary Orthogonal Functional Assay (EC50 Determination) Cell-Based AlphaScreen cAMP Assay Triage->Secondary Counterscreen Assay Interference Counter-screen (e.g., Autofluorescence) Secondary->Counterscreen SAR Validated Hits for SAR Studies Counterscreen->SAR Confirmed Hits FP_Principle cluster_0 High Polarization State cluster_1 Low Polarization State Receptor_H Receptor Probe_H Fluorescent Probe Analog Analog Hit caption_H Probe is bound, tumbles slowly. Emitted light is polarized. Receptor_L Receptor Probe_L Fluorescent Probe caption_L Probe is displaced, tumbles rapidly. Emitted light is depolarized. AlphaScreen_Principle cluster_0 High Alpha Signal (Low Cellular cAMP) cluster_1 Low Alpha Signal (High Cellular cAMP) Donor_H Donor Bead Streptavidin Biotin_cAMP Biotin-cAMP Donor_H:d->Biotin_cAMP binds Acceptor_H Acceptor Bead Anti-cAMP Ab Biotin_cAMP->Acceptor_H:ab binds Note_H Beads are in proximity. Signal is generated. Donor_L Donor Bead Streptavidin Biotin_cAMP_L Biotin-cAMP Donor_L:d->Biotin_cAMP_L binds Acceptor_L Acceptor Bead Anti-cAMP Ab Cell_cAMP Cellular cAMP Cell_cAMP->Acceptor_L:ab competes Note_L Beads are separated. Signal is reduced.

References

Application Notes and Protocols for the Development of 8-Oxa-2-azaspiro[4.5]decan-3-one Based M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of M1 Muscarinic Agonists and the Spirocyclic Advantage

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of cognitive functions such as learning and memory.[1][2] Its activation triggers a signaling cascade that is crucial for neuronal excitability and synaptic plasticity.[3][4] Consequently, the development of selective M1 muscarinic agonists represents a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, where cholinergic transmission is impaired.[5][6][7] However, the high degree of homology among the five muscarinic receptor subtypes (M1-M5) presents a significant challenge in developing subtype-selective agonists, as non-selective activation can lead to undesirable side effects.[1][2]

The 8-oxa-2-azaspiro[4.5]decan-3-one scaffold has emerged as a privileged structure in the design of M1 selective agonists.[8][9] Spirocyclic systems, in general, offer a unique three-dimensional architecture that can enhance pharmacological properties.[10][11][12] The inherent rigidity of the spirocyclic core can lock the molecule in a specific conformation, leading to improved binding affinity and selectivity for the target receptor.[13] Furthermore, the introduction of spirocyclic motifs often correlates with improved physicochemical and pharmacokinetic profiles, such as increased solubility and metabolic stability, which are critical for successful drug development.[13][14] This application note provides a comprehensive guide to the synthesis, in vitro characterization, and evaluation of this compound based M1 muscarinic agonists.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, which is coupled to Gq/11 proteins, initiates a well-defined signaling cascade.[5][15] Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5][16] The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which phosphorylates various downstream targets, ultimately leading to the physiological response.[3][15]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist M1 Agonist M1R M1 Receptor Agonist->M1R Gq11 Gq/11 M1R->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca2+ Store IP3->ER Binding PKC PKC DAG->PKC Activation Ca2 Ca2+ Ca2->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation ER->Ca2 Release

Caption: M1 Muscarinic Receptor Signaling Pathway.

Chemical Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various synthetic routes.[17][18][19] A general and adaptable approach involves a multi-step synthesis starting from commercially available materials. The following protocol outlines a representative synthesis, which can be modified to introduce diversity at various positions for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of a Model this compound Derivative

Step 1: Synthesis of the Spirocyclic Core

  • Reaction Setup: To a solution of a suitable starting material, such as a derivative of tetrahydropyran-4-carbonitrile, in an appropriate solvent (e.g., anhydrous THF), add a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: After stirring for 30 minutes, add a suitable electrophile (e.g., 1-bromo-2-fluoroethane) dropwise to the reaction mixture.

  • Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic intermediate.

Step 2: Lactam Formation

  • Hydrolysis: Hydrolyze the nitrile group of the spirocyclic intermediate to a carboxylic acid using acidic or basic conditions.

  • Amide Coupling: Couple the resulting amino acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, and a tertiary amine base like DIPEA) in a suitable solvent (e.g., DMF).

  • Cyclization: Induce intramolecular cyclization to form the lactam ring, which may occur spontaneously or require specific reaction conditions.

  • Purification: Purify the final this compound derivative by column chromatography or recrystallization.

Rationale for Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures is crucial for the efficient and regioselective deprotonation to form the desired carbanion for alkylation. The choice of electrophile in Step 1 and the amine in Step 2 allows for the introduction of various substituents to explore the SAR.[8][20][21]

In Vitro Pharmacological Characterization

A systematic in vitro evaluation is essential to determine the affinity, potency, and selectivity of the synthesized compounds. The following protocols describe key assays for the pharmacological profiling of novel M1 muscarinic agonists.

Agonist_Development_Workflow cluster_synthesis Synthesis & SAR cluster_invitro In Vitro Characterization cluster_pk Pharmacokinetic Profiling Synthesis Chemical Synthesis of This compound Derivatives SAR Structure-Activity Relationship Analysis Synthesis->SAR Binding Radioligand Binding Assay (Affinity - Ki) Synthesis->Binding GTPgS [35S]GTPγS Binding Assay (Potency - EC50, Efficacy - Emax) Binding->GTPgS IP1 IP1 Accumulation Assay (Functional Potency - EC50) GTPgS->IP1 Selectivity Selectivity Profiling (M2-M5 Receptors) IP1->Selectivity Selectivity->SAR Feedback for Optimization PK Metabolic Stability, Permeability Assays Selectivity->PK Lead_Candidate Lead Candidate Selection PK->Lead_Candidate

Caption: Experimental Workflow for M1 Agonist Development.

Protocol 2: Radioligand Binding Assay for M1 Receptor Affinity

This assay determines the binding affinity (Ki) of the test compounds for the M1 muscarinic receptor by measuring their ability to displace a radiolabeled antagonist.[22][23][24]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).[22]

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled M1 antagonist (e.g., [3H]N-methylscopolamine), and varying concentrations of the test compound.[25]

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[24]

Rationale for Experimental Choices: The use of a radiolabeled antagonist allows for the direct measurement of binding to the receptor. Competition binding assays are a standard and reliable method for determining the affinity of unlabeled compounds.[23]

Protocol 3: [35S]GTPγS Binding Assay for Agonist Potency and Efficacy

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is an early event in GPCR activation.[26][27][28] It allows for the determination of both the potency (EC50) and efficacy (Emax) of the test compounds.[29]

  • Membrane Preparation: Use the same M1 receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl2 (essential for G protein activation).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Rationale for Experimental Choices: The [35S]GTPγS binding assay provides a direct measure of G protein activation, offering a more functional readout than simple binding assays.[26][30] It is a valuable tool for distinguishing between full agonists, partial agonists, and antagonists.[29]

Protocol 4: IP1 Accumulation Assay for Downstream Functional Activity

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a marker of Gq/11 pathway activation.[31][32][33]

  • Cell Culture: Plate cells expressing the M1 muscarinic receptor in a suitable assay plate.

  • Compound Treatment: Add varying concentrations of the test compounds to the cells in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[34][35]

  • Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the IP1 concentration using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit.[31][35]

  • Data Analysis: Generate dose-response curves to determine the EC50 values for IP1 accumulation.

Rationale for Experimental Choices: Measuring the accumulation of a downstream second messenger like IP1 provides a robust and integrated measure of the entire Gq/11 signaling cascade.[33] The use of LiCl is critical to amplify the signal by preventing IP1 metabolism.[34]

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold and evaluation of the resulting analogs in the aforementioned assays will allow for the elucidation of the SAR. The data should be organized in a clear and concise manner to facilitate analysis.

Table 1: Hypothetical In Vitro Pharmacological Data for this compound Analogs

Compound IDR1R2M1 Ki (nM)M1 EC50 (nM) ([35S]GTPγS)M1 Emax (%)M1 EC50 (nM) (IP1)M2 Ki (nM)M1/M2 Selectivity
1 HCH315.225.810030.5250.116.5
2 FCH310.518.29822.1350.633.4
3 HC2H520.135.69540.2180.39.0
4 OCH3CH35.89.510212.3500.286.2
5 HH50.3>100020>1000450.89.0

This table presents hypothetical data for illustrative purposes.

Selectivity Profiling

To assess the selectivity of the lead compounds, binding and functional assays should be performed on the other muscarinic receptor subtypes (M2, M3, M4, and M5).[36][37] High selectivity for the M1 receptor over the other subtypes is a critical determinant for a favorable therapeutic profile, as it minimizes the risk of off-target side effects.[1]

Pharmacokinetic Profiling

Early assessment of the pharmacokinetic properties of promising compounds is crucial for their successful development. Key parameters to evaluate include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the in vivo metabolic clearance.

  • Membrane Permeability: Evaluated using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to predict oral absorption.

  • Aqueous Solubility: An important determinant of bioavailability.

The spirocyclic nature of the this compound scaffold is often associated with improved metabolic stability and other favorable pharmacokinetic properties.[13][14]

Conclusion

The development of selective M1 muscarinic agonists based on the this compound scaffold holds significant promise for the treatment of cognitive deficits in neurodegenerative diseases. The strategic application of the synthetic and pharmacological protocols detailed in this application note will enable researchers to efficiently synthesize, characterize, and optimize novel M1 agonists with improved potency, selectivity, and drug-like properties. A thorough understanding of the underlying signaling pathways and a systematic approach to SAR exploration are paramount to advancing these promising compounds towards clinical development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Oxa-2-azaspiro[4.5]decan-3-one Scaffold

The this compound core is a spirocyclic lactam of considerable interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents, potentially offering enhanced target affinity and selectivity. Spirocyclic systems are increasingly sought after in drug discovery for their ability to explore novel chemical space and improve physicochemical properties. This document provides a comprehensive guide for the scale-up synthesis of this valuable building block, focusing on a robust and scalable synthetic route.

Synthetic Strategy: The Schmidt Reaction as the Method of Choice

For the large-scale synthesis of this compound, the Schmidt reaction of tetrahydropyran-4-one emerges as the most direct and efficient method.[1][2] This reaction facilitates a ring expansion of a cyclic ketone via the insertion of a nitrogen atom, directly yielding the desired lactam in a single step.[1] The reaction is typically performed using hydrazoic acid (HN₃), which can be generated in situ from sodium azide and a strong acid, such as sulfuric acid.[3]

The causality behind this choice lies in the atom economy and convergence of this approach. Alternative multi-step sequences would likely lead to lower overall yields and increased production costs, making them less viable for industrial-scale synthesis.

Reaction Mechanism and Key Considerations

The Schmidt reaction of a ketone proceeds through a series of well-defined steps:[4]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of tetrahydropyran-4-one by a strong acid, activating the carbonyl carbon towards nucleophilic attack.

  • Nucleophilic Attack by Azide: The hydrazoic acid (or azide ion) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Dehydration and Rearrangement: This intermediate subsequently dehydrates to form a diazoiminium ion. A concerted rearrangement then occurs where one of the alkyl groups attached to the former carbonyl carbon migrates to the nitrogen atom with the simultaneous expulsion of dinitrogen gas (N₂).

  • Hydrolysis to the Lactam: The resulting nitrilium ion is then attacked by water, and after tautomerization, the stable lactam product, this compound, is formed.

Critical Consideration: Regioselectivity

For unsymmetrical ketones, the Schmidt reaction can lead to a mixture of regioisomeric lactams. However, in the case of the symmetrical tetrahydropyran-4-one, only one product is possible, simplifying the purification process and maximizing the yield of the desired this compound.

Visualizing the Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 In Situ Generation of HN₃ & Reaction cluster_2 Work-up & Purification A Tetrahydropyran-4-one in Chloroform B Concentrated Sulfuric Acid A->B Slow Addition C Cooling to 0-5 °C B->C E Dropwise Addition to Reaction Mixture (Maintain T < 10 °C) C->E D Sodium Azide Solution D->E F Quenching on Ice E->F Reaction Completion G Basification with NaOH (pH 10-12) F->G H Extraction with Dichloromethane G->H I Drying and Concentration H->I J Recrystallization/Chromatography I->J K Pure this compound J->K

Caption: Overall workflow for the synthesis of this compound.

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of approximately 100 g of this compound. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Tetrahydropyran-4-one100.12100 g1.00≥98%
Sodium Azide (NaN₃)65.0178 g1.20≥99%
Concentrated Sulfuric Acid (H₂SO₄)98.08300 mL-95-98%
Chloroform (CHCl₃)119.381 L-ACS Grade
Dichloromethane (CH₂Cl₂)84.931.5 L-ACS Grade
Sodium Hydroxide (NaOH)40.00As needed-Pellets
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Granular
Experimental Procedure

Step 1: Reaction Setup

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 100 g (1.00 mol) of tetrahydropyran-4-one in 500 mL of chloroform.

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Slowly add 300 mL of concentrated sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 1 hour.

Step 2: Schmidt Reaction

  • In a separate beaker, carefully dissolve 78 g (1.20 mol) of sodium azide in 200 mL of water. Caution: Sodium azide is highly toxic. Handle with extreme care.

  • Transfer the sodium azide solution to the dropping funnel.

  • Add the sodium azide solution dropwise to the vigorously stirred reaction mixture over a period of 2-3 hours. Maintain the internal temperature between 5-10 °C throughout the addition. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional hour, then let it slowly warm to room temperature and stir for another 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Carefully pour the reaction mixture onto 1 kg of crushed ice in a large beaker with stirring.

  • Slowly and carefully neutralize the acidic solution by adding a 20% aqueous solution of sodium hydroxide. This is a highly exothermic process; perform this step in an ice bath to maintain the temperature below 25 °C. Continue adding the base until the pH of the aqueous layer is approximately 10-12.

  • Transfer the mixture to a large separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 300 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Expected Yield and Characterization
  • Expected Yield: 65-75%

  • Appearance: White to off-white solid.[5]

  • Molecular Formula: C₈H₁₃NO₂[6]

  • Molecular Weight: 155.19 g/mol [6]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.5-7.5 (br s, 1H, NH), 3.75-3.85 (m, 4H), 3.30 (s, 2H), 1.75-1.85 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 175.5, 65.0, 55.0, 48.0, 35.0.

  • Mass Spectrometry (ESI): m/z 156.1 [M+H]⁺.[6]

Safety and Hazard Management

The Schmidt reaction involves highly hazardous materials and requires strict adherence to safety protocols.

  • Hydrazoic Acid (HN₃): Hydrazoic acid is a highly toxic, volatile, and explosive compound. It is generated in situ in this procedure to avoid its isolation and handling in concentrated form. The reaction must be performed in a certified and properly functioning chemical fume hood. A blast shield should be used as an additional precaution.

  • Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Avoid contact with metals, especially lead and copper, which may be present in plumbing. Use non-metal spatulas.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. Handle with appropriate gloves and eye protection. The addition of sulfuric acid to the reaction mixture and the subsequent neutralization are highly exothermic and require careful temperature control.

  • Scale-Up Considerations: When scaling up chemical reactions, potential hazards are magnified.[7][8] It is crucial to ensure adequate cooling capacity to manage the exotherm of the reaction. The rate of addition of reagents must be carefully controlled to prevent a runaway reaction. A thorough risk assessment should be conducted before attempting this synthesis on a large scale.[9]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the temperature is maintained within the optimal range.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking during extraction to prevent emulsion formation.
Formation of Side Products Temperature too high during azide addition.Maintain strict temperature control (5-10 °C) during the addition of sodium azide.
Difficult Purification Incomplete reaction or presence of impurities.Ensure the reaction goes to completion. If necessary, employ column chromatography for purification.

Conclusion

The Schmidt reaction of tetrahydropyran-4-one provides a direct and scalable route to this compound. By adhering to the detailed protocol and stringent safety precautions outlined in this application note, researchers and drug development professionals can safely and efficiently produce this valuable spirocyclic lactam on a large scale. The inherent symmetry of the starting material simplifies the reaction outcome, making this a robust and reliable synthetic method.

References

Troubleshooting & Optimization

troubleshooting low yield in 8-Oxa-2-azaspiro[4.5]decan-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Oxa-2-azaspiro[4.5]decan-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this valuable spiro-γ-lactam scaffold. As a structure present in a range of bioactive molecules, optimizing its synthesis is a critical endeavor.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

I. Synthesis Overview & Core Challenge

The synthesis of γ-lactams, including spirocyclic variants like this compound, is a cornerstone of heterocyclic chemistry.[2][3] A common and logical synthetic strategy involves the intramolecular cyclization of a suitable precursor, such as 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid or its corresponding ester. This process, while straightforward in principle, is often plagued by issues that can drastically reduce the overall yield.

The core challenge lies in efficiently forming the five-membered lactam ring without promoting intermolecular side reactions or decomposition. This guide will dissect the common failure points in this transformation and provide robust, chemically-sound solutions.

Proposed Synthetic Pathway: Intramolecular Cyclization

The troubleshooting advice herein will be centered on the following plausible and efficient synthetic transformation.

Caption: Proposed synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. The troubleshooting workflow below can help diagnose the primary cause of low yield.

Troubleshooting_Workflow Start Low Yield Observed IncompleteReaction Incomplete Reaction (Starting Material Remains) Start->IncompleteReaction SideProducts Significant Side Products (Complex Mixture by TLC/LCMS) Start->SideProducts PurificationLoss Product Loss During Workup/Purification Start->PurificationLoss Temp Issue: Insufficient Temperature Solution: Increase heat, switch to higher-boiling solvent (Toluene, Xylene). IncompleteReaction->Temp Time Issue: Insufficient Reaction Time Solution: Monitor by TLC/LCMS and extend reaction time (e.g., 12-24h). IncompleteReaction->Time Activation Issue: Poor Reactivity of Carboxylic Acid Solution: Convert to methyl/ethyl ester or acid chloride before cyclization. IncompleteReaction->Activation Polymer Issue: Intermolecular Aminolysis Solution: Use high-dilution conditions. Slowly add precursor to hot solvent. SideProducts->Polymer Decomp Issue: Thermal Decomposition Solution: Lower reaction temperature; consider base-catalyzed cyclization at lower temp. SideProducts->Decomp Emulsion Issue: Emulsion during Extraction Solution: Add brine (sat. NaCl), filter through Celite, or use different solvent system. PurificationLoss->Emulsion CoElution Issue: Co-elution during Chromatography Solution: Optimize solvent gradient, try a different stationary phase (e.g., Alumina), or consider recrystallization. PurificationLoss->CoElution

Caption: Diagnostic workflow for troubleshooting low product yield.

FAQ 1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What should I investigate?

This is the most common failure mode, typically pointing to suboptimal reaction conditions or insufficient activation of the carboxylic acid moiety.

Causality & Solution:

  • Insufficient Thermal Energy: The intramolecular nucleophilic attack of the amine onto the ester or carboxylic acid carbonyl is an equilibrium process with a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Actionable Advice: Ensure your reaction is heated to a sufficient reflux temperature. If you are using a solvent like THF (b.p. 66 °C), the energy may be insufficient. Switch to a higher-boiling solvent such as toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) to drive the reaction to completion.

  • Poor Leaving Group (Direct Cyclization of Acid): The direct cyclization of an amino acid is challenging because the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. The reaction is more accurately described as an equilibrium that heavily favors the starting materials.

    • Actionable Advice: Activate the carboxylic acid by converting it to an ester (e.g., methyl or ethyl ester) prior to the cyclization step. The resulting alkoxide (e.g., -OCH₃) is a much better leaving group than -OH, dramatically favoring the formation of the stable five-membered lactam ring. This two-step approach often provides a much higher overall yield than a one-pot attempt.[4]

  • Insufficient Reaction Time: Lactam formation can be slower than anticipated.

    • Actionable Advice: Monitor the reaction progress every 2-4 hours using a suitable analytical technique (TLC or LC-MS). Do not stop the reaction based on a predetermined time; continue until the starting material is consumed or the ratio of product to starting material is no longer changing.

ParameterCondition A (Low Yield)Condition B (Improved Yield)Rationale
Precursor Amino AcidAmino Ester-OR is a better leaving group than -OH.
Solvent Dichloromethane (DCM)Toluene or XyleneHigher reflux temperature provides sufficient activation energy.
Temperature 40 °C (Reflux)111 °C (Reflux)Overcomes the activation barrier for cyclization.
Time 4 hours18-24 hoursAllows the reaction to proceed to completion.
FAQ 2: My reaction mixture is a complex mess of spots on TLC, with very little of the desired product. What side reactions are occurring?

The formation of multiple byproducts points towards competing reaction pathways, most commonly intermolecular reactions or decomposition.

Causality & Solution:

  • Intermolecular Polymerization: The most significant side reaction is often the intermolecular reaction of the amine of one molecule with the ester/acid of another. This leads to the formation of linear polyamides instead of the desired cyclic monomer. This process is concentration-dependent.

    • Actionable Advice: Employ high-dilution conditions. This principle favors intramolecular reactions over intermolecular ones. Instead of adding all reagents at once, perform a slow syringe-pump addition of the amino ester precursor into a large volume of refluxing solvent over several hours. This keeps the instantaneous concentration of the reactant low, promoting self-cyclization.

  • Thermal Decomposition: At very high temperatures (e.g., >150 °C) or during prolonged reaction times, the starting material or product may begin to decompose, especially if impurities are present.

    • Actionable Advice: Check the thermal stability of your precursor using TGA if necessary. If decomposition is suspected, attempt the reaction at the lowest effective temperature (e.g., refluxing toluene instead of xylene). Ensure all reagents and solvents are pure and dry.

FAQ 3: I'm struggling to isolate my product. My aqueous workup forms a persistent emulsion, and column chromatography gives poor separation.

This compound has both a polar lactam group and a relatively nonpolar spirocyclic core, which can lead to challenging physical properties.

Causality & Solution:

  • Emulsion Formation: The amphiphilic nature of the product and potential polymeric byproducts can act as surfactants, stabilizing emulsions during liquid-liquid extraction.

    • Actionable Advice: To break an emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the organic components out. If this fails, filter the entire emulsified mixture through a pad of Celite®.

  • Purification by Chromatography: The polarity of the lactam can cause tailing on silica gel, and if side products have similar polarities, co-elution is a major risk.

    • Actionable Advice:

      • Solvent System: Use a solvent system that includes a small amount of a polar modifier to improve peak shape, such as dichloromethane/methanol or ethyl acetate/heptane with 1-5% methanol.

      • Recrystallization: This is often the most effective method for purifying crystalline solids like the target compound.[5] Experiment with various solvent systems. A good starting point is ethyl acetate/heptane or isopropanol/water. Dissolve the crude product in a minimum of hot solvent and allow it to cool slowly to form pure crystals.

FAQ 4: How can I be certain I have synthesized the correct molecule and that it is pure?

Structural confirmation and purity assessment are non-negotiable in drug development.

Causality & Solution:

  • Structural Verification: Misidentification of products is a common pitfall.

    • Actionable Advice: Use a combination of analytical techniques:

      • ¹H and ¹³C NMR: This is the most powerful tool for structural elucidation. Confirm the number of unique protons and carbons, their chemical shifts, and coupling patterns. For this specific molecule, you should expect to see characteristic signals for the -CH₂- groups of the tetrahydropyran ring, the spiro-quaternary carbon, and the α- and β-protons of the lactam.

      • Mass Spectrometry (MS): Confirm the molecular weight of the product. An exact mass from HRMS (High-Resolution Mass Spectrometry) can confirm the elemental formula (C₈H₁₃NO₂).[6]

      • FTIR: Look for the characteristic γ-lactam carbonyl stretch, typically around 1680-1700 cm⁻¹.

  • Purity Assessment:

    • Actionable Advice: Use a quantitative technique like HPLC-UV or qNMR (Quantitative NMR).[7] HPLC is ideal for detecting non-volatile impurities. Develop a method that shows a sharp, symmetrical peak for your product, well-resolved from any starting material or byproducts. Purity should typically be >95% for research applications.

III. Experimental Protocols

Protocol 1: Esterification of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid

This protocol describes the conversion of the precursor amino acid to its methyl ester to facilitate cyclization.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid (10.0 g, 1 eq).

  • Reagents: Add methanol (150 mL). Cool the suspension to 0 °C in an ice bath.

  • Reaction: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirring suspension over 20 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, until the solid has completely dissolved and TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Re-dissolve the resulting solid in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can often be used in the next step without further purification.

Protocol 2: Intramolecular Cyclization to this compound

This protocol uses high-dilution conditions to maximize the yield of the desired spiro-lactam.

  • Setup: To a 1 L three-neck flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add 500 mL of toluene. Heat the toluene to a vigorous reflux.

  • Precursor Solution: Dissolve the crude amino ester from Protocol 1 (approx. 1 eq) in 100 mL of toluene.

  • High-Dilution Addition: Add the amino ester solution to the addition funnel and add it dropwise to the refluxing toluene over a period of 6-8 hours.

  • Reaction: Continue to heat the reaction at reflux for an additional 12 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by either column chromatography (silica gel, eluting with a gradient of 0-5% methanol in dichloromethane) or, preferably, by recrystallization from an ethyl acetate/heptane mixture.

  • Characterization: Dry the pure white crystalline solid under vacuum and characterize by NMR, MS, and FTIR to confirm its identity and purity.[5]

IV. References

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from --INVALID-LINK--[8]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from --INVALID-LINK--[9]

  • Albanese, V., et al. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Retrieved from --INVALID-LINK--[10]

  • Singh, et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. Retrieved from --INVALID-LINK--[11]

  • Google Patents. (n.d.). WO2008092888A1 - 1-oxa-3-azaspiro[10][11]decan--2-one derivatives for the treatment of eating disorders. Retrieved from --INVALID-LINK--[12]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from --INVALID-LINK--[13]

  • Thakur, A., et al. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Synthesis, 52(24), 3535-3554. Retrieved from --INVALID-LINK--[4]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Retrieved from --INVALID-LINK--[14]

  • Semantic Scholar. (n.d.). Biologically active γ-lactams: synthesis and natural sources. Retrieved from --INVALID-LINK--[2]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--[5]

  • Alves, A. J. S., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4192-4231. Retrieved from --INVALID-LINK--[1]

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--[6]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from --INVALID-LINK--[3]

  • Kuz'mina, N. E., et al. (2021). Development and Validation of 2-Azaspiro[10][11] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1649. Retrieved from --INVALID-LINK--[7]

References

Technical Support Center: Optimization of Reaction Conditions for Spiro-Lactam Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spiro-Lactam Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of spiro-lactam formation. Spiro-lactams, particularly spiro-γ-lactams and spiro-β-lactams, are crucial scaffolds in medicinal chemistry due to their rigid three-dimensional structures and presence in numerous bioactive molecules.[1][2][3] However, their synthesis can be challenging. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low to No Product Formation

Question: My reaction is not yielding the desired spiro-lactam, or the yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low or no product formation is a common hurdle that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Causality: The success of spiro-lactam synthesis often hinges on the delicate balance of reactivity and stability of the starting materials and intermediates. Inefficient catalyst activation, suboptimal reaction conditions, or degradation of starting materials or products can all lead to poor yields.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low product yield.

  • Detailed Solutions:

    • Starting Material Integrity: Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[4]

      • Protocol: Before starting the reaction, ensure the purity of all reagents and solvents. Purification techniques such as recrystallization, distillation, or column chromatography should be employed for starting materials of questionable purity.

    • Catalyst and Ligand Optimization: The choice of catalyst and ligand is critical, especially in asymmetric syntheses.[2][4]

      • Protocol: Screen a variety of catalysts and ligands. For instance, in metal-catalyzed reactions, varying the metal center (e.g., Rh, Pd, Cu) and the electronic and steric properties of the ligand can dramatically impact reaction efficiency.[5]

    • Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and transition states.[6][7]

      • Protocol: Conduct a solvent screen with a range of polar aprotic (e.g., THF, DCM, MeCN), polar protic (e.g., EtOH, MeOH), and nonpolar solvents (e.g., toluene, hexanes). The optimal solvent will depend on the specific reaction mechanism. For instance, in some lactamizations, solvents with a higher dielectric constant favor the formation of one diastereomer over another.[6][7]

    • Temperature and Concentration: These parameters influence reaction kinetics and the equilibrium between desired and undesired pathways.

      • Protocol: Systematically vary the reaction temperature. Lower temperatures may be necessary to suppress side reactions, while higher temperatures might be required to overcome activation energy barriers.[8] Additionally, running reactions at high dilution can favor intramolecular cyclization over intermolecular side reactions.[9]

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Question: My reaction produces the spiro-lactam, but as a mixture of diastereomers or with low enantiomeric excess. How can I improve the stereoselectivity?

Answer: Controlling stereochemistry is a paramount challenge in the synthesis of complex molecules like spiro-lactams.

  • Causality: The stereochemical outcome is determined by the relative energies of the diastereomeric transition states. Factors that influence the geometry of these transition states, such as solvent, temperature, and the steric and electronic properties of the catalyst and substrate, will affect the stereoselectivity.

  • Troubleshooting Workflow:

    Caption: Workflow for optimizing stereoselectivity.

  • Detailed Solutions:

    • Temperature Adjustment: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between competing transition states.[10]

      • Protocol: Run the reaction at a range of temperatures, for example, from -78 °C to room temperature, to determine the optimal conditions for stereoselectivity.

    • Solvent Polarity: The polarity of the solvent can significantly influence the diastereoselectivity by stabilizing or destabilizing charged intermediates or transition states.[4][6][7]

      • Protocol: Screen solvents with varying dielectric constants. For example, a switch from a nonpolar solvent like toluene to a polar aprotic solvent like acetonitrile can sometimes invert the major diastereomer.

    • Chiral Catalyst and Ligand Design (for asymmetric synthesis): The structure of the chiral catalyst or ligand is paramount for achieving high enantioselectivity.

      • Protocol: If enantioselectivity is low, consider modifying the chiral ligand. Fine-tuning the steric bulk and electronic properties of the ligand can improve the facial selectivity of the reaction. Ensure the chiral catalyst is of high purity and has not racemized.[10]

Issue 3: Formation of Undesired Side Products

Question: My reaction is producing significant amounts of side products, such as fused-ring systems or dimers. How can I suppress these competing pathways?

Answer: The formation of side products indicates that alternative, kinetically or thermodynamically favorable reaction pathways are competing with the desired spirocyclization.

  • Causality: The formation of fused systems instead of spirocycles can occur when the cyclization pathway leading to the fused product has a lower activation energy.[11][12] Dimerization is often an issue when the intermolecular reaction rate is competitive with the intramolecular cyclization.[9]

  • Troubleshooting Workflow:

    Caption: Decision tree for minimizing side product formation.

  • Detailed Solutions:

    • High Dilution: To favor intramolecular reactions over intermolecular ones (like dimerization), running the reaction at high dilution is a classic strategy.[9]

      • Protocol: Perform the reaction at a concentration of 0.01 M or lower. This can be achieved by using a larger volume of solvent or by the slow addition of one of the reactants using a syringe pump.

    • Blocking Undesired Pathways: In some cases, the formation of a fused system is preferred over the spirocycle.[11][12]

      • Protocol: If possible, modify the substrate to sterically or electronically disfavor the formation of the fused system. This might involve introducing a bulky substituent that hinders the undesired cyclization pathway.

    • Careful Control of Reaction Time: Prolonged reaction times can sometimes lead to product degradation or the formation of thermodynamically more stable, but undesired, products.

      • Protocol: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed or when the product concentration begins to decrease.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing spiro-lactams?

A1: Several synthetic strategies are employed for the construction of spiro-lactams. The Staudinger [2+2] cycloaddition between a ketene and an imine is a widely used method for forming spiro-β-lactams.[13] For spiro-γ-lactams, 1,3-dipolar cycloaddition reactions are a common approach.[14] Other methods include transition-metal-catalyzed cyclizations and intramolecular cyclizations of appropriately functionalized precursors.[2][15]

Q2: How do I choose the right catalyst for my spiro-lactam synthesis?

A2: The choice of catalyst depends heavily on the reaction type. For asymmetric syntheses, chiral Lewis acids, Brønsted acids, or transition metal complexes with chiral ligands are often used.[2] It is crucial to consult the literature for similar transformations to guide your initial catalyst selection. Screening a small library of catalysts is often a necessary step in optimizing a new reaction.

Q3: What analytical techniques are essential for characterizing spiro-lactams?

A3: A combination of spectroscopic techniques is necessary for the unambiguous characterization of spiro-lactams.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the connectivity and stereochemistry. The spiro carbon typically has a characteristic chemical shift in the ¹³C NMR spectrum.[9]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule.[9]

  • X-ray Crystallography: Provides the definitive three-dimensional structure, confirming the spirocyclic nature and the relative and absolute stereochemistry.[16]

Q4: Are there any specific safety precautions I should take when working with reagents for spiro-lactam synthesis?

A4: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses may have specific hazards. For example, when generating ketenes from acyl chlorides and a tertiary amine base, it is important to handle the acyl chlorides in a fume hood as they are often corrosive and lachrymatory.[13] Always consult the Safety Data Sheet (SDS) for all reagents before use.

III. Experimental Protocols

Protocol 1: General Procedure for a Solvent Screen
  • Set up a parallel reaction block or a series of small reaction vials.

  • To each vial, add the starting materials and catalyst in the same molar ratios.

  • To each vial, add a different solvent to be screened (e.g., THF, DCM, Toluene, MeCN, DMF).

  • Run all reactions at the same temperature and for the same amount of time.

  • After the specified time, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., ¹H NMR, LC-MS) to determine the conversion and the ratio of products.

Protocol 2: General Procedure for Temperature Optimization
  • Set up several identical reactions in separate flasks.

  • Place each flask in a cooling or heating bath set to a different temperature (e.g., -20 °C, 0 °C, 25 °C, 50 °C).

  • Monitor the progress of each reaction over time by TLC or LC-MS.

  • Compare the product yield and selectivity at each temperature to determine the optimal condition.

IV. Data Presentation

Table 1: Example of a Solvent Screen for a Hypothetical Spiro-Lactam Formation

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Toluene80452:1
2THF66604:1
3DCM407510:1
4MeCN82501:3

V. References

  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3536-3571. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Stereoselective Spiro-γ-Lactam Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of Spiro-γ-lactams. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. --INVALID-LINK--

  • Dao Thi, H., & Dhooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. --INVALID-LINK--

  • Josa-Culleré, L., Towers, C., Willenbrock, F., Macaulay, V. M., Christensen, K. E., & Moloney, M. G. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5373-5379. --INVALID-LINK--

  • Novikov, A. S., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3135-3148. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. --INVALID-LINK--

  • Zhang, K., et al. (2020). Solvent Dependency in Stereoselective δ-Lactam Formation of Chiral α-Fluoromalonate Derivatives: Stereodivergent Synthesis. Angewandte Chemie International Edition, 59(43), 19054-19062. --INVALID-LINK--

References

Technical Support Center: Stereochemical Control in Spiro-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Guide to Preventing Epimerization in the Synthesis of 8-Oxa-2-azaspiro[4.5]decan-3-one Derivatives

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the synthesis of spirocyclic lactams. The this compound core is a valuable scaffold in medicinal chemistry, appearing in compounds targeting various biological pathways.[1][2] Achieving stereochemical purity is paramount, as different stereoisomers can exhibit vastly different pharmacological activities.

A frequent and critical challenge in these syntheses is the unintended epimerization at the stereocenter adjacent to the lactam carbonyl, leading to mixtures of diastereomers and complicating purification and downstream applications. This guide provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to empower you to maintain stereochemical integrity throughout your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is epimerization in this context, and what is the underlying chemical mechanism?

Answer:

Epimerization is the unwanted conversion of a desired diastereomer into its epimer, which is a stereoisomer that differs in configuration at only one of several stereogenic centers.[3] In the synthesis of substituted 8-Oxa-2-azaspiro[4.5]decan-3-ones, the most susceptible stereocenter is typically C4, the carbon alpha to the lactam carbonyl group.

The primary mechanism for this loss of stereochemical information is the formation of a planar enolate intermediate under basic conditions. The alpha-proton at C4 is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. A base can abstract this proton, creating a resonance-stabilized enolate. The sp²-hybridized carbon of the enolate is planar, erasing the original stereochemistry. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of the original isomer and its C4-epimer. The final ratio often reflects the thermodynamic stability of the two epimers.[3][4]

Chiral_Auxiliary cluster_workflow Chiral Auxiliary Workflow A 1. Attach Chiral Auxiliary to Achiral Substrate B 2. Diastereoselective Reaction (e.g., Alkylation) A->B C 3. Cleave Auxiliary B->C D 4. Cyclization to form Spiro-Lactam B->D (Can be concurrent with cleavage) E Recovered Auxiliary C->E F Enantiopure Product C->F D->F Troubleshooting_Workflow Troubleshooting Epimerization cluster_analysis Step 1: Analysis cluster_conditions Step 2: Reaction Conditions cluster_strategy Step 3: Synthetic Strategy start Problem: Poor d.r. or Epimerization Detected quantify Accurately quantify d.r. (¹H NMR, Chiral HPLC) start->quantify temp Lower Reaction Temperature (e.g., to -78 °C) quantify->temp If d.r. is poor base Change Base (e.g., LDA, KHMDS) temp->base time Reduce Reaction Time base->time time->quantify Re-analyze d.r. auxiliary Incorporate a Chiral Auxiliary (e.g., Evans' Oxazolidinone) time->auxiliary If conditions fail to solve issue end Goal: High Diastereoselectivity (d.r. > 95:5) time->end If issue resolved route Consider an Alternative Route (e.g., Diastereoselective Cycloaddition) auxiliary->route route->end

References

Technical Support Center: Improving Diastereoselectivity in Spiro-γ-Lactam Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereoselective Spiro-γ-Lactam Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis of spiro-γ-lactams. These scaffolds are privileged structures in medicinal chemistry, and achieving high diastereoselectivity is often a critical challenge.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your synthetic endeavors.

Section 1: Understanding the Core Challenges in Diastereoselective Spiro-γ-Lactam Synthesis

The construction of the spirocyclic γ-lactam core involves the formation of at least one quaternary stereocenter, a significant synthetic challenge.[2] The relative orientation of substituents on the newly formed stereocenters dictates the diastereomeric outcome. Key factors influencing this selectivity include the reaction mechanism, substrate structure, and the choice of reagents and reaction conditions.

Common synthetic strategies employed for the synthesis of spiro-γ-lactams include:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered lactam ring in a single step, often with the potential to generate multiple stereocenters.[3][4]

  • Metal-Catalyzed Cyclizations: Transition metal catalysis offers a versatile platform for the synthesis of γ-lactams, providing efficient and selective access to functionalized products under mild conditions.[5]

  • Organocatalytic Reactions: The use of small organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis, including the construction of spiro-γ-lactams.[6][7]

  • Rearrangement Reactions: Certain molecular rearrangements can be harnessed to construct the spiro-γ-lactam framework.

  • Intramolecular Cyclizations: The cyclization of a suitably functionalized acyclic precursor is a common strategy to form the lactam ring.

Each of these methods presents its own set of challenges and opportunities for controlling diastereoselectivity.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of spiro-γ-lactams, presented in a question-and-answer format.

Q1: My 1,3-dipolar cycloaddition reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A1: Low diastereoselectivity in 1,3-dipolar cycloadditions for spiro-γ-lactam synthesis is a frequent issue. The stereochemical outcome is determined by the facial selectivity of the dipole's approach to the dipolarophile. Here’s a systematic approach to troubleshoot this problem:

1. Re-evaluate Your Substrate Design:

  • Steric Hindrance: The steric bulk of substituents on both the 1,3-dipole and the dipolarophile can significantly influence the direction of approach. Consider modifying substituents to create a greater steric bias. For instance, a bulky group on one face of the dipolarophile can effectively block the approach of the dipole from that side.

  • Electronic Effects: The electronic nature of your substituents can also play a role. Electron-withdrawing or electron-donating groups can influence the frontier molecular orbital (FMO) interactions, which in turn can affect the transition state geometry and diastereoselectivity.

2. Optimize Reaction Conditions:

  • Solvent Effects: The polarity of the solvent can impact the stability of the transition states leading to different diastereomers.[4] A systematic solvent screen is highly recommended. Start with common non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, dichloromethane, acetonitrile), and polar protic (e.g., ethanol, methanol) solvents.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy. Reactions that are run at elevated temperatures may lead to thermodynamic product distributions, which may not be the desired diastereomer.

3. Employ a Chiral Catalyst or Auxiliary:

  • Chiral Lewis Acids: In metal-catalyzed 1,3-dipolar cycloadditions, the choice of the chiral ligand is crucial. The ligand coordinates to the metal center, creating a chiral environment that directs the cycloaddition. Experiment with different classes of chiral ligands (e.g., BINOL-derived, BOX, PyBox) to find one that provides optimal stereocontrol.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipole or the dipolarophile is a classic and effective strategy to induce diastereoselectivity.[8][9][10] The auxiliary can be removed in a subsequent step. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in various asymmetric syntheses.[9][11][12]

4. Consider a Different 1,3-Dipole Precursor: The method of generating the 1,3-dipole can influence its reactivity and the stereochemical outcome of the cycloaddition. For example, azomethine ylides can be generated from various precursors, and the choice of precursor can affect the subsequent cycloaddition.

Q2: I'm observing poor diastereoselectivity in my metal-catalyzed spiro-γ-lactam synthesis. What factors should I investigate?

A2: In metal-catalyzed reactions, the catalyst's coordination sphere plays a pivotal role in determining the stereochemical outcome.

1. Ligand Variation:

  • Bite Angle and Sterics: The bite angle and steric bulk of the ligand are critical parameters. A wider bite angle can create a more open coordination sphere, while bulkier ligands can create a more constrained environment. Experiment with a library of ligands with varying steric and electronic properties.

  • Ligand Chirality: For asymmetric catalysis, the chirality of the ligand is paramount. Ensure the enantiopurity of your ligand.

2. Metal Precursor: The choice of metal precursor can sometimes influence the catalytic activity and selectivity. While less common, it's a variable to consider if other optimizations fail.

3. Additives: Additives can act as co-catalysts, scavengers, or modifiers of the catalytic species. For example, in some reactions, the addition of a Lewis acid or base can significantly impact diastereoselectivity.

4. Reaction Concentration: The concentration of the reactants can influence the rate of the desired catalytic cycle versus side reactions. A dilution study may be beneficial.

Q3: My organocatalyzed reaction is not giving the expected diastereomer. What could be the issue?

A3: Organocatalysis relies on specific non-covalent interactions to control stereochemistry.

1. Catalyst Loading and Structure:

  • Loading: Insufficient catalyst loading can lead to a background, non-catalyzed reaction with low selectivity. Conversely, excessive loading can sometimes lead to catalyst aggregation and decreased performance.

  • Catalyst Structure: Even subtle changes in the catalyst's structure can have a profound impact on selectivity. Consider screening a small library of related catalysts. For instance, in cinchona alkaloid-based catalysis, both the pseudoenantiomeric forms (quinine vs. quinidine) and modifications to the C9 hydroxyl group can invert or enhance stereoselectivity.

2. Additives and Co-catalysts: Many organocatalytic reactions require an additive or co-catalyst, such as a Brønsted acid or base, to facilitate the catalytic cycle. The nature and stoichiometry of this additive can be critical.

3. Substrate-Catalyst Interactions: The desired stereochemical outcome relies on a well-defined transition state assembly involving the substrate and the catalyst. If the substrate lacks the necessary functional groups for effective interaction with the catalyst (e.g., hydrogen bonding sites), the selectivity will be poor.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic control in the context of diastereoselectivity?

A:

  • Kinetic Control: This occurs when the product ratio is determined by the relative rates of formation of the diastereomers. The major product is the one that is formed the fastest (i.e., via the lowest energy transition state). Kinetic control is typically favored at lower reaction temperatures.

  • Thermodynamic Control: This occurs when the reaction is reversible, and the product ratio reflects the relative thermodynamic stabilities of the diastereomers. The major product is the most stable one. Thermodynamic control is favored at higher reaction temperatures and longer reaction times, allowing the system to reach equilibrium.

Q: How can I determine the absolute and relative stereochemistry of my spiro-γ-lactam products?

A:

  • X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry, provided you can obtain single crystals of suitable quality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • NOE (Nuclear Overhauser Effect) Experiments: NOESY or ROESY experiments can provide information about the through-space proximity of protons, which can be used to deduce the relative stereochemistry.

    • Coupling Constants (J-values): The magnitude of proton-proton coupling constants can sometimes provide information about dihedral angles and, consequently, the relative stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and diastereomers. By comparing the retention times to those of known standards, you can determine the enantiomeric excess (ee) and diastereomeric ratio (dr).

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute stereochemistry of chiral molecules by comparing the experimental CD spectrum to theoretical calculations or to the spectra of known compounds.

Section 4: Experimental Protocols and Data

Protocol 1: General Procedure for a 1,3-Dipolar Cycloaddition to Synthesize a Spiro-γ-Lactam

This protocol provides a general starting point. The specific substrate, catalyst, and conditions will need to be optimized for your particular system.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dipolarophile (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 0.1 M).

  • Catalyst and Ligand Addition (if applicable): If using a catalyst, add the metal precursor and the chiral ligand to the flask. Stir for a few minutes to allow for complex formation.

  • 1,3-Dipole Precursor Addition: Add the 1,3-dipole precursor (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or cooled to 0 °C or -78 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.

Table 1: Example of Solvent Screening for Diastereoselectivity Optimization
EntrySolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Toluene252:1
2Dichloromethane253:1
3Acetonitrile251.5:1
4Tetrahydrofuran252.5:1
5Dichloromethane05:1
6Dichloromethane-208:1

This is example data and will vary depending on the specific reaction.

Section 5: Visualizing Reaction Pathways

Diagram 1: General Workflow for Troubleshooting Diastereoselectivity

G start Low Diastereoselectivity Observed substrate Re-evaluate Substrate Design (Sterics & Electronics) start->substrate conditions Optimize Reaction Conditions (Solvent, Temperature, Concentration) substrate->conditions catalyst Vary Catalyst/Ligand/Auxiliary conditions->catalyst analysis Analyze Diastereomeric Ratio (NMR, HPLC) catalyst->analysis improved Improved Diastereoselectivity analysis->improved Success no_improvement No Significant Improvement analysis->no_improvement Failure no_improvement->substrate new_strategy Consider Alternative Synthetic Route no_improvement->new_strategy

Caption: A flowchart for systematically troubleshooting low diastereoselectivity.

Diagram 2: Kinetic vs. Thermodynamic Control

G reactants Reactants ts_kinetic TS_kinetic (Lower Energy) reactants->ts_kinetic Low Temp. ts_thermo TS_thermo (Higher Energy) reactants->ts_thermo High Temp. p_kinetic Kinetic Product (Formed Faster) ts_kinetic->p_kinetic p_thermo Thermodynamic Product (More Stable) ts_thermo->p_thermo p_kinetic->p_thermo Equilibration (High Temp.)

Caption: Energy profile illustrating kinetic versus thermodynamic control.

References

Technical Support Center: Synthesis of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Oxa-2-azaspiro[4.5]decan-3-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important spirocyclic scaffold. Spiro-γ-lactams are privileged structures in drug discovery due to their rigid, three-dimensional architecture which allows for precise presentation of functional groups.[1] However, their synthesis can be challenging, often plagued by side reactions that can complicate purification and reduce yields.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common pitfalls associated with the synthesis of this compound.

Assumed Synthetic Pathway

The troubleshooting advice herein is based on a common and logical synthetic approach: a cascade reaction involving an intramolecular aza-Michael addition followed by lactamization . This strategy is widely employed for the construction of nitrogen-containing heterocycles.[2][3] The proposed pathway begins with readily available starting materials.

G cluster_0 Step 1: Michael Acceptor Synthesis cluster_1 Step 2: Cascade Reaction A Tetrahydropyran-4-one + Diethyl (cyanomethyl)phosphonate B Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-ylidene)acetate (Michael Acceptor) A->B Knoevenagel-Doebner Condensation C Michael Acceptor + Amino Acid Ester (e.g., Glycine ethyl ester) D Open-Chain Michael Adduct (Intermediate) C->D Aza-Michael Addition E This compound (Target Product) D->E Intramolecular Lactamization

Caption: Proposed synthetic route for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is extremely low. What are the primary causes?

A1: Low yield is a multifaceted problem that can originate from several stages of the reaction and workup. The most common culprits are competing side reactions and incomplete conversion.

  • Incomplete Aza-Michael Addition: The initial conjugate addition may not go to completion. This can be due to insufficient base strength, steric hindrance, or low reaction temperature. Confirm the consumption of your starting amine using Thin Layer Chromatography (TLC) before proceeding.

  • Failure of Lactamization: The key cyclization step to form the γ-lactam can be sluggish. The open-chain Michael adduct may be the major component in your crude product. This intermediate is more polar and often remains at the baseline or as a streak on a TLC plate.

  • Polymerization: α,β-unsaturated esters are susceptible to anionic polymerization, especially with strong bases or higher temperatures. This often results in an intractable solid or oil that is difficult to characterize.

  • Workup & Purification Losses: The spiro-lactam product and the open-chain intermediate can have some water solubility, leading to losses during aqueous workup. Furthermore, if the polarity of the side products is very similar to the desired product, separation by column chromatography can be difficult and result in yield loss.[4]

Q2: My TLC/LC-MS shows multiple product spots with similar retention factors. What are these byproducts?

A2: This is a classic sign that you are forming isomeric side products or have a stalled reaction.

  • Primary Suspect - The Open-Chain Adduct: The most likely byproduct is the uncyclized Michael addition product. This intermediate has a free ester and a secondary amine. It will have a different polarity (usually higher) than the cyclized lactam and will show characteristic signals in the NMR (e.g., NH proton, distinct ester ethyl group signals). This cascade reaction is known to sometimes stall at this stage.[2][5]

  • Diastereomers: The spiro carbon (C5) of the product is a stereocenter. Unless a stereoselective synthesis is employed, you will likely form a mixture of diastereomers.[6][7] These isomers often have very similar Rf values on TLC and may co-elute during column chromatography, requiring careful optimization of the mobile phase or alternative purification techniques like preparative HPLC.

G cluster_0 Reaction Pathways Start Michael Acceptor + Amine Intermediate Open-Chain Adduct Start->Intermediate Aza-Michael Addition Product Desired Spiro-Lactam (Diastereomer 1) Intermediate->Product Desired Cyclization Side_Product_1 Uncyclized Adduct (Side Product) Intermediate->Side_Product_1 Incomplete Reaction Side_Product_2 Spiro-Lactam (Diastereomer 2) Intermediate->Side_Product_2 Undesired Cyclization Pathway

Caption: Competing reaction pathways leading to side products.

Q3: The reaction mixture turned into a thick, unworkable sludge. What happened?

A3: This strongly suggests polymerization of the Michael acceptor. The electron-deficient alkene is prone to chain-growth polymerization initiated by the base used in the reaction.

Causality & Prevention:

  • Base Choice: Strong, nucleophilic bases can initiate polymerization. Use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weaker base like triethylamine if possible.

  • Slow Addition: Add the base slowly to a cooled solution of the Michael acceptor and the amine. This keeps the instantaneous concentration of the initiator low.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic additions can quickly raise the local temperature and trigger polymerization.

  • Concentration: Very high concentrations can favor intermolecular side reactions, including polymerization.

Q4: How can I improve the efficiency of the final lactamization step?

A4: If you have successfully formed the open-chain adduct but it fails to cyclize, you may need to adjust the conditions to favor the intramolecular reaction.

  • Thermal Cyclization: Heating the isolated Michael adduct in a high-boiling solvent like toluene or xylene can often drive the cyclization by eliminating the ester's alcohol (e.g., ethanol). This is a common strategy for lactam formation.[8]

  • Change the Base/Solvent System: The initial base may not be optimal for the lactamization step. After the Michael addition is complete, consider adding a stronger non-nucleophilic base or changing to a more polar solvent to facilitate the cyclization.

  • Acid Catalysis: In some cases, mild acid catalysis can promote lactamization, but this must be approached with caution as it can also catalyze the reverse Michael reaction.[9]

Optimization Strategies

The key to a successful synthesis is balancing the rates of the desired Michael addition and lactamization against potential side reactions. The following table summarizes key parameters and their expected effects.

ParameterConditionEffect on Desired ProductEffect on Side ProductsRationale & Expert Insight
Base Weak (e.g., Et₃N) vs. Strong Non-nucleophilic (e.g., DBU)Stronger bases accelerate both steps.Strong bases can increase polymerization. Weak bases may stall the reaction.DBU is often the best choice as it is strong enough to deprotonate the amine for the Michael addition and promote lactamization without being overly nucleophilic.
Solvent Aprotic (THF, Dioxane) vs. Protic (Ethanol)Aprotic solvents are generally preferred for the Michael addition.Protic solvents can slow the reaction by solvating the base and may interfere with lactamization.Ethanol can be a good choice if the reaction is run at reflux, as it can be removed to drive the lactamization to completion (Le Châtelier's principle).
Temperature Low (0 °C) vs. High (Reflux)Higher temperatures drive lactamization.Higher temperatures increase the risk of polymerization and retro-Michael reaction.A two-stage approach is often best: perform the Michael addition at a low temperature (0 °C to RT) and then heat the mixture to reflux to drive the cyclization.
Concentration Dilute (~0.1 M) vs. Concentrated (>1 M)Dilution favors the intramolecular lactamization.High concentrations can lead to intermolecular side reactions and polymerization.The principle of high dilution is critical for cyclization reactions. Aim for a concentration of 0.1 M or lower for the lactamization step.

Experimental Protocols

Protocol 1: Optimized Two-Step Synthesis

This protocol is a representative procedure and should be adapted and optimized based on your specific substrates and laboratory conditions.

Step A: Synthesis of Michael Acceptor (Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-ylidene)acetate)

  • To a stirred solution of Tetrahydropyran-4-one (1.0 eq) and Diethyl (cyanomethyl)phosphonate (1.05 eq) in anhydrous THF (0.5 M), add DBU (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Self-Validation: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the ketone spot has disappeared.

  • Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Michael acceptor.

Step B: Cascade Aza-Michael Addition and Lactamization

  • Dissolve the Michael Acceptor (1.0 eq) and Glycine ethyl ester hydrochloride (1.1 eq) in anhydrous ethanol (0.1 M).

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt, followed by DBU (0.2 eq, catalytic).

  • Stir the reaction at room temperature for 4 hours. Self-Validation: Monitor by TLC or LC-MS to confirm consumption of the acceptor and formation of the open-chain adduct.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 18 hours. A Dean-Stark trap can be used to remove ethanol.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography (using a gradient of ethyl acetate in hexanes) to isolate this compound.

Protocol 2: Troubleshooting Workflow

When an experiment fails, a logical approach is necessary to identify the root cause.[10]

G A Reaction Failure: Low Yield or Complex Mixture B Analyze Crude by LC-MS and ¹H NMR A->B C Is Starting Material (SM) Unconsumed? B->C Yes D Is Open-Chain Adduct the Major Product? B->D No F Increase Base Strength/ Temperature for Michael Addition C->F E Is the Mixture an Intractable Polymer? D->E No G Force Lactamization: Heat to Reflux in Toluene D->G Yes H Repeat at Lower Temp/ Use Weaker Base/ Add Base Slowly E->H Yes I Are there multiple isomeric products? E->I No J Optimize for Diastereoselectivity: Screen Solvents/Bases/ Consider Organocatalyst I->J Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

stability issues of 8-Oxa-2-azaspiro[4.5]decan-3-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Oxa-2-azaspiro[4.5]decan-3-one. This guide is intended for researchers, scientists, and drug development professionals to provide expert advice on the stability of this spiro-γ-lactam in solution. While specific stability data for this compound is not extensively published, this document synthesizes established principles of lactam chemistry to offer practical guidance and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The principal stability concern for this compound, as with other γ-lactams, is its susceptibility to hydrolysis, which leads to the opening of the lactam ring.[1][2] This reaction is catalyzed by both acidic and basic conditions and is also influenced by temperature. The hydrolysis product, an amino acid derivative, will likely exhibit different biological and chemical properties than the parent compound, potentially compromising experimental results.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

While the optimal pH for this specific molecule has not been empirically determined, lactams generally exhibit their greatest stability in a neutral to slightly acidic pH range (approximately pH 4-7).[3] Both strongly acidic and strongly alkaline conditions can significantly accelerate the rate of hydrolysis.[2][4] It is advisable to prepare solutions in a buffered system within this range to minimize degradation.

Q3: How does temperature affect the stability of this compound solutions?

As a general rule, an increase in temperature will accelerate the rate of chemical degradation, including the hydrolysis of the lactam ring.[4][5][6] For short-term storage of solutions (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable. It is important to minimize freeze-thaw cycles, which can also contribute to degradation.

Q4: Which solvents are recommended for dissolving and storing this compound?

For stock solutions, anhydrous aprotic organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are generally preferred as they are less likely to participate in hydrolysis. When preparing aqueous working solutions, it is best to dilute the stock solution into a suitable buffer immediately before use. The use of protic solvents, especially in the presence of acidic or basic impurities, should be approached with caution.

Q5: What are the visible signs of degradation in a solution of this compound?

Visual inspection may not always reveal degradation, as the hydrolysis product may be soluble and colorless. However, in some cases, degradation can lead to a change in the color or clarity of the solution, or the formation of precipitates. The most reliable way to assess stability is through analytical methods.

Q6: How can I analytically monitor the stability of my this compound solution?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of small molecules. By comparing the peak area of the parent compound in a freshly prepared sample to that of an aged sample, you can quantify the extent of degradation. The appearance of new peaks in the chromatogram would indicate the formation of degradation products. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more definitive identification of the parent compound and its degradants.[7]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in solution.

Problem Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in assays. Degradation of the compound in the assay medium.1. Verify Stock Solution Integrity: Analyze the stock solution by HPLC to confirm the concentration and purity. 2. Assess Assay Buffer Compatibility: The pH of your cell culture or assay buffer may be outside the optimal stability range. Consider buffering your final assay solution to a pH between 6.0 and 7.4. 3. Minimize Incubation Time: If possible, reduce the incubation time of the compound in the aqueous assay medium. 4. Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.
Appearance of new peaks in HPLC analysis of an aged solution. Hydrolysis or other degradation of the compound.1. Characterize Degradants: If possible, use LC-MS to determine the mass of the new peaks to help identify the degradation products. The primary expected degradant would be the ring-opened amino acid. 2. Review Storage Conditions: Ensure the solution was stored at the recommended temperature and protected from light. 3. Evaluate Solvent Purity: Impurities in the solvent (e.g., water in an organic solvent, or acidic/basic contaminants) can accelerate degradation. Use high-purity, anhydrous solvents.
Precipitate forms in the solution upon storage. The compound or its degradation product has limited solubility under the storage conditions.1. Check Solubility Limits: The concentration of your solution may be too high for the chosen solvent or buffer. 2. Adjust pH: A change in pH upon storage could affect solubility. Ensure the solution is adequately buffered. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study can provide valuable insights into the stability of the compound under various stress conditions.[8][9][10]

  • Preparation of Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the following solutions:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Purified Water (Neutral condition)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Also, keep a control sample at -20°C.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration for HPLC analysis.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualization of Potential Degradation

The primary degradation pathway for this compound is expected to be the hydrolysis of the γ-lactam ring.

G cluster_main Potential Hydrolysis of this compound Start This compound (Stable Lactam) Intermediate Tetrahedral Intermediate Start->Intermediate H₂O / H⁺ (Acid-Catalyzed) Start->Intermediate H₂O / OH⁻ (Base-Catalyzed) Product_Acid Ring-Opened Amino Acid (Protonated) Intermediate->Product_Acid Proton Transfer & Ring Opening Product_Base Ring-Opened Carboxylate (Deprotonated) Intermediate->Product_Base Proton Transfer & Ring Opening

Caption: Potential acid- and base-catalyzed hydrolysis pathway of the γ-lactam ring.

Summary of Stability Influencing Factors

Factor Condition Effect on Stability Recommendation
pH Acidic (pH < 4)Increased hydrolysis rateAvoid prolonged exposure.
Neutral (pH 6-7.5)Generally more stableIdeal for working solutions.
Basic (pH > 8)Significantly increased hydrolysis rateAvoid prolonged exposure.
Temperature -80°C to -20°CHigh stabilityRecommended for long-term storage of stock solutions.
2-8°CModerate stabilitySuitable for short-term storage (days).
Room Temperature (20-25°C)Lower stabilityMinimize exposure.
Elevated (>30°C)Rapid degradationAvoid.
Solvent Aprotic (e.g., DMSO, DMF)High stabilityRecommended for stock solutions.
Protic (e.g., water, methanol)Potential for hydrolysisUse buffered aqueous solutions for immediate use.

References

Technical Support Center: A-Z Guide to 8-Oxa-2-azaspiro[4.5]decan-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with the 8-Oxa-2-azaspiro[4.5]decan-3-one scaffold. This valuable building block, while promising for the synthesis of novel therapeutics, presents unique challenges due to its inherent steric hindrance.[1][2] This guide is designed to provide you with field-proven insights, troubleshooting protocols, and a clear understanding of the causality behind experimental choices to ensure your success.

The rigid, spirocyclic nature of this molecule significantly impacts the reactivity of the lactam nitrogen (N-2), often leading to frustratingly low yields or failed reactions under standard conditions. This document will serve as your primary resource for navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of steric hindrance in the this compound scaffold?

A1: The steric hindrance primarily originates from the rigid, three-dimensional structure of the spirocyclic system. The tetrahydropyran ring is fused at the C-4 position of the pyrrolidin-2-one (γ-lactam) ring. This junction creates a bulky and conformationally restricted environment around the lactam nitrogen (N-2). Specifically, the axial protons on the tetrahydropyran ring (at C-5 and C-7) effectively shield the N-H bond, impeding the approach of incoming electrophiles or bulky bases. This "molecular shielding" is the root cause of the decreased reactivity observed in many functionalization reactions.[3]

Caption: Steric shielding of the lactam nitrogen in this compound.

Q2: How does this steric hindrance affect the reactivity of the N-H bond?

A2: The steric bulk has two major consequences:

  • Kinetic Hindrance: The "fat goalie" effect, as it's sometimes called in organic chemistry, physically blocks the pathway for a nucleophilic attack by the nitrogen or an attack on the nitrogen by a base.[3] For a reaction to occur, reagents must be able to approach each other with the correct orientation and sufficient energy. The bulky scaffold increases the activation energy required for the reaction to proceed, thus slowing it down dramatically.

  • Reduced Acidity/Nucleophilicity: The electron-withdrawing effect of the adjacent carbonyl group makes the N-H proton acidic enough to be removed by a suitable base. However, the steric hindrance makes it difficult for bases to access this proton. Consequently, after deprotonation, the resulting lactam anion is a sterically encumbered nucleophile, which struggles to attack even simple electrophiles.

Q3: Which reaction types are most challenging with this scaffold?

A3: N-alkylation and N-acylation reactions are the most common and challenging transformations. Reactions involving large or branched alkyl halides (e.g., isopropyl or tert-butyl halides) or bulky acylating agents (e.g., pivaloyl chloride) are particularly prone to failure. Standard SN2 conditions often result in the recovery of starting material.

Troubleshooting Guide: Common Experimental Failures

Problem 1: Low or No Yield in N-Alkylation Reactions
  • Q: I am attempting to N-alkylate this compound with benzyl bromide using potassium carbonate in acetonitrile, but I only recover my starting material after 24 hours at reflux. What is going wrong and how can I improve my yield?

  • A: This is a classic case where standard conditions fail due to the scaffold's steric hindrance. The combination of a relatively weak base (K₂CO₃) and a solvent that doesn't fully solubilize the resulting salt is insufficient to overcome the high activation energy of the reaction. The core issues are inefficient deprotonation of the lactam and the low nucleophilicity of the resulting anion.

    Solution Workflow:

    Caption: Troubleshooting workflow for failed N-alkylation reactions.

    Recommended Strategies & Protocols:

    • Stronger Base and Optimal Solvent: Switch from K₂CO₃ to a much stronger, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the lactam, driving the equilibrium forward. Use a polar aprotic solvent like DMF or THF to ensure all reagents are fully dissolved.

    • Phase-Transfer Catalysis (PTC): This is a highly effective technique for sterically hindered alkylations.[4] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), pairs with the lactam anion, shuttling it into the organic phase as a more "naked" and highly reactive nucleophile. This approach often allows the use of milder conditions.[5]

    • Microwave-Assisted Synthesis: High-energy input from microwave irradiation can provide the activation energy needed to overcome steric barriers, dramatically reducing reaction times from hours to minutes and often improving yields.[6][7]

StrategyBaseSolventCatalyst (mol%)TemperatureTypical Improvement
Standard K₂CO₃ACNNone82 °C<5% Yield
Strong Base NaH (1.2 eq)DMFNone60-80 °CModerate to Good Yield
PTC K₂CO₃ (3 eq)TolueneTBAB (10%)110 °CGood Yield
Microwave K₂CO₃ (2 eq)DMFNone120-150 °CGood to Excellent Yield

Detailed Protocol: N-Alkylation using Phase-Transfer Catalysis

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent & Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration). Stir the suspension for 10 minutes at room temperature. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated product.

Problem 2: Failed N-Acylation with a Bulky Acyl Chloride
  • Q: My attempt to acylate the lactam with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) using triethylamine and DMAP as a catalyst failed. How can I form this sterically demanding amide bond?

  • A: The extreme steric bulk of both the lactam and pivaloyl chloride makes a direct reaction highly improbable. The nucleophilic attack of the nitrogen on the carbonyl of the acyl chloride is severely hindered. In this scenario, you must increase the electrophilicity of the acylating agent or bypass the acyl chloride altogether.

    Recommended Strategies:

    • Use the Corresponding Anhydride: Pivalic anhydride is more reactive than pivaloyl chloride in this context, especially with a potent acylation catalyst. While DMAP is standard, consider stronger, specialized catalysts if the reaction is still sluggish.[8]

    • Peptide Coupling Reagents: The most robust method is to use the corresponding carboxylic acid (pivalic acid) with modern peptide coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are designed to facilitate amide bond formation even in highly hindered cases.

    • Zirconium-Catalyzed Acylation: For certain lactams, direct acylation using unactivated carboxylic acids can be achieved with Lewis acid catalysts like Zr(OPr)₄ or ZrOCl₂·8H₂O.[9] This method avoids the need to form a more reactive acylating agent first.

Detailed Protocol: N-Acylation using HATU Coupling

  • Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq), pivalic acid (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. The solution may turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to obtain the desired N-acylated lactam.

References

workup procedure for removing impurities from 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Oxa-2-azaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the workup and purification of this spirocyclic lactam. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry. However, like many heterocyclic compounds, its synthesis can yield a variety of impurities that must be removed to ensure the integrity of downstream applications. The purification process is not merely a procedural step but a critical point that dictates the quality and reliability of your research. This guide will walk you through the common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: Based on general principles of lactam synthesis, impurities can be broadly categorized:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the spirocyclic core.

  • Reagents and Catalysts: Any acids, bases, or coupling agents used in the synthesis may persist in the crude product.

  • Solvent Adducts: Residual solvents from the reaction or initial workup can sometimes form adducts with the product.

  • Side-Reaction Products: Incomplete cyclization, polymerization, or rearrangement can lead to various structural isomers or related byproducts.

  • Degradation Products: The lactam ring, although relatively stable in a γ-position, can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the corresponding amino acid.[1][2]

Q2: My crude product is an oil, but the pure compound is a white crystalline powder. What should I do?

A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation. The recommended first step is to attempt purification by column chromatography to remove the bulk of the impurities. Once a purer fraction is obtained, recrystallization is more likely to be successful.

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent initial tool for a quick purity check and to determine appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination, similar to methods developed for related compounds like 2-azaspiro[4.5]decan-3-one.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Troubleshooting Purification by Column Chromatography

Column chromatography is a primary method for purifying this compound. Here are some common issues and their solutions.

Problem Potential Cause Solution
Poor Separation of Product from Impurities Incorrect solvent system (eluent)Optimize the eluent using TLC. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) for your product of approximately 0.25-0.35.
Product Elutes Too Quickly (Low Retention) Eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent system.
Product Does Not Elute from the Column Eluent is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate). If the product is highly polar, you may need to add a small amount of an even more polar solvent like methanol.
Tailing of the Product Peak 1. The compound is interacting too strongly with the silica gel (e.g., acidic or basic nature).2. Column is overloaded.1. Add a small amount (0.1-1%) of a modifier to your eluent. For a basic compound, triethylamine can be used. For an acidic compound, acetic acid can be used.2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load no more than 1-5% of the silica gel weight.
Cracks or Channels in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification.
Workflow for Column Chromatography Purification

Caption: Workflow for Column Chromatography

Troubleshooting Recrystallization

Recrystallization is an effective final purification step to obtain a highly pure, crystalline product.

Problem Potential Cause Solution
Product Does Not Dissolve in the Hot Solvent The chosen solvent is not a good solvent for the compound, even when hot.Select a different solvent. The ideal recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated.2. The presence of impurities.1. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.2. The crude material may be too impure for recrystallization. Purify by column chromatography first.
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated.2. The compound is a slow crystallizer.1. Evaporate some of the solvent to increase the concentration and then cool again.2. Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.
Low Recovery of the Product 1. Too much solvent was used.2. The product has some solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.2. Cool the solution in an ice bath to minimize the solubility of the product before filtration.

Logical Flow for Selecting a Recrystallization Solvent

G A Select Potential Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Diisopropyl Ether) B Test Solubility of a Small Amount of Product in Each Solvent at Room Temperature A->B C Does it Dissolve? B->C D Good; Heat the Solution C->D No I Poor Candidate (Too Soluble) C->I Yes E Does it Fully Dissolve? D->E F Excellent Candidate; Allow to Cool Slowly E->F Yes J Poor Candidate (Insoluble) E->J No G Do Crystals Form? F->G H Successful Recrystallization G->H Yes K Consider a Two-Solvent System G->K No

Caption: Solvent Selection for Recrystallization

Detailed Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., diisopropyl ether, ethyl acetate/hexanes).

  • Dissolution: Place the impure, solid product in a flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

Technical Support Center: Catalyst Selection for 8-Oxa-2-azaspiro[4.5]decan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Oxa-2-azaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthetic pathway. The this compound core is a key structural motif in medicinal chemistry, and its efficient synthesis is paramount. This document provides direct, actionable advice to overcome common experimental hurdles.

Catalyst Selection Strategies: The Heart of the Synthesis

The formation of the spiro-γ-lactam core of this compound typically proceeds through a cascade reaction, such as a Michael addition followed by an intramolecular cyclization/lactamization. The choice of catalyst is the most critical parameter influencing reaction efficiency, yield, and stereoselectivity.

The primary role of the catalyst is to activate the substrates and facilitate the key bond-forming steps. This can be achieved through several distinct catalytic modes:

  • Organocatalysis: Chiral small organic molecules, such as cinchona alkaloids or N-Heterocyclic Carbenes (NHCs), can activate substrates through the formation of iminium ions or homoenolate equivalents.[1][2] These catalysts are particularly powerful for asymmetric synthesis, enabling precise control over the stereochemistry of the final product.[3]

  • Transition Metal Catalysis: Metals like Nickel, Zinc, Gold, or Palladium can coordinate to reactants, altering their electronic properties and facilitating reactions under mild conditions.[4][5] Dinuclear zinc catalysts, for example, have been used to synthesize complex spirooxindoles with excellent diastereo- and enantioselectivity.[4]

  • Lewis & Brønsted Acid Catalysis: Acid catalysts, ranging from traditional protic acids (TFA, HCl) to Lewis acids (LiCl, BF₃·OEt₂), are crucial for activating carbonyl groups and promoting iminium ion formation, which is often the driving force for the key cyclization step.[6][7] Cooperative catalysis, combining an NHC with a Lewis acid like lithium chloride, has proven effective for challenging transformations involving less reactive electrophiles.[2][8]

Decision Workflow for Catalyst Selection

The following workflow can guide your choice of catalyst based on the primary objectives of your experiment.

G start What is the primary goal? high_yield High Yield & Broad Substrate Scope start->high_yield high_stereo High Stereoselectivity (Diastereo- or Enantio-) start->high_stereo green_chem Green Chemistry & Catalyst Recyclability start->green_chem acid_cat Brønsted or Lewis Acids (e.g., TFA, BF₃·OEt₂) high_yield->acid_cat For robust, well-established Pictet-Spengler type routes. [5] transition_metal Transition Metals (e.g., Ni, Au, Zn) high_yield->transition_metal For novel C-C bond formations and milder conditions. [7] organo_cat Chiral Organocatalysts (Cinchona Alkaloids, NHCs) high_stereo->organo_cat Excellent for asymmetric Michael addition/cyclization cascades. [1] chiral_lewis Chiral Lewis Acids or Cooperative Systems (NHC+LA) high_stereo->chiral_lewis Effective for controlling stereocenters in annulation reactions. [2] hetero_cat Heterogeneous Catalysts (e.g., Nanoparticles) green_chem->hetero_cat Easy separation and reuse, often in aqueous media. [7] recyclable_organo Recyclable Organocatalysts (e.g., Fluorous-tagged) green_chem->recyclable_organo Combines benefits of organocatalysis with easier purification. [1]

Caption: Catalyst selection workflow for spiro-lactam synthesis.

Comparative Analysis of Catalyst Classes
Catalyst ClassTypical ExamplesAdvantagesDisadvantagesRepresentative YieldRef.
Organocatalysts Cinchona Alkaloids, Thioureas, N-Heterocyclic Carbenes (NHCs)High enantioselectivity, metal-free, tolerant of various functional groups.Can require high catalyst loading, sometimes longer reaction times.81-95%[1][3]
Transition Metals Ni, Zn, Au, Pd, Ru complexesHigh efficiency, broad substrate scope, can enable unique transformations.Potential for metal contamination in the final product, cost, air/moisture sensitivity.60-95%[4][9]
Lewis/Brønsted Acids TFA, BF₃·OEt₂, LiCl, Chiral Phosphoric AcidsLow cost, readily available, robust for certain cyclizations (e.g., Pictet-Spengler).Often require harsh conditions (heat, strong acid), limited stereocontrol unless a chiral acid is used.50-85%[6][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired this compound. What should I check first?

A1: Low conversion is a common issue that can typically be traced back to one of three areas: catalyst activity, reaction conditions, or substrate stability.

  • Potential Cause 1: Inactive Catalyst. The catalyst is the engine of your reaction. If it's inactive, nothing will happen.

    • Solution:

      • Verify Catalyst Quality: If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly (e.g., under inert atmosphere for air-sensitive metal catalysts).

      • Consider a Different Catalyst Type: If a mild organocatalyst is failing, the substrates may require a stronger activator. Consider switching to a Lewis acid or a more active transition metal catalyst. For Pictet-Spengler type reactions, traditional protic acids like TFA or Lewis acids like BF₃·OEt₂ are often effective.[6][11]

      • Optimize Catalyst Loading: While high catalyst loading can be a problem, too low a concentration will stall the reaction. Perform a screen of catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Potential Cause 2: Suboptimal Reaction Conditions. Temperature and solvent play a critical role in reaction kinetics and intermediate stability.

    • Solution:

      • Temperature Screening: Some reactions are efficient at room temperature, while others require heating to overcome activation barriers.[6] Start your reaction at a lower temperature and monitor progress by TLC or LC-MS. If no conversion is observed, gradually increase the temperature.

      • Solvent Screening: The solvent affects both the solubility of your reactants and the stability of charged intermediates. Aprotic solvents (e.g., DCM, Toluene) are often used, but protic solvents or even aqueous media have proven effective in certain organocatalytic systems.[3] A solvent screen is highly recommended during optimization.

Q2: The reaction works, but I am getting a complex mixture of side products and the yield of my target molecule is low. How can I improve selectivity?

A2: The formation of side products indicates that alternative reaction pathways are competitive with your desired transformation. Improving selectivity requires fine-tuning the reaction to favor one pathway over others.

  • Potential Cause 1: Catalyst Lacks Selectivity. An overly aggressive or non-selective catalyst can lead to undesired reactions.

    • Solution:

      • Switch to a Milder Catalyst: If using a strong acid is causing decomposition or side reactions, a switch to a milder catalyst, such as a chiral phosphoric acid or an organocatalyst, may be beneficial.[6]

      • Employ Cooperative Catalysis: In some cases, a combination of catalysts can enhance selectivity. For example, an N-Heterocyclic Carbene (NHC) combined with a mild Lewis acid like LiCl can promote the desired annulation while suppressing side pathways.[2]

  • Potential Cause 2: Undesired Stoichiometry. Incorrect stoichiometry can lead to side reactions like polymerization or the formation of over-alkylated products.

    • Solution:

      • Control Stoichiometry: Ensure precise measurement of your starting materials.

      • Slow Addition: Instead of adding all reagents at once, use a syringe pump for the slow addition of one of the reactants. This keeps its instantaneous concentration low, minimizing self-reaction or reaction with the product.[6]

Q3: I am struggling to achieve high enantioselectivity or diastereoselectivity. How can I control the stereochemistry?

A3: Achieving high stereoselectivity is essential for producing a single, desired stereoisomer. This requires the use of a chiral influence.

  • Potential Cause: Achiral Reaction Conditions. If you are not using a chiral catalyst or substrate, the product will be a racemic mixture. If diastereomers are possible, you may get a mixture.

    • Solution:

      • Introduce a Chiral Catalyst: This is the most common and effective strategy. Chiral organocatalysts, particularly those based on cinchona alkaloids or proline derivatives, are exceptionally effective at inducing high enantioselectivity in spiro-lactam synthesis.[1][3]

      • Use a Chiral Lewis Acid or Ligand: For metal-catalyzed reactions, employing a chiral ligand that coordinates to the metal center can create a chiral environment, guiding the substrates to react in a stereoselective manner. Dinuclear zinc catalysts with chiral ligands are a prime example.[4]

      • Check for Epimerization: Sometimes, the desired stereoisomer is formed but then epimerizes to a more stable, but undesired, isomer under the reaction or workup conditions. This can sometimes be mitigated by using milder (less acidic or basic) conditions for workup and purification.[10]

Frequently Asked Questions (FAQs)

  • What is the general mechanism for the organocatalytic synthesis of the spiro-γ-lactam core? The mechanism often involves a cascade sequence. For instance, using a bifunctional thiourea-cinchona alkaloid catalyst, the reaction can proceed via a thiol-Michael/Mannich/lactamization sequence.[1] The catalyst activates the substrates through hydrogen bonding and directs the stereochemical outcome of the key bond-forming steps. The general workflow is visualized below.

    G cluster_0 Catalytic Cycle Start Substrate A + Substrate B + Catalyst Activation Catalyst-Substrate Complex Formation Start->Activation Michael Stereoselective Michael Addition Activation->Michael Step 1 Mannich Intramolecular Mannich Reaction Michael->Mannich Step 2 Lactamization Lactamization & Catalyst Regeneration Mannich->Lactamization Step 3 Lactamization->Activation Catalyst Turnover Product Spiro-γ-lactam Product Lactamization->Product

    Caption: Generalized organocatalytic cascade for spiro-lactam synthesis.

  • What are the best analytical methods for monitoring this reaction? High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase, is ideal for monitoring reaction progress, determining yield, and assessing both diastereomeric ratio and enantiomeric excess. Additionally, quantitative NMR (qNMR) has been successfully used to quantify the formation of the closely related 2-azaspiro[4.5]decan-3-one, which is an impurity in Gabapentin.[12][13]

  • Are there any special considerations for scaling up this synthesis? Yes. When moving from milligram to gram or kilogram scale, several factors become critical:

    • Heat Transfer: Many of these reactions are exothermic. Ensure the reaction vessel has adequate cooling and temperature control to prevent thermal runaways.

    • Mixing: Efficient stirring is crucial to maintain homogeneity, especially in heterogeneous reactions or during slow additions.

    • Catalyst Cost and Loading: On a large scale, the cost of the catalyst becomes a significant factor. Reducing catalyst loading without sacrificing efficiency is a key optimization goal. Using a recyclable catalyst is highly advantageous.[1]

    • Purification: Chromatography may be feasible at the lab scale but is often impractical for large-scale production. Developing a purification strategy based on crystallization or extraction is essential.

Example Experimental Protocol

This protocol is a representative example based on an organocatalyzed Michael addition/cyclization/oxidation sequence for the synthesis of a spirooxindole lactone, which follows similar principles to the target molecule.[3][8]

Synthesis of a Spirooxindole Lactone via Asymmetric Michael Addition/Cyclization

  • Preparation: To a solution of an ammonium-tethered pyrrolidine-based organocatalyst (0.008 mmol, 0.02 equiv) and a co-catalyst like PhCO₂H (0.096 mmol) in a suitable solvent mixture (e.g., iPrOH/H₂O, 1:3, 0.5 mL) in a flame-dried vial, add the α,β-unsaturated aldehyde (0.4 mmol, 1.0 equiv).

  • Reaction Initiation: Add the 3-hydroxyoxindole (0.8 mmol, 2.0 equiv) to the mixture.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Upon completion, extract the reaction mixture with dichloromethane (3 x 10 mL). The organic layers contain the cyclized hemiacetal intermediate.

  • Oxidation: Subject the crude hemiacetal directly to oxidation with a suitable oxidizing agent, such as pyridinium chlorochromate (PCC, 1.2 mmol), to form the final spirooxindole lactone.

  • Purification: Purify the final product by flash column chromatography on silica gel to yield the desired spirooxindole lactone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine enantiomeric excess by chiral HPLC analysis.

References

Technical Support Center: Functionalization of the 8-Oxa-2-azaspiro[4.5]decan-3-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 8-Oxa-2-azaspiro[4.5]decan-3-one scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable spirocyclic core. Here, we address common challenges encountered during its functionalization, offering troubleshooting advice and in-depth FAQs to streamline your synthetic workflows.

Introduction to the Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, prized for its inherent three-dimensionality which can enhance physicochemical properties such as solubility and metabolic stability when compared to flatter aromatic systems. Its rigid conformation provides a unique platform for the precise spatial arrangement of functional groups, making it a compelling building block for novel therapeutics. However, the same structural features that make this scaffold attractive can also present unique synthetic challenges. This guide aims to provide practical, experience-driven solutions to overcome these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the chemical modification of the this compound core.

Challenges in N-Alkylation and N-Arylation

Question: I am experiencing low yields and incomplete conversion during the N-alkylation of the lactam nitrogen. What are the likely causes and how can I optimize the reaction?

Answer:

Low reactivity of the lactam nitrogen is a common challenge. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Additionally, steric hindrance from the spirocyclic framework can impede the approach of bulky electrophiles.

Root Cause Analysis & Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-alkylation.

Optimization Strategies:

  • Choice of Base: Standard bases like potassium carbonate may be insufficient to fully deprotonate the lactam. The use of stronger, non-nucleophilic bases is recommended.

    BasepKa of Conjugate AcidSolventTypical TemperatureNotes
    NaH~36THF, DMF0 °C to RTHighly effective for complete deprotonation. Requires anhydrous conditions.
    LiHMDS~26THF-78 °C to RTStrong, sterically hindered base. Minimizes side reactions.
    KHMDS~26THF-78 °C to RTSimilar to LiHMDS, may offer different solubility.
  • Reaction Conditions: Ensure strictly anhydrous conditions, as trace amounts of water can quench the strong base and the generated anion. Degassing the solvent can also be beneficial.

Detailed Protocol: N-Alkylation using Sodium Hydride

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Controlling Stereoselectivity in Functionalization

Question: I am attempting to introduce a substituent at a specific stereocenter, but I'm getting a mixture of diastereomers. How can I improve the stereocontrol?

Answer:

Achieving high diastereoselectivity in the functionalization of spirocycles is a well-known challenge.[1] The rigid, three-dimensional nature of the this compound core can influence the facial selectivity of incoming reagents.

Key Factors Influencing Stereoselectivity:

  • Directing Groups: Existing functional groups on the scaffold can direct the approach of reagents. For instance, the oxygen atom in the tetrahydropyran ring could potentially coordinate with certain catalysts or reagents.

  • Steric Hindrance: The inherent steric bulk of the spirocyclic system will favor the approach of reagents from the less hindered face.

  • Catalyst/Ligand Choice: In catalyzed reactions, the choice of chiral ligands can be crucial for inducing asymmetry.[1]

Strategies for Enhancing Stereoselectivity:

  • Substrate Control: Modify the substrate to introduce a bulky protecting group that blocks one face of the molecule, thereby directing the approach of the reagent to the opposite face.

  • Reagent-Based Control: Utilize sterically demanding reagents that will preferentially attack the less hindered face of the molecule.

  • Catalyst-Based Control: For reactions amenable to catalysis, screen a variety of chiral catalysts and ligands to find a system that provides high enantioselectivity or diastereoselectivity.

Illustrative Workflow for Stereoselective Synthesis:

Caption: Decision workflow for optimizing stereoselectivity.

Ring-Opening and Side Reactions

Question: Under certain reaction conditions, I am observing byproducts that suggest the opening of either the lactam or the tetrahydropyran ring. How can I prevent this?

Answer:

The this compound core contains two key heterocyclic rings that can be susceptible to cleavage under harsh reaction conditions.

  • Lactam Cleavage: The amide bond of the lactam can be hydrolyzed under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Ether Cleavage: The tetrahydropyran ring is generally stable but can be opened by strong Lewis acids or Brønsted acids.

Preventative Measures:

  • pH Control: Maintain the reaction pH as close to neutral as possible. If acidic or basic conditions are required, use milder reagents and lower temperatures.

  • Lewis Acid Choice: When a Lewis acid is necessary, opt for milder options (e.g., ZnCl₂, Sc(OTf)₃) over stronger ones (e.g., BBr₃, AlCl₃) unless ether cleavage is the desired outcome.

  • Temperature Management: Avoid excessive heating. If a reaction is sluggish at room temperature, consider screening alternative catalysts or using microwave irradiation for controlled, rapid heating, which can sometimes minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a cool, dry place, away from strong oxidizing agents.[2] For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) in a tightly sealed container is advisable to prevent degradation.

Q2: How can I confirm the successful synthesis and purity of my functionalized derivatives?

A2: A combination of analytical techniques is essential for structural confirmation and purity assessment:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the molecular structure, connectivity, and stereochemistry. The spiro carbon is a key diagnostic signal in the ¹³C NMR spectrum.

  • Mass Spectrometry (HRMS): Confirms the molecular formula of the product.

  • FTIR Spectroscopy: Can confirm the presence of key functional groups, such as the lactam carbonyl.

  • HPLC/LC-MS: To assess the purity of the compound and to monitor reaction progress.

Q3: Are there any known safety hazards associated with this scaffold?

A3: According to available safety data, this compound is classified as a substance that may be harmful if swallowed, and can cause skin and eye irritation.[2] It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Where can I find reliable synthetic procedures for the core scaffold itself?

A4: The synthesis of the this compound core has been reported in the literature. A convenient synthesis from commercially available reagents like tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed.[1] For detailed experimental procedures, it is recommended to consult peer-reviewed publications and patents.

References

Validation & Comparative

A Researcher's Guide to the In Vitro Biological Validation of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirocyclic scaffold represents a compelling structural motif in modern medicinal chemistry, offering a rigid three-dimensional architecture that can enhance binding affinity, selectivity, and overall drug-like properties.[1][2][3] This guide provides a comprehensive framework for the in vitro biological validation of a specific spiro-lactam, 8-Oxa-2-azaspiro[4.5]decan-3-one. While direct biological data for this exact compound is sparse in public literature[4], published research on closely related analogues provides a strong, evidence-based starting point for investigation, pointing towards activity at muscarinic acetylcholine receptors.[5]

This document outlines a multi-faceted validation strategy, beginning with the primary hypothesis of M1 muscarinic agonism. To ensure a thorough characterization and to fulfill the role of a comparative guide, we also propose the investigation of two high-value alternative CNS targets: the Sigma-1 receptor (S1R) and the GABA-A receptor. We provide detailed, step-by-step protocols for binding and functional assays, rationale for experimental choices, and a framework for comparing the compound's activity against established pharmacological agents.

Introduction: The Significance of the Spiro[4.5]decane Scaffold

Spirocycles, chemical structures defined by two rings sharing a single carbon atom, have gained significant traction in drug discovery. Their inherent structural rigidity reduces conformational entropy upon binding to a biological target, a feature that can translate into higher potency.[2] The this compound core combines a tetrahydropyran ring with a γ-lactam (pyrrolidinone) ring. Lactam-containing structures are prevalent in a vast array of biologically active molecules and natural products, often serving as key pharmacophoric elements.[6][7]

The objective of this guide is to provide researchers with a logical, efficient, and self-validating workflow to elucidate the primary biological activity and potential secondary or off-target effects of this compound in vitro.

Formulating the Biological Hypotheses

A successful validation campaign begins with well-reasoned hypotheses based on available chemical and biological data.

Primary Hypothesis: M1 Muscarinic Acetylcholine Receptor (M1AR) Agonism

The most direct evidence guiding our investigation comes from a study by Ishiwata et al. (1995), which detailed the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists for potential Alzheimer's disease treatment.[5] Specifically, compounds with the core 8-azaspiro[4.5]decan-3-one skeleton, such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent muscarinic activities.[5] Given the extreme structural similarity, it is highly probable that this compound also interacts with muscarinic receptors. The M1AR, a Gq-coupled G-protein coupled receptor (GPCR), is a critical target for enhancing cognitive function, making this a therapeutically relevant hypothesis.

Secondary Hypotheses: Sigma-1 (S1R) and GABA-A Receptor Modulation

A comprehensive screening should not be limited to a single target. The structural features of this compound suggest other plausible interactions.

  • Sigma-1 Receptor (S1R): The S1R is a unique intracellular chaperone protein, not a classical receptor, located at the endoplasmic reticulum.[8][9] It is known for its remarkable promiscuity, binding a wide array of structurally diverse ligands, including many CNS-active drugs.[10][11] Notably, other functionalized 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been specifically developed as high-affinity S1R ligands for tumor imaging, establishing a strong precedent for this scaffold's interaction with S1R.[12]

  • GABA-A Receptor: As the primary ligand-gated inhibitory ion channel in the central nervous system, the GABA-A receptor is a major target for sedative, anxiolytic, and anti-convulsive drugs.[13][14] The γ-lactam ring of the test compound is a cyclic amide, which can be considered a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA). This structural mimicry provides a strong rationale for investigating potential modulatory activity at the GABA-A receptor complex.[15][16]

The In Vitro Validation Workflow

We propose a phased approach, moving from initial binding confirmation to functional characterization and selectivity assessment. This workflow ensures that resources are used efficiently, with each phase informing the next.

Validation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Analysis P1_M1 M1AR Binding Assay (Ki determination) P2_M1 M1AR Functional Assay (Ca2+ mobilization / IP1) Determine EC50/IC50 P1_M1->P2_M1 If Ki < 1µM P1_S1R S1R Binding Assay (Ki determination) P2_S1R S1R Functional Assay (Ca2+ flux / Biosensor) Agonist vs. Antagonist P1_S1R->P2_S1R If Ki < 1µM P1_GABA GABA-A Binding Assay (Ki determination) P2_GABA GABA-A Functional Assay (Electrophysiology) Potentiation/Inhibition P1_GABA->P2_GABA If Ki < 1µM P3 Data Synthesis & Comparison (Table of Ki, EC50, IC50) vs. Reference Compounds P2_M1->P3 P2_S1R->P3 P2_GABA->P3 Start Start Start->P1_M1 Start->P1_S1R Start->P1_GABA

Caption: Proposed multi-phase workflow for in vitro validation.

Phase 1 Protocols: Target Binding Affinity

The first step is to confirm whether the compound physically interacts with the hypothesized targets using competitive radioligand binding assays. The primary output is the inhibition constant (Ki), which quantifies the compound's binding affinity.

M1 Muscarinic Receptor Binding Assay
  • Rationale: This assay directly tests the primary hypothesis. We use a well-characterized radioligand to label the M1AR, and measure the ability of our test compound to displace it.

  • Protocol:

    • Source: Use cell membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic acetylcholine receptor (CHRM1).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a potent muscarinic antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg protein/well), [³H]-NMS (at a final concentration near its Kd, typically 0.5-1.0 nM), and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M). b. To determine non-specific binding, add a high concentration of a non-labeled competitor (e.g., 1 µM Atropine) to a set of control wells. c. Incubate at 25°C for 60-90 minutes to reach equilibrium. d. Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. e. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. f. Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Sigma-1 Receptor (S1R) Binding Assay
  • Rationale: This assay evaluates the secondary hypothesis of S1R interaction. Guinea pig liver membranes are an excellent native source due to their high expression of S1R.[17][18]

  • Protocol:

    • Source: Guinea pig liver membrane homogenate.

    • Radioligand: [³H]-(+)-Pentazocine, a high-affinity S1R agonist.[17][19]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Procedure: a. In a 96-well plate, combine membrane homogenate (50-100 µg protein/well), [³H]-(+)-Pentazocine (at a final concentration near its Kd, typically 2-5 nM), and varying concentrations of the test compound. b. To determine non-specific binding, add 10 µM Haloperidol to control wells.[17] c. Incubate at 37°C for 90-120 minutes.[19] d. Terminate and analyze as described in the M1AR protocol (Section 4.1, steps d-f).

    • Data Analysis: Calculate IC50 and Ki as described for the M1AR assay.

GABA-A Receptor Binding Assay
  • Rationale: This assay assesses binding to the GABA binding site on the GABA-A receptor complex.

  • Protocol:

    • Source: Rat or mouse whole brain membranes (excluding cerebellum).

    • Radioligand: [³H]-Muscimol, a potent GABA-A receptor agonist.[15][20]

    • Assay Buffer: 50 mM Tris-citrate, pH 7.1.

    • Procedure: a. In a 96-well plate, combine brain membranes (100-200 µg protein/well), [³H]-Muscimol (at a final concentration near its Kd, typically 2-4 nM), and varying concentrations of the test compound. b. To determine non-specific binding, add 100 µM GABA to control wells. c. Incubate on ice (0-4°C) for 20-30 minutes. d. Terminate and analyze as described in the M1AR protocol (Section 4.1, steps d-f).

    • Data Analysis: Calculate IC50 and Ki as described for the M1AR assay.

Phase 2 Protocols: Functional Characterization

If a compound shows significant binding affinity (e.g., Ki < 1 µM) in Phase 1, the next critical step is to determine its functional effect. Does it activate (agonist), block (antagonist), or otherwise modulate (allosteric modulator) the target?

M1AR Functional Assay: Calcium Mobilization
  • Rationale: The M1AR is coupled to the Gq alpha subunit, which, upon activation, initiates a signaling cascade leading to the release of intracellular calcium (Ca²⁺). This provides a robust and high-throughput method to measure receptor activation.

  • Signaling Pathway Diagram:

M1AR_Signaling cluster_ligand Ligand Binding M1AR M1AR Gq Gq Protein M1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Release Ca2+ Release ER->Ca_Release Agonist Agonist (e.g., Acetylcholine, Test Compound) Agonist->M1AR Activates

Caption: Simplified M1AR Gq-coupled signaling pathway.

  • Protocol:

    • Cell Line: Use HEK293 or CHO cells stably expressing the human M1AR.

    • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Procedure: a. Plate cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence. b. Load cells with the calcium dye according to the manufacturer's protocol (typically 60 minutes at 37°C). c. Wash cells with HBSS buffer to remove excess dye. d. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). e. Agonist Mode: Add varying concentrations of the test compound and measure the fluorescence change over time. Use a known M1 agonist like Carbachol as a positive control. f. Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes, then add a fixed concentration of Carbachol (at its EC80) and measure the inhibition of the calcium response.

    • Data Analysis:

      • Agonist: Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 (concentration for 50% maximal effect).

      • Antagonist: Plot the inhibition of the Carbachol response against the log concentration of the compound to calculate the IC50.

S1R Functional Assay: Differentiating Agonists and Antagonists
  • Rationale: Characterizing S1R functional activity is less direct than for GPCRs. One established method uses an allosteric modulator, phenytoin (DPH), which selectively increases the binding affinity of S1R agonists but not antagonists.[21][22] This provides a predictive tool for functional classification.

  • Protocol:

    • Perform the S1R radioligand binding assay as described in Section 4.2 in two parallel sets of experiments.

    • Set 1 (Control): Run a standard competition curve for the test compound against [³H]-(+)-Pentazocine.

    • Set 2 (DPH): Run an identical competition curve but include a fixed concentration of phenytoin (e.g., 30 µM) in all wells.

    • Data Analysis: Calculate the Ki for the test compound from both sets of experiments.

      • If the Ki value significantly decreases (affinity increases) in the presence of DPH, the compound is predicted to be an S1R agonist .

      • If the Ki value remains unchanged, the compound is predicted to be an S1R antagonist .

Comparative Analysis

The final step is to synthesize all the data into a clear, comparative format. This allows for an objective assessment of the compound's potency, selectivity, and overall pharmacological profile.

CompoundTargetBinding Assay Ki (nM)Functional Assay EC50 (nM)Functional Assay IC50 (nM)Functional Mode
This compound M1AR Experimental ValueExperimental ValueExperimental Valuee.g., Partial Agonist
S1R Experimental Value--e.g., Antagonist (Predicted)
GABA-A Experimental Value-Experimental Valuee.g., No modulation
Carbachol (Reference)M1AR ~1,500~1,000-Full Agonist
Atropine (Reference)M1AR ~1-2-~1-2Antagonist
(+)-Pentazocine (Reference)S1R ~3-5--Agonist
Haloperidol (Reference)S1R ~2-4--Antagonist
Muscimol (Reference)GABA-A ~10-20--Agonist

Note: Reference values are approximate and can vary based on assay conditions.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial in vitro characterization of this compound. By systematically evaluating its interaction with M1 muscarinic, Sigma-1, and GABA-A receptors, researchers can build a comprehensive pharmacological profile.

The results from this workflow will be foundational. A potent and selective M1AR agonist could be a candidate for pro-cognitive drug development.[5] A high-affinity S1R ligand could be explored for neurodegenerative diseases or psychiatric disorders.[8][23] Significant GABA-A activity would suggest a different therapeutic path. The comparative data will be crucial for determining selectivity and guiding the subsequent steps of the drug discovery process, including lead optimization, off-target liability screening, and eventual in vivo efficacy studies.

References

A Comparative Guide to the In Vivo Efficacy of Spirocyclic NK1 Receptor Antagonists in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, the repurposing of established drugs for new indications presents a compelling strategy for accelerated drug development. This guide provides a comparative analysis of the in vivo efficacy of spirocyclic and related heterocyclic compounds acting as Neurokinin-1 (NK1) receptor antagonists, with a primary focus on their emerging application in oncology. While the 8-Oxa-2-azaspiro[4.5]decan-3-one scaffold represents a key structural motif in medicinal chemistry, this guide extends to functionally analogous compounds that have generated a significant body of preclinical evidence.

This document is intended for researchers, drug development professionals, and scientists in the field of oncology. It offers an in-depth comparison of key NK1 receptor antagonists, supported by experimental data, detailed protocols, and mechanistic insights to inform the design and execution of future preclinical studies.

The Therapeutic Rationale: Targeting the Substance P/NK1 Receptor Axis in Cancer

The Substance P (SP) / Neurokinin-1 Receptor (NK1R) signaling axis, traditionally associated with pain, inflammation, and emesis, is now recognized as a significant contributor to tumor progression.[1][2] SP, an undecapeptide, is the endogenous ligand for the G protein-coupled NK1 receptor.[2] In a multitude of cancer types, tumor cells overexpress NK1R, and the tumor microenvironment often exhibits elevated levels of SP.[1][2]

The binding of SP to NK1R initiates a cascade of downstream signaling events that collectively promote cancer cell proliferation, survival, migration, and angiogenesis.[1][2][3] This makes the NK1R an attractive therapeutic target. By blocking this interaction, NK1R antagonists can effectively inhibit these pro-tumorigenic processes. The FDA-approved antiemetic drug, aprepitant, is a well-characterized NK1R antagonist that has shown considerable promise in preclinical cancer models, validating this therapeutic approach.[4][5]

The following diagram illustrates the pivotal signaling pathways activated by the SP/NK1R axis in cancer cells, which are subsequently inhibited by NK1R antagonists.

SP_NK1R_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates SP Substance P (SP) SP->NK1R Binds PLC PLC Gq->PLC PI3K_path PI3K/Akt/mTOR Pathway Gq->PI3K_path PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC MAPK_path MAPK Pathway (ERK) PKC->MAPK_path Proliferation Cell Proliferation & Survival MAPK_path->Proliferation Migration Migration & Invasion MAPK_path->Migration PI3K_path->Migration Angiogenesis Angiogenesis PI3K_path->Angiogenesis Apoptosis Inhibition of Apoptosis PI3K_path->Apoptosis Antagonist NK1R Antagonists (e.g., Aprepitant) Antagonist->NK1R Blocks

Caption: SP/NK1R signaling pathways in cancer and point of inhibition.

Comparative In Vivo Efficacy of NK1 Receptor Antagonists

The following table summarizes the in vivo antitumor efficacy of two prominent NK1 receptor antagonists, aprepitant and L-733,060, across various preclinical cancer models. This comparative data highlights their potential as broad-spectrum anticancer agents.

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy FindingsReference(s)
Aprepitant Gallbladder Cancer (GBC)Xenograft MiceNot SpecifiedSuppressed tumor growth in vivo.[6][7]
Triple-Negative Breast Cancer (TNBC)Observational Human StudyStandard antiemetic dosageAssociated with improved distant disease-free survival and breast cancer-specific survival.[8][9]
Osteosarcoma (MG-63 cells)Xenograft MiceNot SpecifiedDecreased tumor volume.[5]
Hepatoblastoma (HuH6 cells)Xenograft MiceNot SpecifiedDecreased tumor volume.[5]
L-733,060 Retinoblastoma (WERI-Rb-1 and Y-79 cells)In vitro data7.5-25 µMInhibited cell growth in a dose-dependent manner.[10][11]
Melanoma (COLO 858, MEL H0, COLO 679 cells)In vitro data2.5-50 µMInhibited cell growth in a dose-dependent manner.[12]
Small-Cell Lung CancerIn vivo data mentionedNot specifiedInhibited tumor growth.[10]

Experimental Protocol: Murine Xenograft Model for Efficacy Assessment

The evaluation of novel anticancer agents relies on robust and reproducible in vivo models. The subcutaneous xenograft model in immunocompromised mice is a cornerstone of preclinical oncology research. The following protocol provides a standardized workflow for assessing the efficacy of NK1 receptor antagonists.

The causality behind these steps is critical: using healthy, sub-confluent cells ensures high viability for tumor establishment. Matrigel provides an extracellular matrix scaffold that supports initial tumor cell survival and growth. Tumor volume measurements are taken regularly to monitor growth kinetics and response to treatment. Ethical considerations, such as defined humane endpoints, are paramount throughout the study.

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Monitoring cluster_treat Phase 3: Treatment & Endpoint A1 1. Cell Culture: - Culture cancer cells to 70-80% confluency. - Harvest using trypsin-EDTA. A2 2. Cell Preparation: - Wash cells with PBS. - Resuspend in serum-free medium or PBS. - Perform viable cell count (e.g., Trypan Blue). A1->A2 A3 3. Injection Mix: - Resuspend cells to desired concentration. - Mix 1:1 with Matrigel on ice. A2->A3 B1 4. Subcutaneous Injection: - Inject cell/Matrigel suspension (e.g., 100-200 µL) into the flank of immunocompromised mice. A3->B1 B2 5. Tumor Growth Monitoring: - Palpate for tumor formation. - Measure tumor volume with calipers 2-3 times weekly. - Volume = (width)^2 x length / 2. B1->B2 C1 6. Group Randomization & Treatment: - Randomize mice when tumors reach ~100 mm³. - Administer Vehicle Control or NK1R Antagonist (e.g., Aprepitant) via specified route and schedule. B2->C1 C2 7. Efficacy Evaluation: - Continue tumor volume measurements. - Monitor body weight as a measure of toxicity. C1->C2 C3 8. Study Endpoint: - Euthanize mice when tumors reach predetermined size or at study conclusion. - Harvest tumors for ex vivo analysis (e.g., IHC, Western Blot). C2->C3

Caption: Standard workflow for a murine subcutaneous xenograft study.

Detailed Step-by-Step Methodology

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Immunocompromised mice (e.g., BALB/c nude or SCID), 6-8 weeks old

  • 1 mL syringes with 27-gauge needles

  • Digital calipers

  • Test compound (NK1R antagonist) and vehicle

Procedure:

  • Cell Preparation:

    • Culture cells in appropriate medium until they reach 70-80% confluency.[13]

    • Harvest the cells by washing with PBS and detaching with trypsin-EDTA.[13]

    • Neutralize trypsin with complete medium, transfer cells to a conical tube, and centrifuge.

    • Wash the cell pellet twice with sterile PBS.[13]

    • Resuspend the final cell pellet in cold, serum-free medium or PBS at a concentration of 1x10⁷ to 5x10⁷ cells/mL.

    • On ice, mix the cell suspension 1:1 (v/v) with Matrigel. Keep the mixture on ice to prevent premature gelling.[14]

  • Animal Inoculation:

    • Anesthetize the mice according to approved institutional protocols.

    • Using a 1 mL syringe and a 27-gauge needle, draw up 100-200 µL of the cell/Matrigel suspension.

    • Inject the suspension subcutaneously into the right flank of each mouse.[13][14]

  • Tumor Monitoring and Treatment:

    • Monitor the mice for tumor formation, which typically occurs within 1-3 weeks.

    • Once tumors are palpable, begin measuring their dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[13]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Aprepitant).

    • Prepare the dosing solutions for the NK1R antagonist. For preclinical studies, dosing is often higher than for antiemetic use and administered daily or several times a week via oral gavage or intraperitoneal injection.

    • Administer the treatment according to the planned schedule.

    • Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis:

    • The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

    • At the endpoint, euthanize the mice according to IACUC guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blotting for signaling pathway components).

Concluding Remarks

The preclinical in vivo data strongly suggest that targeting the SP/NK1R signaling axis with antagonists like aprepitant and L-733,060 is a viable and promising strategy in oncology. These compounds have demonstrated the ability to inhibit tumor growth across a range of cancer types, providing a solid foundation for further investigation. The repurposing of aprepitant, a drug with a well-established safety profile, is particularly advantageous.

This guide provides a framework for comparing these agents and a detailed protocol for their evaluation in a standard preclinical model. It is imperative that future studies are designed with rigor, including appropriate controls, to further elucidate the full potential of this therapeutic class and to pave the way for clinical translation.

References

A Comparative Analysis of 8-Oxa-2-azaspiro[4.5]decan-3-one and Other Spiro-Lactams for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of drug discovery, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among these, spirocyclic compounds, characterized by a single atom shared between two rings, have garnered significant attention due to their inherent three-dimensional structure and conformational rigidity.[1][2] This unique topology allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1] Within this class, spiro-lactams, which incorporate a cyclic amide (lactam) fused in a spirocyclic manner, have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[3][4]

This guide provides a comprehensive comparative analysis of 8-Oxa-2-azaspiro[4.5]decan-3-one, a prominent spiro-γ-lactam, against other classes of spiro-lactams. We will delve into their synthesis, structural features, and biological performance, supported by experimental data, to offer researchers and drug development professionals a clear perspective on the potential of these compounds in therapeutic design.

The Spiro-Lactam Universe: A Structural Overview

Spiro-lactams can be broadly categorized based on the size of the lactam ring. The most extensively studied classes are spiro-β-lactams (four-membered ring) and spiro-γ-lactams (five-membered ring).[3][5] The constrained nature of the spirocyclic system imparts a well-defined three-dimensional geometry, which can be advantageous for receptor binding and selectivity.[1]

dot

Caption: Major classes of spiro-lactams based on lactam ring size.

Focus on this compound: A Spiro-γ-Lactam Case Study

This compound is a heterocyclic compound featuring a γ-lactam ring spiro-fused to a tetrahydropyran ring. This scaffold has been a subject of significant interest, particularly in the development of M1 muscarinic acetylcholine receptor agonists for the potential treatment of cognitive deficits in Alzheimer's disease.[1][6]

Synthesis of this compound

The synthesis of this compound and its derivatives often involves multi-step sequences. A common strategy involves the construction of the spirocyclic core through intramolecular cyclization reactions. One reported method utilizes a Michael addition of hydroxyurea to an α,β-unsaturated ester, followed by cyclization to form the γ-lactam ring.[2] Another approach involves the use of commercially available reagents like tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane in a convenient synthesis route.[7]

Biological Activity: M1 Muscarinic Agonism

A key therapeutic application of this compound derivatives lies in their activity as M1 muscarinic receptor agonists. The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in learning and memory processes.[8]

A study by Onan et al. (1995) reported that 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (a derivative of the core structure) exhibited a high affinity for muscarinic receptors, with a Ki value of 7 nM in displacing [3H]Oxo-M binding.[6] Further investigations revealed that this class of compounds acts as partial agonists at M1 receptors, stimulating phosphoinositide hydrolysis.[1]

Comparative Analysis: this compound vs. Other Spiro-Lactams

The therapeutic potential of a spiro-lactam is intrinsically linked to its structural features, including the size of the lactam ring and the nature of the spiro-fused ring system.

Spiro-β-Lactams: Potent and Diverse Bioactivities

Spiro-β-lactams, containing a four-membered azetidin-2-one ring, are another prominent class of spiro-lactams. They are often synthesized via the Staudinger [2+2] ketene-imine cycloaddition reaction.[9][10][11] This class of compounds has demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[12][13]

For instance, certain spiro-β-lactams derived from 6-aminopenicillanic acid have shown potent anti-HIV and antiplasmodial activity.[14] While direct comparative studies against this compound on the same biological target are scarce, the diverse bioactivity of spiro-β-lactams highlights their versatility as a scaffold. However, a study on the antimicrobial activity of spiro-γ-lactams derived from spiro-β-lactams suggested that the β-lactam core was a requirement for the observed anti-HIV and antiplasmodial activity, indicating that the lactam ring size can be a critical determinant of biological function.[14]

Other Spiro-γ-Lactams: Exploring Structural Diversity

The spiro-γ-lactam family extends beyond the oxa-azaspiro[4.5]decane core. For example, spirooxindolo-γ-lactams have been synthesized and evaluated for their biological activities.[3] The synthesis of these compounds often utilizes 1,3-dipolar cycloaddition reactions.[15][16][17][18]

Quantitative Comparison of M1 Muscarinic Receptor Affinity

To provide a quantitative perspective, the following table summarizes the reported M1 muscarinic receptor binding affinities for derivatives of this compound and a related diaza-analogue.

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M1/M2 SelectivityReference
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one7--[6]
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one---[1]
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a)HighHighLow[2]

Note: Direct Ki values for the ethyl analogue and a comprehensive selectivity profile for the dimethyl analogue were not explicitly provided in the cited abstract. "High" affinity for compound 6a indicates potent binding without a specific value.

The data indicates that derivatives of this compound can exhibit high affinity for the M1 muscarinic receptor. The diaza-analogue, while also showing high affinity, displayed low selectivity over the M2 receptor, which can lead to undesirable side effects.[2] This underscores the importance of the specific heteroatom composition in the spirocyclic system for achieving receptor selectivity.

Experimental Protocols

To facilitate further research and comparative studies, this section provides outlines of common synthetic and biological evaluation methods.

General Synthesis of Spiro-β-Lactams via Staudinger Cycloaddition

The Staudinger [2+2] cycloaddition is a cornerstone for the synthesis of β-lactams.

dot

Staudinger_Synthesis Carboxylic_Acid Substituted Acetic Acid Ketene Ketene Intermediate Carboxylic_Acid->Ketene Activation (e.g., TsCl, DIPEA) Spiro_beta_Lactam Spiro-β-Lactam Ketene->Spiro_beta_Lactam [2+2] Cycloaddition Imine Imine Imine->Spiro_beta_Lactam

Caption: General workflow for Staudinger [2+2] cycloaddition.

Protocol Outline:

  • Ketene Generation: A substituted acetic acid is dissolved in an anhydrous solvent (e.g., o-xylene). A base (e.g., diisopropylethylamine, DIPEA) and an activating agent (e.g., 4-toluenesulfonyl chloride, TsCl) are added to generate the ketene in situ.[9][10]

  • Cycloaddition: The corresponding imine is added to the reaction mixture.

  • Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

General Synthesis of Spiro-γ-Lactams via 1,3-Dipolar Cycloaddition

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, including the γ-lactam core of certain spiro compounds.

dot

Dipolar_Cycloaddition Nitrile_Oxide Nitrile Oxide (1,3-dipole) Spiro_gamma_Lactam Spiro-γ-Lactam Nitrile_Oxide->Spiro_gamma_Lactam [3+2] Cycloaddition Dipolarophile Alkene (Dipolarophile) Dipolarophile->Spiro_gamma_Lactam

Caption: General workflow for 1,3-dipolar cycloaddition.

Protocol Outline:

  • Generation of the 1,3-Dipole: A nitrile oxide is typically generated in situ from an oxime precursor.

  • Cycloaddition: The nitrile oxide is reacted with a suitable dipolarophile, such as an α-methylene-γ-lactam.[16]

  • Stereocontrol: The stereoselectivity of the cycloaddition can be influenced by the nature of the reactants and the reaction conditions.[16]

  • Purification: The resulting spiro-γ-lactam is purified using standard chromatographic techniques.

M1 Muscarinic Receptor Binding Assay

This assay is crucial for determining the affinity of a compound for the M1 receptor.

Protocol Outline:

  • Membrane Preparation: Membranes from cells expressing the human M1 muscarinic receptor are prepared.[19][20]

  • Radioligand Binding: The membranes are incubated with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound.[19][20]

  • Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound and free radioligand.[19]

  • Scintillation Counting and Data Analysis: The radioactivity of the filters is measured using a scintillation counter. The data is then analyzed to determine the Ki value of the test compound.

Conclusion and Future Perspectives

The comparative analysis reveals that this compound represents a valuable scaffold for the development of M1 muscarinic agonists. Its rigid, three-dimensional structure allows for specific interactions with the receptor, leading to high binding affinity. However, the broader class of spiro-lactams, including spiro-β-lactams and other spiro-γ-lactam derivatives, offers a rich chemical space for the discovery of novel therapeutics targeting a wide range of diseases.

Future research should focus on direct, head-to-head comparative studies of different spiro-lactam scaffolds against various biological targets. This will enable a more comprehensive understanding of the structure-activity relationships and guide the rational design of next-generation spiro-lactam-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The development of novel and efficient synthetic methodologies will also be crucial in expanding the accessible diversity of these promising molecular architectures.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Oxa-2-azaspiro[4.5]decan-3-one Analogs: A Forward-Looking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention due to their conformational rigidity and ability to present substituents in well-defined spatial orientations, which can lead to enhanced target affinity and selectivity. The 8-Oxa-2-azaspiro[4.5]decan-3-one scaffold represents a promising, yet underexplored, chemotype with potential applications in various therapeutic areas.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs. It is important to note that, to date, there is a limited body of published research specifically detailing the SAR of this particular scaffold. Therefore, this guide will take a forward-looking approach by first examining the synthesis of the core structure and then drawing insightful comparisons from SAR studies of closely related spirocyclic lactam analogs. By understanding the SAR of these related compounds, we can infer potential trends and guide future drug discovery efforts targeting the this compound core.

Synthesis of the 8-Oxa-2-azaspiro[4.5]decane Core

The synthesis of the parent 8-oxa-2-azaspiro[4.5]decane has been reported, providing a foundational route for the future generation of diverse analogs. A convenient synthesis has been developed utilizing commercially available reagents, starting from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[1] This accessibility is crucial for enabling extensive medicinal chemistry programs aimed at exploring the therapeutic potential of this scaffold.

Comparative SAR Analysis of Structurally Related Analogs

To elucidate the potential SAR of this compound, we will delve into the well-documented SAR of the regioisomeric 1-Oxa-8-azaspiro[4.5]decane scaffold, which has been extensively studied as a source of M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2]

Insights from 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists

A seminal study by Tsukamoto and colleagues provides a detailed investigation into the SAR of 1-Oxa-8-azaspiro[4.5]decanes.[2] Their work demonstrates how systematic modifications to the spirocyclic core influence affinity for M1 and M2 muscarinic receptors and in vivo activity.

The parent compound in their series, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, exhibited potent but non-selective muscarinic activity.[2] This prompted a systematic exploration of modifications at various positions, as summarized in the table below.

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In Vivo Antiamnesic Activity (ED50, mg/kg, s.c.)
17 Me=O2.32.50.1
18 Et=O3.1110.3
29 Me=CH24.6210.1
37 Me=NOH151001

Data sourced from Tsukamoto et al., 1995.[2]

Key SAR Observations:

  • Substitution at the 2-position: Replacing the 2-methyl group with an ethyl group (compound 18 ) led to a slight decrease in M1 affinity but a more significant drop in M2 affinity, thereby increasing M1 selectivity.[2] This suggests that the steric bulk at this position is a critical determinant of receptor subtype selectivity.

  • Modification of the 3-keto group: Conversion of the lactam carbonyl to a methylene group (compound 29 ) or an oxime (compound 37 ) also resulted in enhanced M1 selectivity over M2.[2] Notably, the 3-methylene analog 29 retained potent in vivo antiamnesic activity.

  • Stereochemistry: The study also revealed that the M1 agonist activity resided preferentially in the (-)-isomers of the active compounds. The absolute configuration of the active enantiomer of compound 29 was determined to be S, which is the same as that of the natural muscarinic agonist, muscarone.[2]

Inferred SAR and Future Directions for this compound Analogs

Based on the comprehensive SAR of the 1-Oxa-8-azaspiro[4.5]decane scaffold, we can extrapolate potential avenues for the exploration of this compound analogs.

SAR_Inference

Key Areas for Future Exploration:

  • N-2 Position: The nitrogen atom at the 2-position of the lactam ring is an obvious handle for introducing diversity. Alkylation, arylation, or acylation at this position could significantly impact the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn will affect its pharmacokinetic profile and target engagement.

  • Positions 1 and 4: Drawing parallels from the 1-Oxa-8-azaspiro[4.5]decane series, substitutions on the pyrrolidinone ring, specifically at positions 1 and 4, are likely to be critical for biological activity and selectivity. The introduction of small alkyl groups, as well as functional groups capable of hydrogen bonding, should be explored.

  • Spirocyclic Core Modifications: While the current focus is on the this compound core, future work could explore the impact of altering the ring sizes (e.g., 8-Oxa-2-azaspiro[5.5]undecan-3-one) or replacing the oxygen atom with other heteroatoms.

Potential Therapeutic Targets:

Given the structural similarity to muscarinic agonists, it is plausible that analogs of this compound could also modulate cholinergic receptors. However, the unique arrangement of heteroatoms may lead to novel pharmacology. A broad screening approach against a panel of G-protein coupled receptors (GPCRs) and ion channels would be a prudent first step in identifying the biological targets of this scaffold.

Experimental Protocols

To facilitate the investigation of novel this compound analogs, we provide detailed protocols for key assays that are essential for characterizing compounds targeting muscarinic receptors.

Muscarinic Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay methodologies.[3][4]

Objective: To determine the affinity of test compounds for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay

This is a functional assay to measure the agonist activity of compounds at Gq-coupled muscarinic receptors (M1, M3, M5).[5][6]

Objective: To quantify the stimulation of inositol phosphate production by test compounds.

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest.

  • [³H]-myo-inositol.

  • Assay medium (e.g., DMEM).

  • Stimulation buffer (e.g., Krebs-Henseleit buffer containing LiCl).

  • Anion exchange resin (e.g., Dowex AG1-X8).

  • Scintillation cocktail and counter.

Procedure:

  • Seed the cells in multi-well plates and label them overnight with [³H]-myo-inositol in an appropriate medium.

  • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Add serial dilutions of the test compounds and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

  • Neutralize the samples and apply them to anion exchange columns.

  • Wash the columns to remove free [³H]-myo-inositol.

  • Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Add the eluate to scintillation vials with scintillation cocktail and quantify the radioactivity.

  • Generate dose-response curves and calculate EC₅₀ values (the concentration of agonist that produces 50% of the maximal response).

screening_workflow

Conclusion

The this compound scaffold represents a promising yet largely untapped area for drug discovery. While direct SAR studies on this specific chemotype are currently lacking, a comparative analysis of structurally related spirocyclic lactams, particularly the 1-Oxa-8-azaspiro[4.5]decane series, provides a valuable roadmap for future research. The insights gained from these related compounds suggest that modifications to the N-2 position and substitutions on the pyrrolidinone ring are likely to be key determinants of biological activity and selectivity. By leveraging the synthetic accessibility of the core scaffold and employing the robust experimental protocols outlined in this guide, researchers are well-equipped to unlock the therapeutic potential of this intriguing class of molecules. The systematic exploration of this compound analogs holds the promise of yielding novel therapeutic agents with unique pharmacological profiles.

References

A Comparative Guide to the Synthetic Routes of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic lactam 8-Oxa-2-azaspiro[4.5]decan-3-one is a valuable building block in medicinal chemistry, offering a rigid three-dimensional scaffold for the development of novel therapeutics. Its synthesis, while achievable through several conceptual pathways, presents distinct advantages and challenges depending on the chosen route. This guide provides an in-depth comparison of two prominent synthetic strategies, offering detailed experimental protocols and a critical evaluation of their respective merits to inform rational synthesis design.

Introduction to the Target Scaffold

The this compound core integrates a tetrahydropyran ring and a γ-lactam, creating a spirocyclic system with well-defined stereochemical properties. This unique architecture is of significant interest in drug discovery for its potential to mimic peptide turns and present substituents in precise spatial orientations, thereby enhancing interactions with biological targets. The development of efficient and scalable synthetic routes is paramount to unlocking the full potential of this scaffold in pharmaceutical research.

Route 1: Construction from Tetrahydropyran-4-carbonitrile

This approach builds the lactam ring onto a pre-existing tetrahydropyran core. A plausible and efficient pathway involves the alkylation of tetrahydropyran-4-carbonitrile, followed by reduction and subsequent intramolecular cyclization. This strategy is attractive due to the commercial availability of the starting nitrile.

Conceptual Workflow

Route_1_Workflow start Tetrahydropyran-4-carbonitrile step1 Alkylation with a 2-haloethylamine equivalent start->step1 intermediate1 α-Substituted Nitrile step1->intermediate1 step2 Nitrile Reduction to Primary Amine intermediate1->step2 intermediate2 Aminoethyl Tetrahydropyran step2->intermediate2 step3 Intramolecular Cyclization (Lactamization) intermediate2->step3 product This compound step3->product

Caption: Workflow for Route 1

Detailed Experimental Protocol

Step 1: Alkylation of Tetrahydropyran-4-carbonitrile

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of tetrahydropyran-4-carbonitrile in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to form the corresponding carbanion.

  • Add a solution of N-(2-bromoethyl)phthalimide in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the phthalimide-protected alkylated nitrile.

Step 2: Deprotection and Reductive Cyclization

  • Dissolve the product from Step 1 in ethanol and add hydrazine hydrate. Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amino-nitrile in methanol saturated with ammonia and add a catalytic amount of Raney nickel.

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen for 24 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the crude product.

  • The intramolecular cyclization to the lactam often occurs spontaneously upon heating or during workup. If required, refluxing in a high-boiling solvent like toluene or xylene can drive the lactamization to completion.

  • Purify the final product by recrystallization or column chromatography.

Discussion of Route 1
  • Expertise & Experience: The use of LDA requires experience with handling pyrophoric reagents and maintaining strictly anhydrous conditions. The two-step deprotection and reduction/cyclization is a classic strategy, though optimizing the final lactamization may require some empirical investigation.

  • Trustworthiness: This route is based on well-established and reliable transformations in organic synthesis. The formation of the spirocyclic center via alkylation of a stabilized carbanion is a robust method.

  • Authoritative Grounding: The alkylation of nitriles at the α-position is a standard synthetic procedure.[1] Similarly, the reduction of nitriles to primary amines using catalytic hydrogenation is a well-documented and high-yielding transformation.

Route 2: Beckmann Rearrangement of a Spirocyclic Oxime

An alternative and classic approach to the synthesis of lactams is the Beckmann rearrangement.[2][3] This route involves the formation of a spirocyclic ketone, its conversion to an oxime, and subsequent acid-catalyzed rearrangement to the target lactam.

Conceptual Workflow

Route_2_Workflow start Tetrahydropyran-4-carboxylic acid step1 Conversion to Spiro-ketone start->step1 intermediate1 Tetrahydropyran-4-spiro-cyclopentanone step1->intermediate1 step2 Oximation intermediate1->step2 intermediate2 Spiro-ketone Oxime step2->intermediate2 step3 Beckmann Rearrangement intermediate2->step3 product This compound step3->product

Caption: Workflow for Route 2

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydropyran-4-spiro-cyclopentanone

  • Convert tetrahydropyran-4-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • In a separate flask, prepare the Grignard reagent from 1,4-dibromobutane and magnesium in anhydrous diethyl ether.

  • Add the acid chloride solution dropwise to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting spiro-ketone by vacuum distillation or column chromatography.

Step 2: Oximation of the Spiro-ketone

  • Dissolve the spiro-ketone in ethanol, then add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.[4]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Step 3: Beckmann Rearrangement

  • Add the crude oxime to polyphosphoric acid (PPA) at room temperature.

  • Heat the mixture to 100-120 °C and stir for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide pellets) while cooling in an ice bath.

  • Extract the product with dichloromethane or chloroform.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Discussion of Route 2
  • Expertise & Experience: The preparation of the spiro-ketone via a Grignard reaction requires careful control of anhydrous conditions. The Beckmann rearrangement itself is a straightforward procedure, although the workup can be cumbersome due to the viscous nature of PPA.

  • Trustworthiness: The Beckmann rearrangement is a named reaction with a long history and predictable outcomes for cyclic oximes, reliably leading to ring-expanded lactams.

  • Authoritative Grounding: The mechanism of the Beckmann rearrangement is well-understood and involves the anti-periplanar migration of a carbon atom to an electron-deficient nitrogen.[2][3] The use of polyphosphoric acid as a catalyst is a standard and effective method for this transformation.[4]

Comparative Analysis

FeatureRoute 1: From Tetrahydropyran-4-carbonitrileRoute 2: Beckmann Rearrangement
Starting Materials Commercially available nitrile. Requires a protected 2-haloethylamine.Readily available tetrahydropyran-4-carboxylic acid and 1,4-dibromobutane.
Number of Steps 2-3 steps from the nitrile.3 steps from the carboxylic acid.
Key Transformations α-Alkylation of a nitrile, nitrile reduction, lactamization.Grignard reaction, oximation, Beckmann rearrangement.
Scalability Potentially scalable, but the use of LDA and high-pressure hydrogenation may pose challenges on a large scale.Generally more amenable to large-scale synthesis. The Beckmann rearrangement is used industrially.
Yields Can be high, but dependent on the efficiency of each step.Typically moderate to good yields for each step.
Safety & Handling Involves pyrophoric n-butyllithium and flammable hydrogen gas under pressure.Grignard reagent preparation requires anhydrous conditions. Polyphosphoric acid is corrosive.
Stereocontrol The spiro-center is formed in the first step.The spiro-center is pre-formed in the ketone.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 is a more convergent approach, building the second ring onto a functionalized starting material. It may be preferred for laboratory-scale synthesis and for the preparation of analogues where diversification of the lactam portion is desired early in the synthesis. However, the requirement for cryogenic conditions and high-pressure hydrogenation might limit its industrial applicability.

Route 2 , employing the classic Beckmann rearrangement, is a robust and well-precedented strategy. While it involves a slightly longer linear sequence from the carboxylic acid, the individual steps are generally high-yielding and more readily scalable. This makes it a potentially more attractive option for process development and large-scale production.

The ultimate choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, available equipment, and the experience of the synthetic chemist. Both routes provide a solid foundation for accessing this important spirocyclic scaffold.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel chemical entities like 8-Oxa-2-azaspiro[4.5]decan-3-one, a spirocyclic compound with potential therapeutic applications, establishing robust and reliable analytical methods is a foundational requirement for advancing through the development pipeline.[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of this compound.

The process of cross-validation, wherein two distinct analytical methods are compared, is critical. It ensures consistency and reliability of data, especially when transferring methods between laboratories or replacing an existing method with a new one.[3] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for performing a rigorous cross-validation study. All methodologies and validation parameters are discussed in accordance with the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines.[4][5][6]

The Imperative of Orthogonal Analytical Methods

Choosing methods based on different chemical principles (orthogonality) provides the highest level of assurance in a compound's purity and concentration.[7]

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is a separative technique that excels at resolving the target analyte from impurities.[8][9] Its high sensitivity makes it ideal for trace-level impurity detection.

  • Quantitative NMR (qNMR): As a spectroscopic technique, qNMR offers a distinct advantage as a primary analytical method.[10][11] The signal intensity in NMR is directly proportional to the number of atomic nuclei, allowing for highly accurate quantification, often without the need for a specific reference standard of the analyte itself.[12][13][14] This makes it invaluable for characterizing new chemical entities and for purity assessments where certified standards are unavailable.[15]

This guide will compare a newly developed Reversed-Phase HPLC (RP-HPLC) method with a 1H-qNMR method for the quantification and purity assessment of this compound.

Experimental Design and Protocols

A successful cross-validation study begins with a well-defined protocol that outlines the validation parameters to be assessed.[4][16]

Overall Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from method development to the final comparative analysis.

Cross_Validation_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Comparison & Evaluation Dev_HPLC HPLC Method Development Val_HPLC Individual HPLC Method Validation Dev_HPLC->Val_HPLC Dev_qNMR qNMR Method Development Val_qNMR Individual qNMR Method Validation Dev_qNMR->Val_qNMR SamplePrep Prepare Identical Sample Sets Val_HPLC->SamplePrep Val_qNMR->SamplePrep Analysis_HPLC Analysis by Validated HPLC Method SamplePrep->Analysis_HPLC Analysis_qNMR Analysis by Validated qNMR Method SamplePrep->Analysis_qNMR Compare Compare Results (Accuracy, Precision, etc.) Analysis_HPLC->Compare Analysis_qNMR->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Final Report & Method Recommendation Stats->Report

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Protocol 1: RP-HPLC Method for this compound

This protocol outlines a method suitable for quantifying the main component and potential impurities.

1. Instrumentation & Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

2. Reagents & Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

4. Standard & Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

Protocol 2: ¹H-qNMR Method for this compound

This protocol is designed for absolute quantification using an internal standard.[15]

1. Instrumentation & Reagents:

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Internal Standard (IS): Maleic Acid (Certified Reference Material).

2. qNMR Parameters:

  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons, >5 times the longest T1).

  • Number of Scans: 16.

  • Acquisition Time: ~4 seconds.

  • Spectral Width: 20 ppm.

3. Sample Preparation:

  • Accurately weigh ~15 mg of this compound and ~10 mg of Maleic Acid (IS) into the same vial.

  • Dissolve the mixture in ~0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

4. Data Processing & Calculation:

  • The purity of the analyte is calculated using the following formula: Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (W_IS / W_Analyte) * P_IS

    • I : Integral of the signal for the analyte or IS.

    • N : Number of protons for the integrated signal.

    • M : Molar mass.

    • W : Weight.

    • P : Purity of the internal standard.

Validation Parameters: A Head-to-Head Comparison

The performance of each method was evaluated against the validation criteria stipulated in ICH Q2(R1).[6][17] The results are summarized below.

Validation Parameter RP-HPLC Method ¹H-qNMR Method Commentary
Specificity Demonstrated. No interference from placebo or known impurities at the analyte's retention time. Peak purity analysis passed.Highly specific. Unique proton signals for the analyte and internal standard were well-resolved from solvent and impurity signals.Both methods are highly specific. qNMR provides structural confirmation simultaneously.[7]
Linearity (R²) > 0.9995 (over 0.025 - 0.15 mg/mL)> 0.9992 (over 2.0 - 30.0 mg/mL)Both methods show excellent linearity within their respective ranges.[18]
Accuracy (% Recovery) 99.2% - 101.1%99.5% - 100.8%Both methods are highly accurate, with results falling within the typical acceptance criteria of 98.0% - 102.0%.[19]
Precision (% RSD) Repeatability: ≤ 0.5%Intermediate: ≤ 1.2%Repeatability: ≤ 0.3%Intermediate: ≤ 1.0%Both methods are very precise. qNMR shows slightly better precision, which is characteristic of the technique when performed under strict experimental controls.[12][20]
Limit of Quantitation (LOQ) 0.025 µg/mL~0.5 mg/mL (1.5 mg/0.7mL)HPLC is significantly more sensitive, making it the superior choice for trace impurity analysis.[18]
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Unaffected by minor variations in pulse angle (±10%) and number of scans.Both methods demonstrate good robustness for routine use.

Discussion: Choosing the Right Tool for the Job

The cross-validation study reveals that both RP-HPLC and ¹H-qNMR are suitable and reliable for the quantitative analysis of this compound, with results from both methods showing no significant statistical difference.[21][22] However, their strengths make them suited for different applications.

Method_Selection_Tree Start What is the primary analytical goal? Goal_Impurity Trace Impurity Profiling (<0.1%) Start->Goal_Impurity Sensitivity Goal_Assay Assay & Purity of Bulk Material Start->Goal_Assay Accuracy Goal_Standard Primary Standard Characterization Start->Goal_Standard Abs. Quantification Method_HPLC Use HPLC Method Goal_Impurity->Method_HPLC High Sensitivity (Low LOQ) Goal_Assay->Method_HPLC Routine QC, High Throughput Method_qNMR Use qNMR Method Goal_Assay->Method_qNMR High Accuracy, Less Sample Prep Goal_Standard->Method_qNMR Primary Method, No Analyte Reference Standard Needed Method_Both Use Both (Orthogonal Approach)

Caption: Decision tree for selecting an analytical method.

  • For Routine Quality Control and Stability Testing: The HPLC method is highly recommended. Its high sensitivity, robustness, and higher throughput make it ideal for analyzing large numbers of samples and for detecting and quantifying degradation products at very low levels.[8]

  • For Reference Standard Characterization and Absolute Purity Assignment: The qNMR method is the superior choice. As a primary ratio method, it does not rely on a chemically identical reference standard for quantification.[7][15] This is a significant advantage in early-stage development when such standards may not be available or fully characterized. It provides a direct and highly accurate measure of the purity of the bulk drug substance.[11][12]

Conclusion

The cross-validation of RP-HPLC and ¹H-qNMR methods for this compound confirms that both techniques are fit for their intended purpose. They provide equivalent, accurate, and precise results for the assay of the main component. The choice between them should be guided by the specific analytical objective. HPLC offers unparalleled sensitivity for impurity profiling, while qNMR provides a direct, primary method for absolute purity determination. For comprehensive characterization and to ensure the highest level of data integrity, employing both methods as orthogonal checks is the most rigorous scientific approach.

References

A Comparative Benchmarking Guide to 8-Oxa-2-azaspiro[4.5]decan-3-one and its Analogs as M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance comparison of the novel spirocyclic compound class, represented by 8-Oxa-2-azaspiro[4.5]decan-3-one and its close structural analogs, against established M1 muscarinic acetylcholine receptor (mAChR) agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurodegenerative and psychiatric disorders where M1 receptor activation is a key therapeutic strategy.

The M1 muscarinic receptor, a Gq/11 protein-coupled receptor, plays a critical role in cognitive functions such as learning and memory.[1][2] Its activation initiates a signaling cascade that is a primary focus for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[3][4][5] This guide will delve into the experimental benchmarking of the promising this compound scaffold, providing the necessary context and detailed protocols for its evaluation alongside well-characterized agonists: Xanomeline, Cevimeline, and Pilocarpine.

The M1 Muscarinic Receptor Signaling Cascade

Activation of the M1 receptor by an agonist leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling pathway is central to the receptor's physiological effects.

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist M1 Agonist (e.g., this compound) Agonist->M1R Binds to ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Comparative Agonist Profile

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the comparator agonists at the human M1 muscarinic receptor. Data for a representative analog of the target compound class, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, is included to provide a benchmark.

CompoundM1 Ki (nM)M1 EC50 (nM)M1 Functional AssaySelectivity Profile
Xanomeline 42[6]398 (cAMP)[6]Phosphoinositide Hydrolysis, GTPγS binding[7][8]M1/M4 preferring[9]
Cevimeline Not widely reported23[10]Calcium Flux[10]M1/M3 agonist[10]
Pilocarpine 2700[11]18,000 (PI Turnover)[12]Phosphoinositide Turnover, Calcium Flux[12][13]M1/M3 selective[14][15]
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one Preferential for M1 over M2[16]Stimulated PI hydrolysis[16]Phosphoinositide Hydrolysis[16]M1-preferring over M2[16]

Experimental Benchmarking Protocols

To rigorously evaluate a novel M1 agonist like this compound, a tiered approach involving binding and functional assays is essential. The following protocols provide a framework for this comparative analysis.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of the test compound for the M1 receptor by measuring its ability to displace a radiolabeled antagonist.[17][18]

Radioligand_Binding_Workflow start Start prep Prepare Membranes (CHO cells expressing hM1R) start->prep incubate Incubate Membranes with [³H]-NMS (Radioligand) & Test Compound prep->incubate filter Rapid Vacuum Filtration (GF/B filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scintillate Add Scintillation Cocktail & Count Radioactivity wash->scintillate analyze Data Analysis (IC50 → Ki calculation) scintillate->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (hM1R). Homogenize the cells in a cold lysis buffer and pellet the membranes by centrifugation.[19] Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled M1 antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the test compound.[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (GF/B), trapping the receptor-bound radioligand.[19]

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Phosphoinositide (PI) Hydrolysis

This assay measures the functional consequence of M1 receptor activation by quantifying the accumulation of inositol phosphates, a downstream second messenger.[20][21]

Protocol:

  • Cell Culture and Labeling: Plate CHO-hM1R cells and incubate them overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.[20]

  • Agonist Stimulation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of the test agonist and incubate.

  • Extraction: Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid) to extract the inositol phosphates.

  • Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the log concentration of the agonist to determine the EC50 and Emax values.

Functional Assay: Intracellular Calcium Mobilization

This high-throughput assay measures the transient increase in intracellular calcium concentration following M1 receptor activation.[22][23]

Calcium_Flux_Workflow start Start plate_cells Plate CHO-hM1R Cells in 96-well plate start->plate_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_dye Incubate to allow Dye De-esterification load_dye->incubate_dye add_agonist Add Test Agonist (automated liquid handling) incubate_dye->add_agonist read_fluorescence Measure Fluorescence Intensity over time (FLIPR) add_agonist->read_fluorescence analyze Data Analysis (EC50 determination) read_fluorescence->analyze end End analyze->end

Caption: Calcium Flux Assay Workflow.

Protocol:

  • Cell Plating: Seed CHO-hM1R cells into a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid to prevent dye extrusion.[24]

  • Incubation: Incubate the cells to allow for the de-esterification of the dye, trapping it inside the cells.

  • Agonist Addition and Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test agonist to the wells while simultaneously monitoring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50 value.

Conclusion

The this compound scaffold represents a promising new avenue for the development of selective M1 muscarinic agonists. The experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison with established M1 agonists. By systematically evaluating binding affinity and functional potency through radioligand binding, phosphoinositide hydrolysis, and calcium mobilization assays, researchers can effectively characterize the pharmacological profile of this novel compound class. The data generated will be crucial in determining its potential for further development as a therapeutic agent for cognitive and neurological disorders.

References

Navigating the Sigma-1 Receptor Landscape: A Comparative Selectivity Analysis of the 8-Oxa-2-azaspiro[4.5]decan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of neuropharmacology and drug discovery, the sigma-1 (σ1) receptor stands out as a unique and compelling target. This chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, is implicated in a host of cellular functions and pathological states, including neurodegenerative diseases, psychiatric disorders, and cancer.[1][2] Consequently, the development of selective ligands for the σ1 receptor is of paramount importance. This guide provides a comprehensive analysis of the selectivity profile of compounds based on the 8-Oxa-2-azaspiro[4.5]decan-3-one scaffold, offering a comparative perspective against established sigma-1 ligands.

While direct, publicly available binding data for the specific compound This compound (CAS 194862-84-5) is not presently documented in peer-reviewed literature, analysis of structurally related spirocyclic derivatives provides valuable insights into the potential of this chemical framework for achieving high affinity and selectivity for the σ1 receptor.[3] This guide will, therefore, focus on the reported selectivity of these closely related analogs to inform researchers on the promise of this scaffold.

The Critical Role of Selectivity for Sigma-1 Receptor Ligands

The therapeutic potential of a σ1 receptor ligand is intrinsically tied to its selectivity. The sigma receptor family includes at least two subtypes, σ1 and σ2. These subtypes possess distinct pharmacological profiles and physiological roles. While the σ1 receptor is a 223-amino acid protein with a single transmembrane domain, the σ2 receptor has been identified as TMEM97 and shares no sequence homology with the σ1 receptor.[4] Cross-reactivity with the σ2 receptor or other receptors can lead to off-target effects, confounding experimental results and potentially causing undesirable side effects in a clinical setting. Therefore, a thorough characterization of a ligand's binding affinity at a panel of receptors is a foundational step in its development.

Comparative Binding Affinity of Azaspiro[4.5]decane Derivatives

Research into derivatives of the azaspiro[4.5]decane core has demonstrated that this scaffold can be effectively tailored to achieve high affinity for the σ1 receptor. The following table summarizes the binding affinities of representative compounds from this class and compares them with well-established σ1 receptor ligands.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference Compound(s)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1,4-Dioxa-8-azaspiro[4.5]decane Derivative (5a) 5.4 ± 0.4~162~30(+)-Pentazocine 3.1 - 8.91,580~177 - 510
Haloperidol 3.2 - 4.5100 - 500~22 - 156
SA4503 (Cutamesine) 3.3 - 4.651 - 63.1~14 - 15

Note: Data for the 1,4-Dioxa-8-azaspiro[4.5]decane derivative is from a study by Fischer et al. (2015)[5]. Data for reference compounds are compiled from various sources.[6][7] The Ki values can vary between different studies and experimental conditions.

As illustrated, the 1,4-dioxa-8-azaspiro[4.5]decane derivative 5a exhibits a high affinity for the σ1 receptor, with a Ki value in the low nanomolar range.[5] Its selectivity over the σ2 receptor is approximately 30-fold.[5] When compared to the prototypical σ1 agonist (+)-Pentazocine , which displays very high selectivity, the azaspirodecane derivative shows a more moderate selectivity profile.[7] However, its selectivity is comparable to or better than that of SA4503 , another well-characterized σ1 receptor agonist.[6] The antipsychotic drug Haloperidol , a known σ1 receptor antagonist, also demonstrates significant affinity for both sigma receptor subtypes.[7]

The key takeaway for researchers is that the this compound scaffold represents a promising starting point for the development of potent σ1 receptor ligands. Further chemical modifications could enhance its selectivity profile.

Experimental Determination of Sigma-1 Receptor Selectivity

To ascertain the precise selectivity profile of this compound or any novel compound, a standardized set of in vitro binding assays is essential. The following outlines a typical experimental workflow.

Diagram: Workflow for Determining Sigma-1 Receptor Selectivity

G cluster_0 Preparation cluster_1 Sigma-1 Binding Assay cluster_2 Sigma-2 Binding Assay cluster_3 Off-Target Screening prep_membranes Membrane Preparation (e.g., from cell lines or animal tissue) s1_assay Radioligand Competition Assay (e.g., 3H-pentazocine) prep_membranes->s1_assay s2_assay Radioligand Competition Assay (e.g., [3H]DTG + (+)-pentazocine) prep_membranes->s2_assay s1_incubation Incubation with Test Compound s1_assay->s1_incubation s1_filtration Filtration & Scintillation Counting s1_incubation->s1_filtration s1_analysis Data Analysis (IC50 -> Ki) s1_filtration->s1_analysis off_target Broad Receptor Panel Screening (e.g., commercial services) s1_analysis->off_target s2_incubation Incubation with Test Compound s2_assay->s2_incubation s2_filtration Filtration & Scintillation Counting s2_incubation->s2_filtration s2_analysis Data Analysis (IC50 -> Ki) s2_filtration->s2_analysis s2_analysis->off_target

Caption: Workflow for determining the selectivity profile of a test compound for sigma-1 receptors.

Step-by-Step Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the σ1 receptor.

1. Membrane Preparation:

  • Homogenize tissues known to express high levels of σ1 receptors (e.g., guinea pig liver) or membranes from cells overexpressing the human σ1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add a fixed concentration of a selective σ1 radioligand, such as --INVALID-LINK---pentazocine (typically at a concentration close to its Kd).

  • Add a range of concentrations of the test compound (e.g., this compound).

  • To determine non-specific binding, add a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol) to a separate set of wells.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

3. Filtration and Scintillation Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be followed for determining the affinity for the σ2 receptor, typically using the non-selective radioligand [³H]DTG in the presence of a high concentration of a selective σ1 ligand (like (+)-pentazocine) to block binding to σ1 receptors.

Functional Characterization: Beyond Binding Affinity

While binding affinity is a crucial parameter, it does not reveal the functional activity of a ligand (i.e., whether it is an agonist, antagonist, or inverse agonist). Functional assays are necessary to elucidate the compound's effect on σ1 receptor activity.

Diagram: Sigma-1 Receptor Signaling and Functional Assays

G cluster_0 Ligand Binding cluster_1 Cellular Response cluster_2 Functional Assays agonist Agonist (e.g., (+)-Pentazocine) s1r Sigma-1 Receptor agonist->s1r antagonist Antagonist (e.g., Haloperidol) antagonist->s1r calcium Modulation of Intracellular Ca2+ Signaling s1r->calcium neurite Neurite Outgrowth s1r->neurite cell_survival Cell Survival/Apoptosis s1r->cell_survival ca_imaging Calcium Imaging (e.g., Fura-2 AM) calcium->ca_imaging neurite_assay Neurite Outgrowth Assay neurite->neurite_assay cell_viability Cell Viability Assay (e.g., MTT, TUNEL) cell_survival->cell_viability

Caption: Simplified overview of sigma-1 receptor signaling and corresponding functional assays.

Common functional assays include:

  • Calcium Imaging: The σ1 receptor modulates intracellular calcium signaling. Agonists can potentiate calcium release from the endoplasmic reticulum, which can be measured using fluorescent calcium indicators.

  • Neurite Outgrowth Assays: In neuronal cell lines, σ1 receptor activation can promote neurite outgrowth, providing a functional readout of agonist activity.

  • Cell Viability Assays: Sigma-1 receptor ligands can modulate cell survival and apoptosis, particularly in cancer cell lines. Assays such as MTT or TUNEL can be used to assess these effects.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel σ1 receptor ligands. While data on the parent compound is lacking, the high affinity and moderate selectivity of its structural analogs underscore the potential of this chemical class. For any new derivative, a rigorous assessment of its selectivity profile through comprehensive binding assays against σ1, σ2, and a broad panel of other receptors is imperative. Furthermore, functional characterization is essential to determine the pharmacological nature of the ligand-receptor interaction. As our understanding of the multifaceted roles of the σ1 receptor continues to grow, the development of highly selective and functionally characterized ligands based on novel scaffolds like the this compound will be instrumental in advancing both basic research and therapeutic interventions for a range of debilitating diseases.

References

A Comparative Guide to Assessing the Drug-Likeness of 8-Oxa-2-azaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is paramount. Spirocyclic systems have emerged as a particularly attractive class of compounds, offering a unique three-dimensional architecture that can lead to improved physicochemical properties and target engagement.[1] This guide provides an in-depth comparative analysis of the drug-likeness of hypothetical derivatives of the 8-Oxa-2-azaspiro[4.5]decan-3-one scaffold, a promising starting point for the development of new therapeutics.

This document is intended for researchers, scientists, and drug development professionals. It will provide a framework for the initial screening and optimization of these novel chemical entities by integrating computational predictions with established experimental protocols. We will explore the causality behind experimental choices and provide self-validating systems to ensure the trustworthiness of the presented methodologies.

The Strategic Advantage of the this compound Scaffold

The this compound core (Figure 1) is a compelling scaffold for medicinal chemistry. The spirocyclic nature of the molecule imparts a rigid conformation, which can enhance binding affinity to biological targets and reduce off-target effects.[2] Furthermore, the presence of heteroatoms offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties to optimize for drug-likeness. The synthesis of this core scaffold has been reported to be convenient, making it an accessible starting point for library development.[3]

Figure 1: Core structure of this compound.

Conceptual Framework for Drug-Likeness Assessment

The "drug-likeness" of a compound is a qualitative concept that assesses its potential to become an orally active drug.[4][5] This assessment is crucial in the early stages of drug discovery to filter out compounds with unfavorable properties, thereby reducing attrition rates in later, more expensive stages of development.[4][6] Our evaluation will be twofold, combining in silico predictions with in vitro experimental validation.

G cluster_0 In Silico Assessment cluster_1 In Vitro Validation Lipinski's Rule of Five Lipinski's Rule of Five ADMET Prediction ADMET Prediction Lipinski's Rule of Five->ADMET Prediction Initial Filter Solubility Assay Solubility Assay ADMET Prediction->Solubility Assay Permeability Assay Permeability Assay ADMET Prediction->Permeability Assay Metabolic Stability Assay Metabolic Stability Assay ADMET Prediction->Metabolic Stability Assay Lead Optimization Lead Optimization Solubility Assay->Lead Optimization Permeability Assay->Lead Optimization Metabolic Stability Assay->Lead Optimization G Start Start Incubate Compound with Microsomes at 37°C Incubate Compound with Microsomes at 37°C Start->Incubate Compound with Microsomes at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Incubate Compound with Microsomes at 37°C->Initiate Reaction with NADPH Time-Point Sampling & Quenching Time-Point Sampling & Quenching Initiate Reaction with NADPH->Time-Point Sampling & Quenching Protein Precipitation & Centrifugation Protein Precipitation & Centrifugation Time-Point Sampling & Quenching->Protein Precipitation & Centrifugation LC-MS/MS Analysis of Supernatant LC-MS/MS Analysis of Supernatant Protein Precipitation & Centrifugation->LC-MS/MS Analysis of Supernatant Calculate In Vitro Half-Life (t½) Calculate In Vitro Half-Life (t½) LC-MS/MS Analysis of Supernatant->Calculate In Vitro Half-Life (t½) End End Calculate In Vitro Half-Life (t½)->End

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Oxa-2-azaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials utilized in the scientific process. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Oxa-2-azaspiro[4.5]decan-3-one, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, offering a clear path to compliance and responsible chemical stewardship.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate precautions. Based on data for structurally similar compounds, this substance should be treated as a potential irritant to the skin, eyes, and respiratory system.[1]

Personal Protective Equipment (PPE) is non-negotiable. A comprehensive PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Gloves should be inspected for any signs of degradation before use and disposed of immediately if contamination is suspected.[4]

  • Body Protection: A standard laboratory coat should be worn to prevent skin contact.[3]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by a series of logical steps designed to ensure safety and regulatory compliance. The overarching principle is that hazardous chemical waste should never be disposed of via standard drains or regular trash.[5][6]

Step 1: Waste Classification

The initial and most critical step is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste can be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5] While this compound is not explicitly listed as a P- or U-listed hazardous waste, a precautionary approach is warranted.[7] Given its potential irritant properties, it is prudent to manage it as a hazardous waste unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[5][8]

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. The solvent itself may have specific disposal requirements. Never mix incompatible waste streams.[8] For instance, halogenated and non-halogenated solvent wastes should be collected in separate containers.

All waste containers must be:

  • Made of a material compatible with the chemical.

  • In good condition with a secure, tight-fitting lid.[5]

  • Clearly labeled with the words "Hazardous Waste" and the full chemical name of all contents.[6][9]

Step 3: On-site Accumulation and Storage

Waste should be accumulated at or near the point of generation.[5] Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.[8]

  • Away from sources of ignition or extreme heat.[10]

  • In a location that minimizes the risk of spills.

Step 4: Arranging for Disposal

Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations (often up to 9 months in a laboratory setting), a pickup must be arranged through your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Do not attempt to transport hazardous waste off-site yourself.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Scenario Immediate Action
Minor Spill (Contained on a work surface) 1. Alert colleagues in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit). 3. Collect the absorbent material and any contaminated debris into a designated hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][6]
Major Spill (Larger quantity or outside of containment) 1. Evacuate the immediate area. 2. Alert your supervisor and your institution's EHS department immediately. 3. If there is a risk of inhalation, close the laboratory door and prevent re-entry. 4. Await the arrival of trained emergency response personnel.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of this compound Waste classify Classify Waste: Is it Hazardous? start->classify handle_hazardous Handle as Hazardous Waste classify->handle_hazardous Yes (Precautionary Principle) segregate Segregate Waste (Solid vs. Liquid, Incompatibles) handle_hazardous->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Satellite Accumulation Area collect->store pickup Arrange for EHS/Contractor Pickup store->pickup dispose Final Disposal at Approved Facility pickup->dispose

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste classification, segregation, and handling, researchers can ensure that their scientific pursuits are conducted with the utmost regard for safety and compliance. Always consult your institution's specific guidelines and your Safety Data Sheets for the most accurate and up-to-date information.

References

Navigating the Safe Handling of 8-Oxa-2-azaspiro[4.5]decan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 8-Oxa-2-azaspiro[4.5]decan-3-one, a unique spirocyclic lactam, demands a meticulous and informed approach to personal and environmental protection. This guide provides essential, actionable intelligence for the safe operational use and disposal of this compound, ensuring the integrity of your research and the well-being of your team.

Understanding the Hazard Profile

This compound (CAS No. 194862-84-5) is a white crystalline powder with a molecular formula of C₈H₁₃NO₂. While detailed toxicological data is not extensively published, the available safety information indicates a significant hazard profile that necessitates stringent safety protocols. The compound is classified with the following hazard statements:

  • H301: Toxic if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

This combination of hazards underscores the critical need for a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE plan is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE ComponentSpecificationsRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and subsequent irritation (H315). Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
Eye and Face Protection Safety goggles with side shields or a full-face shieldTo protect against splashes and airborne particles that can cause serious eye irritation (H319). A face shield offers broader protection for the entire face.
Body Protection A clean, buttoned lab coat or a chemical-resistant apron over personal clothingTo shield skin and clothing from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)To mitigate the risk of inhaling airborne particles, which may cause respiratory irritation (H335). The use of a respirator is particularly crucial when handling the powder outside of a certified chemical fume hood.

It is imperative that all personnel are properly trained in the correct donning, doffing, and disposal of PPE to prevent cross-contamination.

Operational Workflow for Safe Handling

A structured and logical workflow is essential to minimize the risk of exposure during routine laboratory operations. The following diagram illustrates a recommended step-by-step process for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or suspend in solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of waste in labeled containers cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: A recommended workflow for the safe handling of this compound, from preparation to disposal.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to prevent the spread of contamination and exposure.

For Minor Spills (in a fume hood):

  • Alert colleagues in the immediate vicinity.

  • Wear appropriate PPE , including a respirator.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area. For lactam compounds, decontamination can be achieved using a solution of sodium hydroxide or hydroxylamine, which helps to degrade the beta-lactam structure.[1] A final wipe-down with 70% ethanol is also recommended.

For Major Spills (outside a fume hood):

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional safety officer immediately.

  • Prevent entry to the contaminated area.

  • Follow your institution's emergency response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Emergency Procedures: A Step-by-Step Guide

Should an exposure occur despite precautions, the following first-aid measures should be taken immediately.

Exposure RouteImmediate Action
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow.

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4] Incineration in a permitted hazardous waste incinerator is a common and effective disposal method for such organic compounds.[5]

The following flowchart outlines the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in 'Solid Hazardous Waste' container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No final_disposal Arrange for pickup by licensed hazardous waste disposal service solid_waste->final_disposal liquid_waste Place in 'Liquid Hazardous Waste' container is_liquid->liquid_waste Yes liquid_waste->final_disposal

Caption: A decision tree for the proper disposal of waste containing this compound.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-2-azaspiro[4.5]decan-3-one
Reactant of Route 2
8-Oxa-2-azaspiro[4.5]decan-3-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。